ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-5-15-11(14)9-6(2)10(8(4)13)12-7(9)3/h12H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNAULQFSXEJTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212484 | |
| Record name | Pyrrole-3-carboxylic acid, 5-acetyl-2,4-dimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00212484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6314-22-3 | |
| Record name | Pyrrole-3-carboxylic acid, 5-acetyl-2,4-dimethyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006314223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6314-22-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63924 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6314-22-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40232 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrrole-3-carboxylic acid, 5-acetyl-2,4-dimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00212484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Substituted Pyrrole
In the landscape of organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount. Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a heterocyclic compound that serves as a highly versatile and valuable intermediate.[1] Its substituted pyrrole core, adorned with strategically placed functional groups—an acetyl moiety and an ethyl ester—makes it a powerful scaffold for building molecular complexity.[1] For drug development professionals, pyrrole-based structures are of immense interest due to their prevalence in biologically active natural products and pharmaceuticals.[2][3] This guide provides an in-depth examination of this compound, from its fundamental properties and synthesis to its critical applications, offering the field-proven insights necessary for its effective utilization in research and development.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of reproducible science. The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.
CAS Number: 6314-22-3[1][4][5]
The key properties of Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate are summarized below. These values are critical for planning reactions, purification procedures, and storage protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅NO₃ | [1][5] |
| Molecular Weight | 209.24 g/mol | [4][5] |
| IUPAC Name | ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | [5] |
| Appearance | Pale-gray or tan solid | [6][7] |
| Boiling Point | 379.6°C at 760 mmHg | [1] |
| Topological Polar Surface Area | 59.2 Ų | [5] |
| XLogP3 | 1.7 | [5] |
| Solubility | Soluble in common organic solvents like ethyl acetate and methanol.[1][3] | [1][3] |
| Storage Conditions | Short term (1-2 weeks) at -4°C; long term (1-2 years) at -20°C.[1] | [1] |
Synthesis Protocol: The Hantzsch Pyrrole Synthesis
The construction of the polysubstituted pyrrole ring is efficiently achieved via the Hantzsch pyrrole synthesis.[2][8] This classical multicomponent reaction offers a reliable and general pathway to this class of heterocycles. The synthesis involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[2]
Step-by-Step Methodology
This protocol describes the synthesis of the target compound from ethyl acetoacetate, 3-chloro-2,4-pentanedione, and ammonia.
-
Enamine Formation: Ethyl acetoacetate is reacted with aqueous ammonia. The nitrogen atom of ammonia acts as a nucleophile, attacking the keto-carbonyl of the ethyl acetoacetate. This is followed by dehydration to form the key enamine intermediate, ethyl 3-aminobut-2-enoate.
-
Expert Insight: The formation of the enamine is a critical equilibrium step. Using a sufficient concentration of ammonia drives the reaction forward. This step transforms the electrophilic carbonyl carbon into a nucleophilic enamine, which is essential for the subsequent C-C bond formation.
-
-
Nucleophilic Attack and C-C Bond Formation: The enamine intermediate then reacts with an α-haloketone, in this case, 3-chloro-2,4-pentanedione. The α-carbon of the enamine attacks the carbonyl carbon of the α-haloketone.
-
Expert Insight: An alternative mechanistic pathway involves the enamine attacking the α-carbon of the haloketone in an Sₙ2-type reaction.[2] However, both pathways converge towards the same cyclization precursor. The choice of a non-protic solvent can be advantageous here to avoid solvating the enamine and reducing its nucleophilicity.
-
-
Cyclization and Dehydration: The intermediate formed in the previous step undergoes an intramolecular condensation. The amino group attacks the remaining carbonyl group, leading to the formation of a five-membered dihydropyrrole ring after the elimination of a water molecule.
-
Aromatization: The final step is the elimination of HCl and subsequent tautomerization to yield the stable, aromatic pyrrole ring. This step is often spontaneous or can be facilitated by gentle heating.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield the final product as a solid.[7]
Synthesis Workflow Diagram
Caption: Synthetic logic from the pyrrole intermediate to Sunitinib.
Safety and Handling
As with all chemical reagents, proper safety protocols must be observed.
-
Hazard Statements: The compound may be harmful if swallowed, in contact with skin, or if inhaled. [1]It is also known to cause skin and serious eye irritation. [5]* Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place away from incompatible materials. For long-term stability, storage at -20°C is recommended. [1]
Conclusion
Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its well-defined structure and predictable reactivity, accessible through robust synthetic methods like the Hantzsch synthesis, make it an indispensable building block. Its demonstrated role in the synthesis of life-saving therapeutics like Sunitinib underscores its significance. For researchers and drug developers, a thorough understanding of this intermediate's properties and potential is key to unlocking the next generation of complex molecular architectures and targeted therapies.
References
- Kuujia. (n.d.). 6314-22-3(Ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate).
- CookeChem. (n.d.). Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, 96%, 6314-22-3.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22769, ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.
- Wikipedia. (n.d.). Hantzsch pyrrole synthesis.
- Solubility of Things. (n.d.). Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.
- Scribd. (n.d.). The Hantzsch Pyrrole Synthesis.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65039, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.
- ChemicalBook. (n.d.). Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis.
- ResearchGate. (n.d.). (PDF) The Hantzsch pyrrole synthesis.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16947, Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate.
- PubChemLite. (n.d.). Ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate (C11H15NO3).
- YouTube. (2020, January 13). Hantzsch Pyrrole Synthesis: Three ways for Pyrrole preparation with examples and Retro-synthesis.
- BOC Sciences. (2025, October 18). The Chemistry of Innovation: Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.
- Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
- National Center for Biotechnology Information. (n.d.). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.
- Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester.
- BOC Sciences. (n.d.). The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid.
- Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-9.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142205, 2,4-Dimethyl-5-carboxy-1H-pyrrole-3-propanoic acid 5-ethyl ester.
Sources
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ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate physical properties
An In-Depth Technical Guide to the Physical Properties of Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a highly functionalized pyrrole derivative that serves as a crucial intermediate in organic synthesis and medicinal chemistry. Its distinct structural arrangement, featuring both acetyl and ethyl carboxylate moieties, makes it a versatile building block for the construction of more complex heterocyclic systems and pharmacologically active molecules[1][2]. This guide provides a comprehensive overview of the essential physical, chemical, and spectroscopic properties of this compound. It is intended to serve as a practical resource for laboratory professionals, offering detailed data, experimental protocols for characterization, and critical safety information to facilitate its effective and safe utilization in research and development.
Compound Identification and Molecular Structure
Accurate identification is the cornerstone of chemical research. The following identifiers and structural representations define ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.
-
IUPAC Name: ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate[3]
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CAS Number: 6314-22-3[3]
-
InChIKey: ZCNAULQFSXEJTD-UHFFFAOYSA-N[3]
-
Canonical SMILES: CCOC(=O)C1=C(NC(=C1C)C(=O)C)C[3]
Figure 1: 2D molecular structure of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.
Physicochemical Properties
The physical properties of a compound dictate its behavior in various experimental settings, influencing everything from solvent selection for reactions and purification to its formulation into final products.
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | Assumed from typical pyrrole derivatives |
| Boiling Point | 379.6 °C at 760 mmHg | [1] |
| Density | 1.123 g/cm³ | [1] |
| Flash Point | 183.4 °C | [1] |
| Refractive Index | 1.521 | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.01 | [1] |
Solubility Profile
The solubility of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is governed by its molecular structure, which contains both polar and non-polar regions.
-
Expert Insight: The presence of the ester and acetyl functional groups, along with the N-H bond of the pyrrole ring, imparts significant polarity and the capacity for hydrogen bonding[2]. Consequently, the compound exhibits good solubility in common polar organic solvents such as ethyl acetate, methanol, ethanol, and acetone[1][2].
-
Its solubility in non-polar solvents like hexanes is expected to be limited.
-
The compound is generally insoluble in water, a characteristic underscored by its positive LogP value of 2.01, which indicates a preference for lipophilic environments over aqueous ones[1].
Stability and Storage
Under standard laboratory conditions, the compound is stable[1]. However, for long-term preservation of its integrity, specific storage conditions are recommended.
-
Short-term storage (1-2 weeks): -4 °C
-
Long-term storage (1-2 years): -20 °C[1]
Causality: Storing at low temperatures minimizes the potential for degradation from environmental factors such as light, air, and residual moisture, ensuring the compound's purity for future experiments.
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis provides a non-destructive method to confirm the molecular structure and assess the purity of a sample. The key expected spectral features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment: a quartet and a triplet for the ethyl ester protons, three sharp singlets for the two ring-attached methyl groups and the acetyl methyl group, and a broad singlet for the N-H proton, which may be exchangeable with D₂O.
-
¹³C NMR: The carbon spectrum will display eleven unique signals, including characteristic downfield shifts for the carbonyl carbons of the ester and acetyl groups. PubChem confirms the availability of ¹³C NMR spectral data for this compound[3].
Mass Spectrometry
Mass spectrometry is used to determine the exact mass of the molecule, confirming its elemental composition.
-
Monoisotopic Mass: 209.1052 Da[5].
-
Advanced Data: Predicted Collision Cross Section (CCS) values, which relate to the molecule's shape in the gas phase, have been calculated for various adducts, such as 145.6 Ų for the [M+H]⁺ adduct[5]. This data is valuable for identification in complex mixtures via ion mobility-mass spectrometry.
Experimental Methodologies
The trustworthiness of experimental data relies on robust and validated protocols. This section details the standard workflows for the synthesis and characterization of the title compound.
Figure 2: General experimental workflow for the synthesis and quality control of the target compound.
Representative Synthesis Protocol
The Hantzsch pyrrole synthesis is a classic and reliable method for constructing pyrrole rings. A plausible protocol for synthesizing the title compound involves the reaction of an α-halo ketone with a β-ketoester and an ammonia source.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl acetoacetate and 3-chloro-2,4-pentanedione in a suitable solvent like ethanol.
-
Addition of Ammonia: Slowly add an aqueous solution of ammonium acetate to the mixture. The ammonium acetate serves as the nitrogen source for the pyrrole ring.
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.
Self-Validation: The success of the synthesis and purification is validated by the characterization steps. A sharp, defined melting point range and clean NMR/MS spectra confirm the identity and high purity of the final product.
Melting Point Determination
-
Place a small, finely powdered sample of the dried compound into a capillary tube.
-
Insert the tube into a calibrated melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature range from the first appearance of liquid to the complete liquefaction of the sample. A narrow range (e.g., < 2 °C) is indicative of high purity.
Safety and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable. This compound presents several hazards that require appropriate handling measures.
-
GHS Hazard Classification:
-
Recommended Precautions:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Avoid breathing dust or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials[1].
-
Conclusion
Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a valuable synthetic intermediate with well-defined physical properties. Its solubility in polar organic solvents, thermal stability, and distinct spectroscopic signatures make it a tractable compound for laboratory use. A thorough understanding of its properties, coupled with robust experimental and safety protocols as detailed in this guide, is essential for its successful application in the synthesis of novel chemical entities for pharmaceutical and materials science research.
References
-
PubChem. (n.d.). Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Kuujia. (n.d.). Cas no 6314-22-3 (Ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate). Kuujia.com. Retrieved from [Link]
-
Solubility of Things. (n.d.). Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]
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PubChemLite. (n.d.). Ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate (C11H15NO3). Retrieved from [Link]
Sources
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- 3. ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C11H15NO3 | CID 22769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate , 96% , 6314-22-3 - CookeChem [cookechem.com]
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ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate mass spectrometry
An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Substituted Pyrroles
Pyrrole scaffolds are fundamental building blocks in a multitude of biologically active compounds, from natural products like heme to synthetic pharmaceuticals.[1] Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (C₁₁H₁₅NO₃) is a representative of this class, featuring multiple functional groups that contribute to its chemical reactivity and potential for biological interaction. The structural elucidation of such molecules is a critical step in drug discovery, synthesis verification, and metabolite identification. Mass spectrometry stands as a premier analytical technique for this purpose, offering unparalleled sensitivity and structural information through the precise measurement of mass-to-charge ratios and the analysis of fragmentation patterns.[2]
This guide provides a detailed examination of the mass spectrometric behavior of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. We will explore the influence of different ionization techniques, delve into the mechanistic details of its fragmentation pathways, and present robust experimental protocols for its analysis. The insights herein are designed to equip researchers with the expertise to confidently identify and characterize this and structurally related compounds.
Core Molecular Properties
A foundational understanding begins with the molecule's intrinsic properties. These data are essential for instrument setup and spectral interpretation.
| Property | Value | Source |
| IUPAC Name | ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | PubChem[3] |
| Molecular Formula | C₁₁H₁₅NO₃ | PubChem[3] |
| Molar Mass | 209.24 g/mol | PubChem[3] |
| Monoisotopic Mass | 209.10519334 Da | PubChem[3] |
| CAS Number | 6309-35-9 | - |
| InChIKey | ZCNAULQFSXEJTD-UHFFFAOYSA-N | PubChem[3] |
Ionization Techniques: Tailoring the Approach to the Analyte
The choice of ionization method is a critical decision that dictates the nature of the resulting mass spectrum. The structure of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate makes it amenable to several techniques, with Electron Ionization (EI) and Electrospray Ionization (ESI) being the most common and informative.
-
Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), inducing significant fragmentation.[4] This process creates a complex but highly reproducible fragmentation pattern that serves as a molecular "fingerprint," ideal for structural elucidation and library matching via Gas Chromatography-Mass Spectrometry (GC-MS). The extensive fragmentation provides deep structural insight but may sometimes result in a weak or absent molecular ion peak.
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a liquid phase.[1][4] It imparts minimal excess energy to the analyte, typically resulting in an abundant ion corresponding to the protonated molecule, [M+H]⁺. This makes ESI the method of choice for determining molecular weight and for coupling with Liquid Chromatography (LC-MS). Subsequent fragmentation for structural analysis is achieved in a controlled manner using tandem mass spectrometry (MS/MS).[2]
Mechanistic Insight: Decoding the Fragmentation Pathways
The true power of mass spectrometry lies in the interpretation of fragment ions, which reveal the molecule's underlying structure. The fragmentation of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is logically driven by the relative stabilities of the resulting ions and neutral losses, with the pyrrole ring, acetyl, and ethyl carboxylate groups all playing distinct roles.
Electron Ionization (EI) Fragmentation
Under EI conditions, the fragmentation cascade begins from the molecular ion (M⁺•) at m/z 209. The primary cleavage events are dictated by the functional groups:
-
α-Cleavage at the Acetyl Group: The most facile cleavage is often the loss of a methyl radical from the acetyl group, a classic α-cleavage next to a carbonyl, to form a stable acylium ion at m/z 194 .
-
Cleavage of the Ester Group: The ethyl ester provides two characteristic fragmentation routes:
-
Loss of an ethoxy radical (•OCH₂CH₃) to yield an acylium ion at m/z 164 .
-
Loss of an ethyl radical (•CH₂CH₃) to form an ion at m/z 180 .
-
-
McLafferty Rearrangement: A rearrangement reaction involving the transfer of a γ-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (C₂H₄), results in a radical cation at m/z 181 .
Caption: Proposed EI fragmentation pathway for the target molecule.
Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation
In ESI, the analysis begins with the isolation of the protonated molecule, [M+H]⁺, at m/z 210. Collision-Induced Dissociation (CID) then produces fragment ions through predictable neutral losses.
-
Loss of Ethanol: The most prominent fragmentation pathway for protonated ethyl esters is the neutral loss of ethanol (C₂H₅OH), leading to a highly stable acylium ion at m/z 164 .
-
Loss of Ethylene: A competing rearrangement pathway involves the loss of a neutral ethylene molecule (C₂H₄) to produce the protonated carboxylic acid at m/z 182 .
-
Loss of Water: Dehydration of the protonated molecule can lead to the loss of H₂O, resulting in an ion at m/z 192 .
-
Loss of Ketene: The acetyl group can facilitate the loss of ketene (CH₂CO) from the protonated precursor, yielding an ion at m/z 168 .
Caption: Proposed ESI-MS/MS fragmentation of the protonated molecule.
Summary of Predicted Fragments
The following table summarizes the key expected ions, which serve as diagnostic markers for the identification of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Neutral Loss |
| EI | 209 (M⁺•) | 194 | •CH₃ |
| 181 | C₂H₄ | ||
| 180 | •C₂H₅ | ||
| 164 | •OC₂H₅ | ||
| ESI (+) | 210 ([M+H]⁺) | 192 | H₂O |
| 182 | C₂H₄ | ||
| 168 | CH₂CO | ||
| 164 | C₂H₅OH |
Self-Validating Experimental Protocols
To ensure trustworthy and reproducible results, the following detailed protocols are provided. They incorporate self-validating checks, such as monitoring for known adducts and ensuring chromatographic peak symmetry.
Protocol 1: GC-MS for Volatile Analysis
This protocol is optimized for the analysis of the pure compound, assessing its identity and purity.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of high-purity dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL.
-
Self-Validation: Prepare a solvent blank and a known standard to run alongside the sample to confirm the absence of contamination and verify retention time.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless mode, 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.[4]
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.[4]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.[4]
-
Scan Range: m/z 40-450.
-
Protocol 2: LC-MS/MS for Complex Matrices
This protocol is designed for quantifying the analyte in complex biological or reaction mixtures, prioritizing sensitivity and specificity.
-
Sample Preparation:
-
Dissolve the sample in methanol or acetonitrile to a concentration of approximately 1 µg/mL.[4]
-
For biological samples (e.g., plasma), perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard. Vortex and centrifuge at >12,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Self-Validation: Spike a control matrix with a known concentration of the analyte to calculate recovery and assess matrix effects.
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
IonSpray Voltage: +5500 V.
-
Source Temperature: 500 °C.
-
Curtain Gas: 35 psi.
-
MS/MS Method: Use Multiple Reaction Monitoring (MRM) for quantification. Precursor ion: m/z 210 . Product ions: m/z 164 (quantifier) and m/z 182 (qualifier). Optimize collision energy for each transition.
-
Conclusion
The mass spectrometric analysis of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a robust and highly informative process. By selecting the appropriate ionization technique—EI for detailed structural fingerprinting and ESI for sensitive quantification and molecular weight determination—researchers can gain comprehensive insights into the molecule's identity, purity, and structure. The fragmentation pathways detailed in this guide, rooted in the fundamental principles of ion chemistry, provide a logical framework for interpreting the resulting spectra. The provided protocols offer a validated starting point for method development, empowering scientists in their pursuit of novel therapeutics and chemical entities.
References
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Kang, S. S., Li, H. L., Zeng, H. S., & Wang, H. B. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1125. [Link]
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PubChem. (n.d.). Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Wang, R., Yuan, J., Chen, B., Li, L., & Zheng, F. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(20), 2355–2364. [Link]
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PubChemLite. (n.d.). Ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate (C11H15NO3). Retrieved from [Link]
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Zhao, Y. L., Cai, Y., & Shi, Y. P. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]
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Danell, A. S., & Vais, V. (2013). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of The American Society for Mass Spectrometry, 24(7), 1049–1056. [Link]
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An In-depth Technical Guide to the Solubility Profile of Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aqueous solubility of a compound is a critical determinant of its therapeutic potential, influencing everything from bioavailability to formulation development. This guide provides a comprehensive framework for understanding and determining the solubility profile of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. While specific experimental data for this compound is not extensively available in public literature, this document serves as a technical guide, empowering researchers to establish its solubility characteristics through predictive analysis and validated experimental protocols. We will delve into the predicted physicochemical properties, detail authoritative methods for solubility determination, and discuss the key factors that influence the solubility of this pyrrole derivative.
Introduction: The Significance of Solubility
Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a substituted pyrrole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] The utility of such compounds in drug development is fundamentally linked to their physicochemical properties, with aqueous solubility being a primary gatekeeper for oral bioavailability.[3] A compound's ability to dissolve in the gastrointestinal tract is often the rate-limiting step for its absorption into the bloodstream.[3][4] Therefore, a thorough understanding of the solubility profile is an indispensable component of the pre-formulation and lead optimization stages of drug discovery.[5][6]
This guide will provide a robust methodology for characterizing the solubility of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, from in silico predictions to definitive experimental determination.
Physicochemical Profile and Predicted Solubility
The molecular structure of a compound dictates its inherent physicochemical properties, which in turn govern its solubility.[6]
Molecular Structure:
-
IUPAC Name: ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate[7]
-
Molecular Weight: 209.24 g/mol [7]
Predicted Properties:
| Property | Predicted Value | Significance for Solubility |
| LogP | 1.7 - 2.01 | This positive LogP value suggests the compound is more lipophilic than hydrophilic, indicating a preference for non-polar environments and likely low intrinsic aqueous solubility.[7][8] |
| Polar Surface Area (PSA) | 59.2 Ų | The PSA is a measure of the surface area of a molecule that arises from polar atoms. A moderate PSA like this contributes to interactions with polar solvents. |
| pKa | (Not available) | The pKa of the pyrrole N-H is crucial. Pyrrole itself is a very weak acid (pKa ~17), but substituents can alter this. The electron-withdrawing acetyl and carboxylate groups would be expected to increase the acidity (lower the pKa) of the N-H proton, making it potentially ionizable at high pH. |
Based on these predicted properties, ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is anticipated to be a compound with low to moderate aqueous solubility. Its lipophilic nature (indicated by LogP) suggests it will be more soluble in common organic solvents.[8]
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An In-Depth Technical Guide to the Chemical Stability of Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the chemical stability of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Sunitinib. While this compound is generally stable under standard handling and storage conditions, its intrinsic reactivity as a substituted pyrrole warrants a thorough understanding of its potential degradation pathways. This guide elucidates the predicted chemical liabilities of the molecule, including its susceptibility to hydrolysis, oxidation, and photolytic degradation, based on the electronic properties of its functional groups and the inherent reactivity of the pyrrole ring. Furthermore, we present a detailed framework for conducting forced degradation studies to systematically evaluate its stability profile, identify potential degradants, and establish a foundation for the development of a stability-indicating analytical method. This information is critical for ensuring the quality, purity, and consistency of this intermediate in the context of pharmaceutical development and manufacturing.
Introduction: The Pivotal Role of a Sunitinib Intermediate
Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (Figure 1) is a highly substituted pyrrole derivative that serves as a crucial building block in the synthesis of Sunitinib, an oral medication used for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor. The chemical integrity of this intermediate is paramount, as any degradation can impact the yield and purity of the final active pharmaceutical ingredient (API), potentially introducing impurities that could affect its safety and efficacy.
This guide is designed to provide researchers and drug development professionals with a deep understanding of the chemical stability of this important molecule. We will explore its inherent structural features that influence stability, predict its degradation pathways under various stress conditions, and provide a robust experimental framework for its stability assessment.
Figure 1: Chemical Structure of Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
Caption: Structure of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.
Predicted Chemical Stability Profile
The stability of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is governed by the interplay of the aromatic, electron-rich pyrrole ring and its various substituents. The presence of two electron-withdrawing groups, the acetyl group at the 5-position and the ethyl carboxylate group at the 3-position, is expected to decrease the electron density of the pyrrole ring, thereby influencing its susceptibility to oxidative and electrophilic degradation.
Hydrolytic Stability
The ethyl ester functionality at the 3-position is a primary site for potential hydrolytic degradation. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid (Degradant A).
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen of the ester group increases its electrophilicity, making it more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the ester can undergo saponification, a typically irreversible process that yields the carboxylate salt.
The rate of hydrolysis is expected to be temperature-dependent. Studies on related pyrrole-dicarboxylates have demonstrated that selective hydrolysis of ester groups can be achieved under both acidic and alkaline conditions.
Oxidative Stability
Pyrrole and its derivatives are known to be susceptible to oxidation due to the electron-rich nature of the heterocyclic ring. While the electron-withdrawing substituents on the target molecule reduce this susceptibility to some extent, oxidation remains a significant potential degradation pathway. Common laboratory oxidants like hydrogen peroxide can lead to a variety of degradation products. Potential oxidation products could include N-oxides, hydroxylation of the pyrrole ring, or even ring-opening products. The presence of two methyl groups on the ring may also be susceptible to oxidation.
Photostability
Many pyrrole-containing compounds exhibit photosensitivity. The absorption of UV or visible light can promote the molecule to an excited state, leading to various photochemical reactions, including photo-oxidation and photopolymerization. Given that Sunitinib, the final product, is known to be photosensitive, it is highly probable that its pyrrole intermediate also exhibits some degree of photolability. Photodegradation can be a complex process, potentially leading to a multitude of degradation products, including colored polymeric materials.
Thermal Stability
Supplier data suggests that the compound should be stored at refrigerated or frozen temperatures for long-term stability, implying that it may be susceptible to thermal degradation at elevated temperatures.[1] Thermal stress can accelerate hydrolytic and oxidative degradation pathways. In the solid state, high temperatures could potentially lead to decarboxylation or other decomposition reactions, although the boiling point is high (379.6°C at 760 mmHg).[1]
Proposed Forced Degradation Study
A forced degradation study is essential to systematically investigate the stability of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate and to identify its potential degradation products. This information is crucial for the development and validation of a stability-indicating analytical method.
Objective
To identify the degradation pathways of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to facilitate the development of a stability-indicating HPLC method.
Experimental Workflow
Caption: Workflow for a forced degradation study.
Detailed Protocols
3.3.1. Analytical Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection should be developed. A C18 column is a suitable starting point. The mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol), run in a gradient mode to ensure separation of the parent compound from its degradation products. The method should be optimized for peak shape, resolution, and analysis time.
3.3.2. Stress Conditions
The following are recommended starting conditions for the forced degradation studies. The extent of degradation should be targeted to be in the range of 5-20%.
| Stress Condition | Proposed Conditions | Sampling Time Points |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 0, 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH at room temperature | 0, 1, 2, 4, 8 hours |
| Oxidation | 3% H₂O₂ at room temperature | 0, 2, 4, 8, 24 hours |
| Thermal (Solid) | 80°C in a calibrated oven | 1, 3, 7 days |
| Thermal (Solution) | 80°C in a suitable solvent | 0, 4, 8, 24, 48 hours |
| Photostability | ICH Q1B option 1 or 2 | Concurrently with solid-state thermal |
3.3.3. Sample Preparation and Analysis
For each stress condition, a solution of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate at a known concentration (e.g., 1 mg/mL) should be prepared. At each time point, an aliquot of the stressed sample should be withdrawn, neutralized if necessary (for acid and base hydrolysis samples), and diluted to a suitable concentration for HPLC analysis. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.
For the identification of degradation products, liquid chromatography-mass spectrometry (LC-MS/MS) analysis should be performed on the stressed samples. This will provide mass-to-charge ratio (m/z) and fragmentation data, which are crucial for structure elucidation.
Predicted Degradation Pathways and Products
Based on the chemical structure and the known reactivity of pyrroles, the following degradation pathways are predicted:
Caption: Predicted degradation pathways for the target compound.
Table 1: Predicted Degradation Products and their Characterization
| Degradant ID | Predicted Structure | Degradation Pathway | Analytical Characterization |
| Degradant A | 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | Hydrolysis | LC-MS: [M-H]⁻ ion corresponding to the loss of the ethyl group. |
| Degradant B | N-oxide derivative | Oxidation | LC-MS: [M+H]⁺ ion corresponding to the addition of an oxygen atom. |
| Degradant C | Hydroxylated pyrrole derivative | Oxidation | LC-MS: [M+H]⁺ ion corresponding to the addition of an oxygen atom. |
Recommendations for Handling and Storage
To ensure the long-term stability and integrity of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, the following handling and storage procedures are recommended:
-
Storage: Store in a well-sealed container in a freezer at -20°C for long-term storage.[1] For short-term use, refrigeration at 2-8°C is acceptable.
-
Protection from Light: The compound should be protected from light to prevent photolytic degradation. Use amber vials or store in the dark.
-
Inert Atmosphere: For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidative degradation.
-
pH Control: Avoid exposure to strong acids and bases, as these can catalyze the hydrolysis of the ester group.
Conclusion
Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, a key intermediate in the synthesis of Sunitinib, is a molecule with a predictable yet manageable stability profile. Its primary liabilities are hydrolysis of the ethyl ester, oxidation of the pyrrole ring, and potential photodecomposition. A systematic forced degradation study, as outlined in this guide, is essential for a comprehensive understanding of its degradation pathways and for the development of a robust, stability-indicating analytical method. By implementing appropriate handling and storage procedures, the chemical integrity of this vital pharmaceutical intermediate can be maintained, ensuring the quality and consistency of the final drug product.
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ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C11H15NO3 | CID 22769. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C10H13NO3. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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Separation of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 22, 2026, from [Link]
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Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. (2016). Frontiers in Pharmacology. Retrieved January 22, 2026, from [Link]
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Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. (2019). Organic Process Research & Development. Retrieved January 22, 2026, from [Link]
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1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]
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Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. (2003). PubMed. Retrieved January 22, 2026, from [Link]
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An In-depth Technical Guide to the Synthesis of Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
This guide provides a comprehensive overview of the synthetic pathway for ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, a substituted pyrrole derivative of significant interest to researchers in medicinal chemistry and drug development. Pyrrole scaffolds are integral to a wide array of biologically active molecules, and a deep understanding of their synthesis is crucial for the design of novel therapeutics.[1] This document will focus on the practical and mechanistic details of the most probable synthetic route, a modification of the classic Knorr pyrrole synthesis.
Introduction: The Significance of Substituted Pyrroles
The pyrrole ring is a fundamental heterocyclic motif present in numerous natural products and pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, in particular, serves as a versatile intermediate for the construction of more complex heterocyclic systems.[2] Its array of functional groups—an acetyl group, an ester, and two methyl groups on the pyrrole core—offers multiple points for further chemical modification, enabling the exploration of structure-activity relationships in drug discovery programs.
The Knorr Pyrrole Synthesis: A Powerful Tool for Heterocycle Formation
The Knorr pyrrole synthesis is a cornerstone of heterocyclic chemistry, involving the condensation of an α-amino ketone with a compound containing an active methylene group, typically a β-ketoester.[3][4] A key feature of this reaction is that the α-amino ketones are highly reactive and prone to self-condensation, necessitating their in situ generation.[3][5] This is commonly achieved by the reduction of an α-oximino ketone, which is itself formed from the nitrosation of a ketone.[3][5]
To achieve the specific substitution pattern of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, a strategic selection of starting materials is paramount. The synthesis will involve the reaction of 3-amino-2,4-pentanedione (the α-amino ketone, generated in situ) with ethyl acetoacetate (the β-ketoester).
Mechanistic Deep Dive: The Step-by-Step Synthesis
The synthesis can be conceptually broken down into two main stages: the in situ formation of the α-amino ketone and the subsequent Knorr condensation.
Stage 1: In Situ Generation of 3-Amino-2,4-pentanedione
The first phase of the synthesis focuses on the creation of the transient α-amino ketone from a readily available starting material, acetylacetone (2,4-pentanedione).
Step 1a: Nitrosation of Acetylacetone
The reaction is initiated by the nitrosation of acetylacetone. In a solution of acetic acid, sodium nitrite is added to acetylacetone. The acetic acid protonates the nitrite ion to form nitrous acid (HONO), which then generates the nitrosonium ion (NO+), a potent electrophile. The enol form of acetylacetone then attacks the nitrosonium ion to yield 3-oximino-2,4-pentanedione.
Step 1b: Reduction of the Oxime
Zinc dust is then introduced into the acidic medium. The zinc acts as a reducing agent, converting the oxime group of 3-oximino-2,4-pentanedione into a primary amine. This reduction yields the highly reactive α-amino ketone, 3-amino-2,4-pentanedione, which is immediately consumed in the next stage of the reaction.[3]
Stage 2: The Knorr Condensation
With the α-amino ketone present in the reaction mixture, the condensation with ethyl acetoacetate proceeds to form the pyrrole ring.
Step 2a: Imine Formation
The more nucleophilic amino group of 3-amino-2,4-pentanedione attacks one of the carbonyl groups of ethyl acetoacetate (the ketone carbonyl is more electrophilic than the ester carbonyl). This is followed by dehydration to form an imine intermediate.
Step 2b: Enamine Tautomerization
The imine then tautomerizes to its more stable enamine form. This step is crucial as it positions the molecule for the subsequent cyclization.[3]
Step 2c: Intramolecular Cyclization and Dehydration
The enamine nitrogen then acts as a nucleophile, attacking the remaining carbonyl group of the original α-amino ketone moiety. This intramolecular attack forms a five-membered ring intermediate. Subsequent dehydration of this cyclic intermediate leads to the formation of the aromatic pyrrole ring.
Step 2d: Tautomerization to the Final Product
A final tautomerization yields the stable aromatic product, ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.
The overall synthetic workflow can be visualized as follows:
Caption: A flowchart illustrating the two main stages of the synthesis.
Below is a detailed mechanistic diagram:
Caption: The reaction mechanism of the Knorr pyrrole synthesis for the target molecule.
Experimental Protocol
This protocol is a representative procedure based on the principles of the Knorr pyrrole synthesis.[3][6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Acetylacetone | 100.12 | 10.0 g | 0.10 |
| Sodium Nitrite | 69.00 | 7.6 g | 0.11 |
| Zinc Dust | 65.38 | 19.6 g | 0.30 |
| Ethyl Acetoacetate | 130.14 | 13.0 g | 0.10 |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
| Ethanol (for workup) | 46.07 | As needed | - |
| Water (for workup) | 18.02 | As needed | - |
Procedure:
-
Nitrosation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve acetylacetone (10.0 g, 0.1 mol) in glacial acetic acid (50 mL). Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (15 mL) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Reduction and Condensation: To the same flask, add ethyl acetoacetate (13.0 g, 0.1 mol) and the remaining glacial acetic acid (50 mL).
-
In small portions, add zinc dust (19.6 g, 0.3 mol) to the stirred solution. The addition should be controlled to maintain the reaction temperature below 40 °C. An exothermic reaction will occur.
-
After all the zinc has been added, heat the mixture to 80-90 °C for 1 hour.
-
Workup and Isolation: Cool the reaction mixture to room temperature and pour it into a beaker containing 500 mL of ice-water.
-
A solid precipitate should form. Collect the crude product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.
-
Dry the purified product under vacuum.
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction with zinc dust is exothermic and may become vigorous. Control the rate of addition carefully.
-
Acetic acid is corrosive. Avoid contact with skin and eyes.
Conclusion
The modified Knorr pyrrole synthesis provides a reliable and efficient route to ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. By carefully selecting the appropriate α-dicarbonyl and β-ketoester starting materials, the desired substitution pattern on the pyrrole ring can be achieved with high fidelity. This in-depth understanding of the reaction mechanism and experimental parameters is essential for researchers and scientists working to develop novel pyrrole-based compounds for a variety of applications, particularly in the field of drug discovery.
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Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. In Semantic Scholar. Retrieved January 22, 2026, from [Link]
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ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate reactivity profile
An In-depth Technical Guide to the Reactivity Profile of Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
Introduction
Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a highly functionalized pyrrole derivative that serves as a versatile intermediate in organic synthesis and pharmaceutical research.[1] Its polysubstituted framework, featuring both electron-donating (methyl groups, NH) and electron-withdrawing (acetyl and ethyl carboxylate) groups, presents a rich and nuanced reactivity profile. This guide provides an in-depth exploration of the synthesis and chemical behavior of this compound, offering insights for researchers, scientists, and professionals in drug development.[1] We will delve into the reactivity of the pyrrole core, the transformations of its functional groups, and its applications as a building block for more complex molecular architectures.
Synthesis via Knorr Pyrrole Synthesis
The most common and efficient method for preparing ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a variation of the Knorr pyrrole synthesis. This reaction involves the condensation of an α-amino-ketone with a β-ketoester.[2][3] In this specific case, the synthesis is achieved through the reaction of an α-amino derivative of acetylacetone with ethyl acetoacetate in the presence of a reducing agent like zinc dust and an acid catalyst such as acetic acid.[2][3]
The α-aminoketones are often unstable and prone to self-condensation, so they are typically generated in situ.[3] A common approach is the reduction of an α-oximino-ketone. For instance, acetylacetone can be nitrosated and then reduced in the presence of ethyl acetoacetate to yield the target pyrrole.
Synthetic Workflow
Caption: Synthetic pathway from the title compound to valuable pharmaceutical intermediates.
Conclusion
Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a synthetically versatile molecule with a well-defined reactivity profile. While the fully substituted pyrrole core limits electrophilic substitution, the N-H proton and the acetyl and ethyl carboxylate functional groups provide numerous avenues for chemical modification. A thorough understanding of its reactivity, as outlined in this guide, allows for its strategic use in the synthesis of a wide range of complex organic molecules, including those with significant biological activity. Its accessibility through the robust Knorr pyrrole synthesis further enhances its utility as a key building block in modern organic and medicinal chemistry.
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Knorr pyrrole synthesis. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
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Knorr Pyrrole Synthesis of Knorr's Pyrrole. (2020, October 6). YouTube. Retrieved January 22, 2026, from [Link]
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Heterocyclic Chemistry: The Knorr Synthesis of Pyrroles. (n.d.). 123 Help Me. Retrieved January 22, 2026, from [Link]
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Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (n.d.). RSC Advances. Retrieved January 22, 2026, from [Link]
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Knorr pyrrole synthesis. (2010, September 15). Org Prep Daily. Retrieved January 22, 2026, from [Link]
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Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]
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Cas no 6314-22-3 (Ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate). (n.d.). Kuujia. Retrieved January 22, 2026, from [Link]
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Pyrrole reaction. (n.d.). SlideShare. Retrieved January 22, 2026, from [Link]
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Electrophilic Substitution in Pyrrole (Reactivity and Orientation). (n.d.). Online Organic Chemistry Tutor. Retrieved January 22, 2026, from [Link]
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Ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate (C11H15NO3). (n.d.). PubChemLite. Retrieved January 22, 2026, from [Link]
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ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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Pyrrole: Electrophilic Substitution Reactions Lecture 2. (2020, December 22). YouTube. Retrieved January 22, 2026, from [Link]
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Electrophilic substitution of pyrrole. (2020, April 6). YouTube. Retrieved January 22, 2026, from [Link]
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Pyrrole undergoes other typical electrophilic substitution reactions in addition to nitration. (n.d.). Homework.Study.com. Retrieved January 22, 2026, from [Link]
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-
ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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1H-Pyrrole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved January 22, 2026, from [Link]
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A Strategic Guide to Unveiling the Bio-Potential of Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
Foreword: The Pyrrole Scaffold as a Privileged Structure in Drug Discovery
The pyrrole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have rendered it a "privileged scaffold." Pyrrole derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory effects.[1][2][3] The compound at the center of this guide, ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (henceforth referred to as EADPC), is a well-established synthetic intermediate in the construction of more complex heterocyclic systems.[4] While its primary role has been as a building block, its inherent structural features—a substituted pyrrole core with acetyl and ester functionalities—warrant a thorough investigation into its own potential biological activities. This guide provides a comprehensive, field-proven framework for systematically screening EADPC to uncover its therapeutic potential.
Part 1: Foundational Characterization and Assay Readiness
Before embarking on biological screening, a rigorous foundational assessment of the test compound is paramount. This ensures data integrity and reproducibility.
1.1. Physicochemical and Purity Analysis The first step is to confirm the identity and purity of the EADPC sample. Standard analytical techniques are employed.
-
Identity Confirmation: Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS) should be used to confirm the molecular structure, comparing the results against established data from sources like PubChem.[5]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining purity. A purity level of >95% is required for most biological assays to prevent false positives arising from impurities.
-
Solubility Determination: The solubility of EADPC in various solvents, particularly Dimethyl Sulfoxide (DMSO) and aqueous buffers relevant to biological assays, must be quantified. This is critical for preparing accurate stock solutions and avoiding compound precipitation in assay wells.
1.2. Preparation of Standardized Stock Solutions For consistency across all assays, a high-concentration primary stock solution should be prepared, typically at 10-50 mM in 100% DMSO.
Protocol: Stock Solution Preparation
-
Accurately weigh the EADPC powder using an analytical balance.
-
Calculate the volume of DMSO required to achieve the target concentration (e.g., 20 mM).
-
Add the DMSO to the EADPC powder and vortex thoroughly until fully dissolved. Gentle warming in a water bath (<40°C) may be necessary.
-
Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.
-
Store aliquots at -20°C or -80°C, protected from light.
Part 2: The Hierarchical Screening Cascade
A tiered screening approach is the most efficient strategy. It begins with broad, high-throughput primary screens to identify potential "hits," followed by more focused secondary and mechanistic assays to validate and characterize these hits. The selection of initial screens is guided by the known activities of the broader pyrrole chemical class.[1][2][3]
Tier 1: Primary Broad-Spectrum Screening
The goal of Tier 1 is to cast a wide net and identify any significant biological activity across the most probable therapeutic areas for pyrrole derivatives.
A. Antimicrobial Activity Screening
Pyrrole-containing compounds are well-documented for their antimicrobial properties.[6][7][8] A primary screen against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, is a logical starting point.
Protocol: Single-Point Antimicrobial Screen (Broth Microdilution)
-
Organism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus) to mid-log phase in appropriate broth media.
-
Inoculum Standardization: Dilute the cultures to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Plate Preparation: In a 96-well microtiter plate, add 50 µL of the standardized inoculum to each well.
-
Compound Addition: Add EADPC from a working stock to achieve a final screening concentration (e.g., 50 µg/mL). Include a positive control (e.g., Ciprofloxacin for bacteria, Clotrimazole for fungi) and a negative control (vehicle, e.g., 0.5% DMSO).
-
Incubation: Incubate plates at 37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.
-
Readout: Assess microbial growth by measuring the optical density at 600 nm (OD₆₀₀) or by adding a viability indicator like Resazurin. A significant reduction in growth compared to the vehicle control indicates a "hit."
B. Anticancer/Cytotoxicity Screening
The pyrrole scaffold is a key component in many anticancer agents that target various cellular mechanisms, including microtubule dynamics and protein kinases.[9][10][11] A primary screen against a diverse panel of human cancer cell lines is essential. The NCI-60 panel is a comprehensive example, but a smaller, representative panel can be used initially.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 (breast), A549 (lung), PC-3 (prostate)) into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with EADPC at a single high concentration (e.g., 10 µM). Include a positive control (e.g., Doxorubicin) and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader. A significant decrease in absorbance relative to the vehicle control indicates cytotoxic or anti-proliferative activity.
C. Anti-inflammatory Activity Screening
Several NSAIDs, such as tolmetin and ketorolac, are pyrrole derivatives that function by inhibiting cyclooxygenase (COX) enzymes.[12][13][14] Screening EADPC for inhibitory activity against COX-1, COX-2, and 5-lipoxygenase (5-LOX) can quickly reveal its anti-inflammatory potential.
Protocol: COX/LOX Enzyme Inhibition Assay (Fluorometric)
-
Assay Preparation: Use a commercially available COX/LOX inhibitor screening kit. The principle involves measuring the production of prostaglandins or leukotrienes via a fluorescent probe.
-
Enzyme Addition: Add purified COX-1, COX-2, or 5-LOX enzyme to the wells of a 96-well plate.
-
Inhibitor Incubation: Add EADPC at a screening concentration (e.g., 10 µM) and incubate for a short period (e.g., 15 minutes) to allow for binding. Include a known inhibitor (e.g., Celecoxib for COX-2) as a positive control.
-
Substrate Addition: Initiate the reaction by adding the substrate (arachidonic acid) and the fluorescent probe.
-
Readout: Measure the fluorescence intensity over time. A reduced rate of fluorescence increase compared to the vehicle control indicates enzyme inhibition.
Tier 2: Hit Confirmation and Potency Determination
Any compound identified as a "hit" in Tier 1 must be validated. This involves generating dose-response curves to determine potency (e.g., IC₅₀ or MIC) and confirm the activity is not an artifact of the primary screen.
A. Minimum Inhibitory Concentration (MIC) Determination
For an antimicrobial hit, the MIC is the lowest concentration that prevents visible microbial growth.
Protocol: Broth Microdilution for MIC
-
Follow the same procedure as the single-point screen, but instead of one concentration, prepare a two-fold serial dilution of EADPC across the 96-well plate (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
After incubation, the MIC is determined as the lowest concentration well with no visible growth.
B. IC₅₀ Determination for Cytotoxicity
For an anticancer hit, the half-maximal inhibitory concentration (IC₅₀) is determined to quantify its potency.
Protocol: Dose-Response Cytotoxicity Assay
-
Follow the same procedure as the MTT assay, but treat cells with a range of EADPC concentrations (e.g., 8-10 points in a semi-log dilution series, from 100 µM down to 1 nM).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration and fit the data to a four-parameter logistic model to calculate the IC₅₀ value.
Table 1: Hypothetical Screening Data Summary for EADPC
| Assay Type | Target | Result | Potency |
|---|---|---|---|
| Antimicrobial | S. aureus | Hit | MIC: 8 µg/mL |
| E. coli | No Hit | MIC: >128 µg/mL | |
| C. albicans | Hit | MIC: 16 µg/mL | |
| Anticancer | A549 (Lung) | Hit | IC₅₀: 5.2 µM |
| MCF-7 (Breast) | Hit | IC₅₀: 8.9 µM | |
| PC-3 (Prostate) | No Hit | IC₅₀: >50 µM | |
| Anti-inflammatory | COX-1 | No Hit | IC₅₀: >100 µM |
| COX-2 | Hit | IC₅₀: 2.5 µM |
| | 5-LOX | No Hit | IC₅₀: >100 µM |
Tier 3: Mechanism of Action (MoA) Elucidation
For a confirmed and potent hit, the next crucial step is to understand how it works. MoA studies are hypothesis-driven based on the observed activity. For instance, if EADPC is a potent and selective cytotoxic agent against A549 lung cancer cells, a key hypothesis is that it induces programmed cell death (apoptosis).
Investigating Apoptosis Induction
Several pyrrole derivatives are known to exert their antitumor effects by triggering apoptosis.[15] This process is orchestrated by a cascade of enzymes called caspases.
Protocol: Caspase-Glo 3/7 Assay
-
Cell Treatment: Seed A549 cells in a white-walled 96-well plate. Treat them with EADPC at concentrations around its IC₅₀ (e.g., 1x, 2x, 5x IC₅₀) for a specified time (e.g., 24 hours).
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well. This reagent contains a luminogenic caspase-3/7 substrate.
-
Incubation: Incubate at room temperature for 1-2 hours. If caspases 3 and 7 are active, they will cleave the substrate, releasing a substrate for luciferase and generating light.
-
Readout: Measure the luminescence using a plate-reading luminometer. A dose-dependent increase in luminescence indicates apoptosis induction via the executioner caspases.
Conclusion and Path Forward
This guide outlines a systematic, multi-tiered strategy for the comprehensive biological screening of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. By starting with broad primary screens based on the known pharmacology of the pyrrole scaffold and progressively focusing on hit validation and mechanism of action, researchers can efficiently uncover and characterize the therapeutic potential of this versatile chemical entity. A positive result in any of these assays would serve as a critical starting point for further medicinal chemistry efforts, including structure-activity relationship (SAR) studies and lead optimization, to develop novel therapeutic agents.
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Georgiev, G., et al. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia. [Link]
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Tzani, A., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. MDPI. [Link]
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Methodological & Application
Synthesis of Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate Derivatives: A Detailed Guide for Medicinal Chemists
Introduction: The Significance of the Pyrrole Scaffold in Drug Discovery
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities. Its unique electronic properties and the ability to be readily functionalized at various positions make it an attractive template for the design of novel therapeutic agents.[1] Among the vast library of pyrrole derivatives, ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate and its analogues have emerged as crucial intermediates in the synthesis of potent pharmacological agents, including kinase inhibitors for cancer therapy. The presence of the acetyl and ethyl carboxylate groups provides key handles for further molecular elaboration, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This comprehensive guide provides detailed application notes and protocols for the synthesis of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate derivatives, aimed at researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of established synthetic routes, offering practical, field-proven insights to ensure successful and reproducible outcomes.
Strategic Approaches to the Synthesis of the Pyrrole Core
The construction of the polysubstituted pyrrole ring is a cornerstone of this synthetic endeavor. Two classical and highly effective methods, the Hantzsch and Paal-Knorr pyrrole syntheses, will be discussed in detail. Additionally, a post-functionalization approach via Friedel-Crafts acylation will be explored as a viable alternative.
The Hantzsch Pyrrole Synthesis: A Convergent Approach
The Hantzsch pyrrole synthesis is a powerful one-pot, multi-component reaction that allows for the convergent assembly of highly functionalized pyrroles.[2] The general strategy involves the condensation of a β-ketoester, an α-haloketone, and an amine source, typically ammonia or a primary amine.
The reaction proceeds through a series of well-defined steps. Initially, the β-ketoester reacts with the amine to form an enamine intermediate. Concurrently, the α-haloketone can also react with the amine. The crucial C-C bond formation occurs through the nucleophilic attack of the enamine onto the carbonyl carbon of the α-haloketone (or its imine derivative). Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrrole ring.
Diagram: Hantzsch Pyrrole Synthesis Workflow
Caption: General workflow for the Hantzsch synthesis of the target pyrrole derivative.
This protocol is an adaptation based on established Hantzsch synthesis procedures.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 13.0 g | 0.1 |
| 3-Chloro-2,4-pentanedione | C₅H₇ClO₂ | 134.56 | 13.5 g | 0.1 |
| Ammonium acetate | C₂H₇NO₂ | 77.08 | 15.4 g | 0.2 |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 100 mL | - |
| Ethanol | C₂H₆O | 46.07 | 100 mL | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Saturated NaHCO₃ solution | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (13.0 g, 0.1 mol), 3-chloro-2,4-pentanedione (13.5 g, 0.1 mol), ammonium acetate (15.4 g, 0.2 mol), and glacial acetic acid (100 mL).
-
Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 500 mL of ice-cold water and stir for 30 minutes.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 9:1 to 4:1) to afford the pure ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.
The Paal-Knorr Pyrrole Synthesis: A Cyclocondensation Approach
The Paal-Knorr synthesis offers a more direct route to the pyrrole core through the cyclocondensation of a 1,4-dicarbonyl compound with an amine or ammonia.[3][4] The primary challenge of this method lies in the synthesis of the requisite 1,4-dicarbonyl precursor.
The reaction is typically acid-catalyzed and begins with the protonation of one of the carbonyl groups of the 1,4-dicarbonyl compound. The amine then acts as a nucleophile, attacking the protonated carbonyl to form a hemiaminal intermediate. An intramolecular cyclization follows, with the nitrogen attacking the second carbonyl group. The resulting five-membered ring intermediate then undergoes dehydration to yield the aromatic pyrrole.[4][5]
Diagram: Paal-Knorr Pyrrole Synthesis Mechanism
Caption: Key steps in the Paal-Knorr synthesis of a substituted pyrrole.
Note: The direct synthesis of the required 1,4-dicarbonyl precursor, 3-acetyl-2,5-hexanedione, can be challenging. This protocol is provided as a conceptual illustration.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) |
| 3-acetyl-2,5-hexanedione | C₈H₁₂O₃ | 156.18 |
| Ammonium carbonate | (NH₄)₂CO₃ | 96.09 |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 |
Procedure:
-
A mixture of 3-acetyl-2,5-hexanedione and an excess of ammonium carbonate in glacial acetic acid would be heated to reflux.
-
The reaction progress would be monitored by TLC.
-
Upon completion, the reaction mixture would be cooled and worked up in a similar manner to the Hantzsch synthesis protocol described above.
-
Purification by column chromatography would be necessary to isolate the target pyrrole.
Friedel-Crafts Acylation: A Post-Functionalization Strategy
An alternative strategy involves the synthesis of a pyrrole precursor, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, followed by the introduction of the acetyl group at the 5-position via a Friedel-Crafts acylation reaction.[6][7] This approach offers modularity and can be advantageous if the precursor is readily available.
The Friedel-Crafts acylation involves the reaction of an acyl halide or anhydride with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8] The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion. The electron-rich pyrrole ring then attacks the acylium ion in an electrophilic aromatic substitution reaction to form a sigma complex, which subsequently loses a proton to restore aromaticity and yield the acylated product.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles |
| Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | C₉H₁₃NO₂ | 167.21 | 16.7 g | 0.1 |
| Acetyl chloride | C₂H₃ClO | 78.50 | 8.6 g | 0.11 |
| Anhydrous Aluminum chloride | AlCl₃ | 133.34 | 14.7 g | 0.11 |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 200 mL | - |
| 1 M HCl (aq) | - | - | As needed | - |
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (14.7 g, 0.11 mol) in anhydrous dichloromethane (100 mL) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (8.6 g, 0.11 mol) to the suspension via the dropping funnel with stirring.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, dissolve ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (16.7 g, 0.1 mol) in anhydrous dichloromethane (100 mL).
-
Add the pyrrole solution dropwise to the acylating mixture at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired product.
Characterization of Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following table summarizes the expected analytical data for the target molecule.
Table of Physicochemical and Spectroscopic Data:
| Property | Value |
| IUPAC Name | ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate[9] |
| Molecular Formula | C₁₁H₁₅NO₃[9] |
| Molecular Weight | 209.24 g/mol [9] |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~9.0 (br s, 1H, NH), 4.25 (q, J=7.1 Hz, 2H, OCH₂), 2.5 (s, 3H, COCH₃), 2.4 (s, 3H, CH₃), 2.3 (s, 3H, CH₃), 1.3 (t, J=7.1 Hz, 3H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~194 (C=O, acetyl), ~165 (C=O, ester), ~135, ~130, ~120, ~115 (pyrrole carbons), ~60 (OCH₂), ~30 (COCH₃), ~14 (OCH₂CH₃), ~12, ~10 (pyrrole CH₃) |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1700 (C=O stretch, ester), ~1650 (C=O stretch, acetyl), ~1550 (C=C stretch, pyrrole ring)[9] |
| Mass Spec (ESI-MS) | m/z: 210.1 [M+H]⁺ |
Note: The NMR and IR data are predicted values based on the structure and data from similar compounds. Actual values may vary slightly.
Applications in Drug Development and Further Functionalization
The ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate scaffold is a versatile platform for the development of more complex molecules with therapeutic potential.
-
Modification of the Acetyl Group: The acetyl carbonyl can be a site for various transformations, such as reduction to an alcohol, conversion to an oxime, or use in aldol-type condensations to extend the carbon chain.
-
Hydrolysis of the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides, a common functional group in many drug molecules.
-
N-Functionalization: The pyrrole nitrogen can be alkylated or acylated to introduce substituents that can modulate the molecule's properties, such as solubility and membrane permeability.
These derivatization strategies open up a vast chemical space for the exploration of structure-activity relationships (SAR) in drug discovery programs targeting a range of diseases, from cancer to infectious and inflammatory conditions.
Conclusion
This guide has provided a detailed overview of the synthesis of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate derivatives. By understanding the underlying mechanisms of the Hantzsch, Paal-Knorr, and Friedel-Crafts acylation reactions, researchers can confidently approach the synthesis of this important class of compounds. The protocols and characterization data presented herein serve as a valuable resource for medicinal chemists and drug development professionals, facilitating the exploration of the rich chemical and biological potential of the pyrrole scaffold.
References
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Kang, S.-S., Li, H.-L., Zeng, H.-S., & Wang, H.-B. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1125. Available at: [Link]
-
Kang, S.-S., Li, H.-L., Zeng, H.-S., & Wang, H.-B. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 64(Pt 6), o1125. Available at: [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 22769, ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link].
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 137482, Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link].
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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SciSpace. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]
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Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Innovations in Pharmaceutical and Biological Sciences, 4(4), 8-15. Available at: [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
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The Versatile Scaffold: Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pyrrole nucleus stands as a privileged scaffold, a foundational structure from which a multitude of biologically active molecules have been developed.[1] Among the myriad of functionalized pyrrole building blocks, ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate emerges as a particularly noteworthy and versatile intermediate. Its strategic placement of reactive functional groups—an acetyl moiety, an ethyl ester, and two methyl groups on the pyrrole core—renders it an ideal starting point for the synthesis of complex heterocyclic systems with significant therapeutic potential.[2] This guide provides an in-depth exploration of the synthesis, applications, and methodologies centered around this key chemical entity, tailored for researchers, scientists, and professionals engaged in the intricate process of drug development.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount before embarking on any synthetic endeavor.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₃ | [2][3] |
| Molecular Weight | 209.24 g/mol | [3] |
| Appearance | Tan solid | [4] |
| Melting Point | 73–75 °C | [5] |
| Boiling Point | 379.6 °C at 760 mmHg | [2] |
| Solubility | Soluble in common organic solvents | [2] |
| XLogP3 | 1.7 | [3] |
Safety and Handling: Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors. For detailed safety information, consult the material safety data sheet (MSDS).
Synthesis of the Core Scaffold: A Validated Protocol
The synthesis of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a critical first step in its journey toward becoming a component of a larger, more complex bioactive molecule. The following protocol outlines a reliable method for its preparation.
Experimental Workflow: Synthesis of Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
Caption: Workflow for the synthesis of the target pyrrole derivative.
Step-by-Step Protocol
This protocol is based on the principles of the Knorr pyrrole synthesis, a classic and reliable method for the preparation of substituted pyrroles.
Materials:
-
Ethyl acetoacetate
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Zinc dust
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
Preparation of Ethyl 2-oximinoacetoacetate: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve ethyl acetoacetate in glacial acetic acid. Cool the solution in an ice bath to below 10 °C.
-
Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Reduction and Condensation: To the stirred solution, add zinc dust portion-wise to reduce the oximino group to an amine. The reaction is exothermic; maintain the temperature below 40 °C with an ice bath.
-
After the zinc addition is complete, add acetylacetone to the reaction mixture.
-
Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a large volume of ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to yield ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate as a crystalline solid.
Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The melting point should also be determined and compared to the literature value.
Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The true value of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate in medicinal chemistry is realized in its role as a key intermediate for the synthesis of highly functionalized molecules, most notably in the development of kinase inhibitors for cancer therapy.
Case Study: Synthesis of Sunitinib
Sunitinib (marketed as Sutent®) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumor (GIST).[1] The synthesis of Sunitinib provides a compelling example of the utility of our target pyrrole derivative.
Synthetic Workflow: From Pyrrole Intermediate to Sunitinib
Caption: Synthetic pathway from the pyrrole intermediate to Sunitinib.
Protocol for the Synthesis of a Key Sunitinib Intermediate
The following protocol outlines the conversion of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate to a key aldehyde intermediate, which is then coupled to form the final drug substance.
Part 1: Hydrolysis and Formylation
-
Hydrolysis: The ethyl ester of the starting pyrrole is first hydrolyzed to the corresponding carboxylic acid. This is typically achieved by refluxing with a base such as sodium hydroxide or potassium hydroxide in an aqueous alcoholic solution.[6] Subsequent acidification precipitates the carboxylic acid.
-
Formylation: The 5-acetyl group is then converted to a formyl group. This can be achieved through various methods, including the Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[6][7] This reaction introduces the aldehyde functionality at the 5-position, yielding 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid.
Part 2: Amide Coupling
-
The resulting carboxylic acid is then coupled with N,N-diethylethylenediamine. This amidation reaction can be facilitated by standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA) or by converting the carboxylic acid to its more reactive acid chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride.
-
This step yields N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide, a crucial intermediate in the synthesis of Sunitinib.[8]
Part 3: Final Condensation
-
The final step in the synthesis of Sunitinib involves an aldol condensation between the aldehyde intermediate and 5-fluoroindolin-2-one in the presence of a base such as pyrrolidine or piperidine in a suitable solvent like ethanol.[8][9]
-
The resulting product is Sunitinib, which can be further purified by crystallization.
Broader Applications and Structure-Activity Relationships
The utility of the ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate scaffold extends beyond the synthesis of Sunitinib. The pyrrole core and its functional groups provide a versatile platform for generating libraries of compounds for screening against various biological targets.
-
Anticancer Agents: Numerous derivatives of substituted pyrroles have been synthesized and evaluated for their anticancer properties.[10][11] Modifications at the 5-position of the pyrrole ring, for instance, have led to the discovery of potent inhibitors of various kinases implicated in cancer progression.[1]
-
Antimalarial Compounds: The pyrrole scaffold has also been explored for the development of novel antimalarial agents. Structure-activity relationship (SAR) studies have shown that modifications to the substituents on the pyrrole ring can significantly impact the antimalarial potency of the resulting compounds.[12][13]
The causality behind these experimental choices often lies in the ability of the pyrrole core to engage in key hydrogen bonding and π-stacking interactions within the active sites of target proteins. The substituents on the pyrrole ring can be systematically varied to optimize these interactions and improve pharmacokinetic properties such as solubility and metabolic stability.
Conclusion
Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a cornerstone intermediate in medicinal chemistry, offering a reliable and versatile platform for the synthesis of a diverse range of biologically active compounds. Its pivotal role in the synthesis of the anticancer drug Sunitinib underscores its significance. The protocols and application notes provided herein are intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this valuable chemical tool in their pursuit of novel therapeutics. The continued exploration of this and related pyrrole scaffolds promises to yield new generations of innovative medicines.
References
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ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C11H15NO3 | CID 22769 - PubChem. (n.d.). Retrieved from [Link]
- Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. (2013). Google Patents.
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Ghiurca, I., Bîcu, E., & Mangalagiu, I. I. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5183. MDPI AG. Retrieved from [Link]
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1H-Pyrrole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
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Ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate (C11H15NO3). (n.d.). PubChemLite. Retrieved from [Link]
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SYNTHESIS OF 5-FORMYL-2,4-DIMETHYL-1H-PYRROLE-3- CARBOXYLIC ACID USED IN PREPARATION OF SUNITINIB. (n.d.). Retrieved from [Link]
-
ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C10H13NO3. (n.d.). PubChem. Retrieved from [Link]
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- Hu, W., Cheng, Y., Liu, Y., Zhang, Y., & Geng, M. (2015). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2, 4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 20(10), 18519-18531.
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(Z)-N-Ethyl-5-[(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]- 2,4-dimethyl-1H-pyrrole-3-carboxamide. (n.d.). Pharmaffiliates. Retrieved from [Link]
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- 9. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate as a Versatile Synthetic Intermediate
Introduction: The Strategic Value of a Substituted Pyrrole
Pyrrole scaffolds are foundational motifs in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in medicinal chemistry. Within this class, Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (1) emerges as a particularly valuable and versatile synthetic intermediate.[4] Its structure is densely functionalized with three distinct, orthogonally reactive sites: an acetyl group, an ethyl ester, and the pyrrole N-H bond. This strategic placement of functional groups allows for a programmed, stepwise elaboration of the molecule, making it a powerful starting point for the synthesis of complex heterocyclic systems, including kinase inhibitors and other targeted therapeutics.[5][6][7]
This guide provides an in-depth exploration of the synthesis and synthetic utility of this key intermediate, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
Physicochemical & Spectroscopic Profile
A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis.
| Property | Value | Reference(s) |
| IUPAC Name | ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | [8] |
| CAS Number | 6314-22-3 | [4][8] |
| Molecular Formula | C₁₁H₁₅NO₃ | [4][8] |
| Molecular Weight | 209.24 g/mol | [8] |
| Appearance | Off-white to pale yellow crystalline solid | [4] |
| Topological Polar Surface Area | 59.2 Ų | [4][8] |
| XLogP3 | 1.7 | [4][8] |
| Solubility | Soluble in common organic solvents like ethanol, methanol, acetone, and ethyl acetate. | [4][9] |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired on the specific batch being used for confirmation of identity and purity.
Synthesis of the Intermediate: The Knorr Pyrrole Synthesis
The most reliable and widely employed method for constructing polysubstituted pyrroles of this nature is the Knorr pyrrole synthesis.[2][10] This reaction involves the condensation of an α-amino-ketone with a β-ketoester.[10][11][12] Due to the inherent instability and propensity for self-condensation of α-amino-ketones, they are almost always generated in situ.[10][11] The typical procedure involves the reduction of an α-oximino-ketone using a reducing agent like zinc dust in acetic acid.[10][13]
The synthesis of Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (1) is achieved through the condensation of ethyl acetoacetate with 3-amino-2-butanone, which is generated in situ from 3-(hydroxyimino)-2-butanone.
Protocol 1: Knorr Synthesis of Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (1)
This protocol is an adaptation of the classical Knorr synthesis methodology.[10][12]
Materials:
-
3-Buten-2-one (Methyl vinyl ketone)
-
Sodium nitrite (NaNO₂)
-
Ethyl acetoacetate
-
Zinc dust (activated)
-
Glacial acetic acid
-
Ethanol
-
Ice
Procedure:
-
Preparation of 3-(hydroxyimino)-2-butanone: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 3-buten-2-one (1 equiv.) in glacial acetic acid. Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a saturated aqueous solution of sodium nitrite (1.1 equiv.) dropwise, ensuring the temperature remains below 10 °C. The causality here is critical; exothermic nitrosation must be controlled to prevent side reactions.
-
After the addition is complete, stir the reaction mixture in the ice bath for an additional 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours.
-
In situ Reduction and Condensation: In a separate, larger flask, add ethyl acetoacetate (1.2 equiv.) and a significant volume of glacial acetic acid. Begin vigorous stirring.
-
In alternating, small portions, add the previously prepared oxime solution and activated zinc dust (2.5 equiv.) to the ethyl acetoacetate solution. This step is highly exothermic. The rate of addition should be controlled to maintain a gentle reflux. The zinc reduces the oxime to the transient α-amino-ketone, which is immediately trapped by the ethyl acetoacetate in a condensation reaction, preventing its self-destruction.
-
Once the addition is complete, heat the mixture to a gentle boil for 30-60 minutes to ensure the reaction goes to completion.
-
Work-up and Purification: Pour the hot reaction mixture into a large volume of ice-water. The product will precipitate as a solid.
-
Collect the crude solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (1) as a crystalline solid.
Synthetic Workflow Diagram
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- 2. echemi.com [echemi.com]
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- 8. ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C11H15NO3 | CID 22769 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. youtube.com [youtube.com]
Application Notes and Protocols for the Derivatization of Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
Introduction: The Versatile Pyrrole Scaffold in Modern Chemistry
The pyrrole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1] Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a highly functionalized pyrrole derivative that serves as a versatile building block for the synthesis of more complex molecules.[2] Its strategic placement of an acetyl group, an ethyl ester, and a reactive N-H bond offers multiple avenues for chemical modification, enabling the generation of diverse molecular architectures.[2]
This application note provides a comprehensive guide to the derivatization of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. We will delve into the chemical principles and provide detailed, field-proven protocols for the modification of its key functional groups. The methodologies described herein are designed to be robust and reproducible, empowering researchers in drug discovery and chemical synthesis to unlock the full potential of this valuable synthetic intermediate.
Chemical Reactivity and Strategic Considerations
The reactivity of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is dictated by its three primary functional groups: the pyrrole N-H, the C5-acetyl group, and the C3-ethyl carboxylate. The electron-rich nature of the pyrrole ring influences the reactivity of its substituents. Strategic derivatization requires a thorough understanding of the interplay between these groups to achieve the desired chemical transformations selectively.
Derivatization of the Pyrrole N-H Group
The nitrogen atom of the pyrrole ring can be readily functionalized through alkylation or acylation, a crucial step in modifying the molecule's electronic properties and steric profile.
N-Acylation: Introducing Amide Functionality
N-acylation of pyrroles introduces an electron-withdrawing acyl group onto the nitrogen atom, which can influence the reactivity of the pyrrole ring in subsequent reactions. A common method for N-acylation involves the use of an acid anhydride or acyl chloride in the presence of a base.
Protocol 1: N-Acetylation of Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
This protocol describes the introduction of an acetyl group onto the pyrrole nitrogen using acetic anhydride.
Materials:
-
Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq) in anhydrous dichloromethane (10 mL/mmol) under a nitrogen atmosphere, add anhydrous pyridine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the N-acetylated product.
Causality: Pyridine acts as a base to deprotonate the pyrrole N-H, increasing its nucleophilicity towards the electrophilic carbonyl carbon of acetic anhydride. The use of anhydrous conditions is crucial to prevent the hydrolysis of acetic anhydride.
Modification of the C5-Acetyl Group
The acetyl group at the C5 position is a versatile handle for a variety of chemical transformations, including condensation and reduction reactions.
Knoevenagel Condensation: Carbon-Carbon Bond Formation
The Knoevenagel condensation is a powerful method for forming new carbon-carbon bonds by reacting a carbonyl compound with an active methylene compound in the presence of a basic catalyst.[3] This reaction allows for the extension of the carbon skeleton and the introduction of new functional groups.
Protocol 2: Knoevenagel Condensation with Malononitrile
This protocol details the condensation of the C5-acetyl group with malononitrile, a common active methylene compound.
Materials:
-
Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
-
Malononitrile
-
Piperidine
-
Ethanol
-
Reflux condenser
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq) and malononitrile (1.1 eq) in ethanol (15 mL/mmol).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by recrystallization or column chromatography on silica gel to yield the desired vinyl-dinitrile product.
Causality: Piperidine, a weak base, catalyzes the reaction by deprotonating malononitrile to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the acetyl group. Subsequent dehydration leads to the formation of the α,β-unsaturated product.
Derivatization of the C3-Ethyl Carboxylate Group
The ethyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid or converted directly into an amide, providing further opportunities for diversification.
Ester Hydrolysis: Formation of the Carboxylic Acid
Hydrolysis of the ethyl ester to the carboxylic acid is a fundamental transformation that allows for subsequent amide coupling reactions or other modifications.
Protocol 3: Basic Hydrolysis of the Ethyl Ester
This protocol describes the saponification of the ethyl ester using sodium hydroxide.
Materials:
-
Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl, 1M)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add a solution of sodium hydroxide (2.0 eq) in water.
-
Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl.
-
A precipitate of the carboxylic acid should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the desired carboxylic acid.
Causality: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses to form the carboxylate salt and ethanol. Acidification in the workup step protonates the carboxylate to yield the final carboxylic acid product.
Amidation: Synthesis of Pyrrole-3-carboxamides
The direct conversion of the ester to an amide or a two-step procedure involving hydrolysis followed by amide coupling provides access to pyrrole-3-carboxamides, a common motif in pharmacologically active molecules.
Protocol 4: Amidation of the Carboxylic Acid with N,N-Diethylethylenediamine
This protocol outlines the coupling of the carboxylic acid (obtained from Protocol 3) with a primary amine using a standard coupling agent. This transformation is a key step in the synthesis of the drug Sunitinib.[4]
Materials:
-
5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
-
N,N-Diethylethylenediamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF, anhydrous)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add N,N-diethylethylenediamine (1.1 eq) followed by DIPEA (2.0 eq).
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Causality: EDC and HOBt are used in combination to activate the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the primary amine of N,N-diethylethylenediamine. DIPEA acts as a non-nucleophilic base to neutralize any acid formed during the reaction.
Electrophilic Substitution on the Pyrrole Ring
While the pyrrole ring is generally electron-rich and prone to electrophilic substitution, the existing substituents on ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate direct incoming electrophiles. A notable example is the Vilsmeier-Haack reaction for formylation.
Vilsmeier-Haack Reaction: Formylation of the Pyrrole Ring
The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[5][6]
Protocol 5: Vilsmeier-Haack Formylation
This protocol describes the formylation of a related pyrrole, which can be adapted for the target molecule.
Materials:
-
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (as a model substrate)
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Standard glassware for organic synthesis
Procedure:
-
In a three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, cool anhydrous DMF (3.0 eq) in an ice bath.
-
Slowly add POCl₃ (1.1 eq) to the DMF with stirring, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of the pyrrole substrate (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the formylated pyrrole.
Causality: The reaction of POCl₃ with DMF generates the electrophilic Vilsmeier reagent (a chloroiminium ion).[5] The electron-rich pyrrole ring attacks this electrophile, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed during the aqueous workup to yield the aldehyde.
Visualization of Derivatization Pathways
The following diagrams illustrate the key derivatization workflows described in this application note.
Caption: Key derivatization pathways for the title compound.
Quantitative Data Summary
| Derivatization Reaction | Reagents | Typical Yield Range |
| N-Acetylation | Acetic anhydride, Pyridine | 70-90% |
| Knoevenagel Condensation | Malononitrile, Piperidine | 60-85% |
| Ester Hydrolysis | NaOH, EtOH/H₂O | 85-95% |
| Amidation | Amine, EDC, HOBt, DIPEA | 65-80% |
| Vilsmeier-Haack Formylation | POCl₃, DMF | 50-75% |
Conclusion
Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a highly adaptable scaffold for chemical synthesis. The protocols and scientific rationale presented in this application note provide a robust framework for its derivatization, enabling the synthesis of a wide array of novel compounds for applications in drug discovery and materials science. By understanding the reactivity of each functional group, researchers can strategically design and execute synthetic routes to access complex molecular targets with high efficiency and control.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137485, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved January 22, 2026 from [Link].
-
Kang, S.-S., Li, H.-L., Zeng, H.-S., & Wang, H.-B. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1125. Available at: [Link].
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PubChem. (n.d.). Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved January 22, 2026, from [Link].
-
Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved January 22, 2026, from [Link].
- Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
MDPI. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank, 2024(1), M1778. Available at: [Link].
-
Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584–13589. Available at: [Link].
- Google Patents. (n.d.). Preparation method of sunitinib intermediate.
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Wikipedia. (n.d.). Knoevenagel condensation. Retrieved January 22, 2026, from [Link].
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Sunitinib. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link].
-
Pereira, M. M. A., & Pinho e Melo, T. M. V. D. (2014). Recent Developments in the Synthesis of Dipyrromethanes. A Review. Organic Preparations and Procedures International, 46(3), 187–228. Available at: [Link].
- Google Patents. (n.d.). Process for preparation of high purity n-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide.
-
Wikipedia. (n.d.). Pyrrole. Retrieved January 22, 2026, from [Link].
-
National Center for Biotechnology Information. (2021). Bioactive pyrrole-based compounds with target selectivity. PubMed Central. Retrieved January 22, 2026 from [Link].
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 22, 2026, from [Link].
-
International Organization of Scientific Research. (n.d.). One-pot efficient reductive acetylation of aromatic nitro compounds. IOSR Journal of Applied Chemistry. Retrieved January 22, 2026 from [Link].
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved January 22, 2026, from [Link].
-
ACS Publications. (2024). Dynamic Dual Role as Cationic Cu+ and Cu Alkoxide in Cu-Catalyzed Dearomative Cascade Reactions. Organic Letters. Retrieved January 22, 2026 from [Link].
-
MDPI. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 25(21), 5075. Available at: [Link].
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved January 22, 2026 from [Link].
-
YouTube. (2022, April 19). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. Retrieved January 22, 2026, from [Link].
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Application Notes & Protocols: Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate as a Versatile Scaffold for Novel Antimicrobial Agent Synthesis
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1][2][3] The pyrrole heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including antimicrobial effects.[4][5][6] This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate as a strategic starting material for the synthesis of novel antimicrobial agents. We present validated protocols for the synthesis of the core scaffold, its derivatization into promising antimicrobial candidates such as chalcones and Schiff bases, and standard methodologies for evaluating their biological activity.
Introduction: The Strategic Value of the Pyrrole Scaffold
Pyrrole and its derivatives are fundamental components in a variety of biologically active compounds, including antibiotics like Pyrrolnitrin and pyoluteorin.[6] Their structural features allow for interaction with various biological macromolecules, making them an attractive starting point for drug design.[5] The compound ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (C₁₁H₁₅NO₃) is a particularly valuable synthetic intermediate.[7][8] Its structure contains two key reactive sites: an acetyl group and an ethyl ester group. The acetyl group's methyl protons are sufficiently acidic to participate in condensation reactions, while the carbonyl carbon is an electrophilic center. These features permit straightforward chemical modifications to generate diverse libraries of new compounds for antimicrobial screening.
Compound Properties:
| Property | Value | Reference |
| IUPAC Name | ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | [7] |
| Molecular Formula | C₁₁H₁₅NO₃ | [7] |
| Molecular Weight | 209.24 g/mol | [7] |
| CAS Number | 6314-22-3 | [7] |
Synthesis of the Core Scaffold
The construction of the polysubstituted pyrrole ring is a foundational step. The Knorr pyrrole synthesis is a classic and efficient method that involves the condensation of an α-amino-ketone with a β-ketoester.[9] Because α-aminoketones are prone to self-condensation, they are typically generated in situ from an α-oximino-ketone precursor.
Protocol 2.1: Knorr Synthesis of Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
This protocol describes the synthesis from two equivalents of ethyl acetoacetate. One equivalent is converted to an α-amino-β-ketoester intermediate via reduction of an oxime, which then condenses with a second equivalent of the β-ketoester.
Materials:
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Zinc dust
-
Ethanol
-
Ice bath
-
Standard glassware for synthesis and workup
Procedure:
-
Preparation of the Oxime: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve ethyl acetoacetate (1 equivalent) in glacial acetic acid. Cool the mixture in an ice-salt bath to 0-5 °C.
-
Slowly add a saturated aqueous solution of sodium nitrite (1 equivalent) dropwise, ensuring the temperature does not rise above 10 °C. Stir for 2 hours at this temperature. Causality: This step generates the ethyl 2-oximinoacetoacetate intermediate.
-
In Situ Reduction and Condensation: In a separate flask, dissolve a second equivalent of ethyl acetoacetate in glacial acetic acid. To this solution, begin the gradual, portion-wise addition of zinc dust (2 equivalents).
-
Simultaneously and slowly, add the cold oxime solution prepared in step 2 to the zinc/ethyl acetoacetate mixture. The reaction is exothermic; maintain the temperature around 40-50 °C using an ice bath as needed. Causality: Zinc dust in acetic acid reduces the oxime to the corresponding amine. This highly reactive α-aminoketone is generated in the presence of the second equivalent of the β-ketoester, allowing for immediate condensation and cyclization to form the pyrrole ring, preventing self-condensation of the amine.[9]
-
After the addition is complete, stir the mixture at room temperature for 2 hours, then heat to 80 °C for 30 minutes to ensure the reaction goes to completion.
-
Workup and Purification: Pour the warm reaction mixture into a large beaker of ice water. A solid precipitate will form.
-
Collect the crude product by vacuum filtration and wash thoroughly with water to remove zinc salts and acetic acid.
-
Recrystallize the crude solid from hot ethanol to yield pure ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate as a crystalline solid.
-
Dry the product under vacuum. Characterize by NMR, IR, and mass spectrometry to confirm its identity and purity.
Visualization: Knorr Pyrrole Synthesis Pathway
Caption: Knorr synthesis of the target pyrrole scaffold.
Derivatization for Antimicrobial Activity
The presence of the C5-acetyl group provides a convenient handle for molecular elaboration. We will focus on two well-established derivatization strategies: the synthesis of chalcones and Schiff bases, both of which are classes known for their antimicrobial potential.[10][11]
Synthesis of Pyrrole-Based Chalcones
Chalcones are α,β-unsaturated ketones that can be readily synthesized via a base-catalyzed Claisen-Schmidt condensation between an aldehyde and a ketone.[10][12]
Protocol 3.1.1: Synthesis of a Pyrrole-Chalcone Derivative
This protocol details the reaction of the synthesized pyrrole scaffold with a substituted benzaldehyde.
Materials:
-
Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
-
A substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Methanol or Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Stirring plate and standard glassware
Procedure:
-
Dissolve the pyrrole starting material (1 equivalent) and the chosen substituted benzaldehyde (1.1 equivalents) in methanol in a round-bottom flask.
-
Prepare a 10% aqueous solution of KOH. Add this solution dropwise to the flask while stirring vigorously at room temperature.
-
A color change and the formation of a precipitate are typically observed within 30-60 minutes. Continue stirring for 4-6 hours to ensure complete reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into crushed ice. If the product is a solid, it will precipitate.
-
Neutralize the mixture with dilute HCl to precipitate any remaining product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol). Causality: The base (KOH) deprotonates the methyl group of the acetyl moiety, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde, followed by dehydration to yield the α,β-unsaturated ketone system characteristic of chalcones.
Visualization: Chalcone Synthesis Workflow
Caption: Claisen-Schmidt condensation for pyrrole-chalcone synthesis.
Synthesis of Pyrrole-Based Schiff Bases (Hydrazones)
Schiff bases are formed by the condensation of a primary amine with a carbonyl compound. Using a hydrazide instead of a simple amine yields a hydrazone, a subclass of Schiff bases that has shown significant antimicrobial activity.
Protocol 3.2.1: Synthesis of a Pyrrole-Hydrazone Derivative
This protocol describes the reaction of the pyrrole scaffold with a substituted hydrazide. A derivative reported by Rawat P. et al. (2022) showed potent activity against Mycobacterium tuberculosis.
Materials:
-
Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
-
A substituted hydrazide (e.g., 4-nitrobenzohydrazide)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve the pyrrole starting material (1 equivalent) and the hydrazide (1 equivalent) in ethanol.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction. Causality: The acid protonates the carbonyl oxygen of the acetyl group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.
-
Attach a reflux condenser and heat the mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. The product will often crystallize out of the solution.
-
If no crystals form, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry.
Visualization: Schiff Base (Hydrazone) Synthesis
Caption: Acid-catalyzed synthesis of a pyrrole-hydrazone.
Protocol for Antimicrobial Susceptibility Testing
To validate the efficacy of the newly synthesized compounds, a standardized antimicrobial screening assay is essential. The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
Protocol 4.1: Broth Microdilution Assay for MIC Determination
Materials:
-
96-well microtiter plates
-
Synthesized compounds, dissolved in DMSO
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial/fungal inoculum standardized to ~5 x 10⁵ CFU/mL
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth + DMSO)
-
Sterility control (broth only)
-
Incubator
Procedure:
-
Preparation of Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
In the first column of wells, add 100 µL of the stock solution of your test compound (e.g., at 256 µg/mL in broth), resulting in a total volume of 200 µL.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th or 11th column. Discard the final 100 µL from the last dilution well. This creates a concentration gradient (e.g., 128, 64, 32, ... 0.25 µg/mL).
-
Reserve one column for the positive control (e.g., Ciprofloxacin) and perform serial dilutions in the same manner.
-
Reserve one column for the negative control (vehicle, e.g., DMSO, serially diluted) and one well for the sterility control.
-
Inoculation: Add 10 µL of the standardized microbial inoculum to each well (except the sterility control), bringing the final volume to 110 µL.
-
Incubation: Cover the plates and incubate at 37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for yeast.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.
Sample Data Presentation
The results of MIC testing are best presented in a clear, tabular format.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Scaffold (Precursor) | >128 | >128 | >128 |
| Chalcone Derivative 1 | 16 | 32 | 64 |
| Hydrazone Derivative 2 | 8 | 16 | 32 |
| Ciprofloxacin (Control) | 0.5 | 0.25 | N/A |
| Fluconazole (Control) | N/A | N/A | 4 |
| (Note: Data are illustrative. Actual values must be determined experimentally. Some pyrrole derivatives have shown activity in these ranges.)[12][14] |
Visualization: MIC Assay Workflow
Caption: Workflow for the Broth Microdilution MIC Assay.
Concluding Remarks and Future Directions
Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate serves as an exceptional and cost-effective platform for the synthesis of diverse heterocyclic compounds. The straightforward protocols provided herein for synthesizing chalcone and hydrazone derivatives demonstrate its utility in generating libraries for antimicrobial drug discovery. The functional groups on the pyrrole ring allow for a multitude of other transformations, opening avenues for creating pyrrolamides, which are known to target bacterial DNA gyrase, or other fused heterocyclic systems. Future work should focus on expanding the library of derivatives, evaluating them against a broader panel of resistant pathogens, and conducting mechanistic studies to identify their cellular targets.
References
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G-B. G, A. P, C. M, et al. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available at: [Link]
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Kang, S-S., Li, H-L., Zeng, H-S., Wang, H-B. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E. Available at: [Link]
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Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., Sharma, P. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Available at: [Link]
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Organic Chemistry Portal. Pyrrole synthesis. Available at: [Link]
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Kang, S-S., Li, H-L., Zeng, H-S., Wang, H-B. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. ResearchGate. Available at: [Link]
- Saleem, M., Taha, M., Riaz, M., et al. Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives.
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Al-Ostath, R. A., El-Faham, A., Al-Amri, J. F., Al-Othman, Z. A., Asiri, A. M. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science. Available at: [Link]
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- Kumar, D., Kumar, N. M., Sundaree, S., Johnson, E. O., Shah, K. Synthesis of Some Novel (E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate Derivatives as Antimicrobial Agents.
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Filacchioni, G., Porretta, G. C., Scalzo, M., Giardina, M. C., Giardi, T. Research on antibacterial and antifungal agents. XIII. Synthesis and antimicrobial activity of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids. PubMed. Available at: [Link]
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Kuujia.com. Cas no 6314-22-3 (Ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate). Available at: [Link]
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Al-Sammarraie, Z. M. A., Al-Tawash, A. B. A., Al-Sahlanee, H. A. A. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Available at: [Link]
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Hassan, M. Z., Al-Dhfyan, A., Al-Haded, A. A., et al. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. National Institutes of Health. Available at: [Link]
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- Bharathi, A. K., et al. Spectroscopic Characterization, Quantum Chemical Studies, Molecular Docking and Drug Likeness of 5-Acetyl-2,4 Dimethyl-1H-Pyrrole-3-Carboxylic Acid as a Potent Anti-melanoma Drug.
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Land of Learning. Hantzsch Pyrrole synthesis mechanism | Heterocyclic compounds part 11. YouTube. Available at: [Link]
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Hutchings, M. I., Truman, A. W., Wilkinson, B. The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. Available at: [Link]
-
Geronikaki, A., Pitta, E., Papanastasiou, I., et al. Synthesis, Biological Evaluation, Molecular Docking and ADME Studies of Novel Pyrrole-Based Schiff Bases as Dual Acting MAO/AChE Inhibitors. MDPI. Available at: [Link]
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-
Liu, X., Wang, X., Wang, H., et al. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PubMed Central. Available at: [Link]
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Application Notes & Protocols: Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate in Anticancer Drug Discovery
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrole Scaffold as a Privileged Motif in Oncology
The pyrrole ring system is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, both natural and synthetic.[1][2] In the realm of oncology, pyrrole derivatives have emerged as a particularly fruitful area of investigation, demonstrating a wide array of anticancer activities.[1] These compounds can influence various hallmarks of cancer through mechanisms such as the inhibition of protein kinases, disruption of microtubule dynamics, induction of apoptosis, and cell cycle arrest.[1] The structural versatility of the pyrrole core allows for fine-tuning of its pharmacological properties through substitution, making it an attractive scaffold for the design of novel therapeutic agents.[3][4] This document focuses on a specific, promising derivative: ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, outlining its synthetic strategy and providing detailed protocols for the evaluation of its anticancer potential. While direct anticancer data for this exact molecule is emerging, the potent activity of its close analogs strongly supports its investigation as a valuable lead compound.[5]
Synthesis and Characterization of Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
The synthesis of the title compound can be approached through established methods for pyrrole ring formation. A plausible and efficient route is adapted from the synthesis of the analogous ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.[6][7] This involves a multi-step process culminating in the formation of the substituted pyrrole ring.
Proposed Synthetic Pathway
A likely synthetic approach involves the Hantzsch pyrrole synthesis or a variation thereof. An alternative modern approach could utilize a [3+2] cycloaddition reaction.[3] For the purpose of this guide, we will outline a conceptual synthetic protocol based on classical methods.
Protocol 1: Synthesis of Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
-
Step 1: Synthesis of Ethyl 2-amino-crotonate. This intermediate can be prepared by bubbling ammonia gas through ethyl acetoacetate.
-
Step 2: Synthesis of 3-acetyl-2,4-pentanedione. This diketone can be synthesized through the acylation of acetylacetone.
-
Step 3: Ring Closure Reaction. Condensation of ethyl 2-amino-crotonate with 3-acetyl-2,4-pentanedione in the presence of an acid catalyst will yield the desired pyrrole ring structure.
-
Step 4: Purification. The crude product should be purified using column chromatography on silica gel, followed by recrystallization to obtain the pure ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.
Characterization: The final product should be thoroughly characterized to confirm its identity and purity using techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Melting Point Analysis: To assess purity.
Evaluation of Anticancer Activity: In Vitro Cytotoxicity Screening
The initial assessment of a novel compound's anticancer potential involves determining its cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Protocol 2: MTT Cytotoxicity Assay
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Table 1: Hypothetical IC50 Values for Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.5 |
| A549 | Lung Carcinoma | 22.8 |
| HCT116 | Colorectal Carcinoma | 18.2 |
| HeLa | Cervical Cancer | 25.1 |
Note: These are example values to illustrate data presentation. Actual values must be determined experimentally.
Mechanistic Studies: Unraveling the Mode of Action
Understanding how a compound exerts its anticancer effects is crucial for its further development. Based on the known activities of pyrrole derivatives, plausible mechanisms of action for ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate include kinase inhibition, induction of apoptosis, and cell cycle arrest.
Kinase Inhibition
Many pyrrole-containing compounds function as kinase inhibitors. A general biochemical assay can be used to screen for this activity.
Protocol 3: In Vitro Kinase Inhibition Assay
-
Reagents: Obtain the purified kinase of interest (e.g., VEGFR, EGFR), a suitable substrate, and ATP.
-
Reaction Setup: In a 96-well plate, combine the kinase, the test compound at various concentrations, and the substrate in a kinase reaction buffer.
-
Initiation: Start the reaction by adding ATP. Incubate at 30°C for a specified time.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a fluorescence-based assay or an ELISA.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Induction of Apoptosis
Western blotting for key apoptotic markers can confirm if the compound induces programmed cell death.
Protocol 4: Western Blot for Apoptosis Markers
-
Cell Treatment and Lysis: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Caption: A potential apoptotic pathway induced by the compound.
Cell Cycle Analysis
Flow cytometry can be used to determine if the compound causes cell cycle arrest at a specific phase.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate represents a promising scaffold for the development of novel anticancer agents, a hypothesis strongly supported by the demonstrated efficacy of its close chemical relatives. The protocols detailed in this document provide a comprehensive framework for the initial investigation of its anticancer properties, from synthesis and initial cytotoxicity screening to more in-depth mechanistic studies. Positive results from these assays would warrant further preclinical development, including in vivo efficacy studies in animal models and detailed pharmacokinetic and toxicological profiling. The continued exploration of such privileged structures is essential for the advancement of next-generation cancer therapeutics.
References
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I. A. Ali, et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5183. Available at: [Link]
-
S-S. Kang, et al. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1125. Available at: [Link]
-
E. Mateev, et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40. Available at: [Link]
-
P. Kumar, et al. (2020). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Archiv der Pharmazie, 353(12), e2000227. Available at: [Link]
-
PubChem. (n.d.). ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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A. Zivanovic, et al. (2011). Kinase inhibitory, haemolytic and cytotoxic activity of three deep-water sponges from North Western Australia and their fatty acid composition. Natural Product Communications, 6(12), 1921-1924. Available at: [Link]
-
ResearchGate. (n.d.). Reported 2,4-dimethyl-1H-pyrrole and pyrazoline containing anticancer compounds. Retrieved from [https://www.researchgate.net/figure/Reported-2-4-dimethyl-1H-pyrrole-and-pyrazoline-containing-anticancer-compounds_fig1_344754802]([Link] anticancer-compounds_fig1_344754802)
-
ResearchGate. (n.d.). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]
-
S. A. Gnevasheva, et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 234. Available at: [Link]
-
Y. Li, et al. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. European Journal of Medicinal Chemistry, 271, 116398. Available at: [Link]
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S. G. K. Alamsetti, et al. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. International Journal of Molecular Sciences, 25(11), 5917. Available at: [Link]
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The Synthesis and Application of Pyrrole-Amine Condensation Products: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the pyrrole scaffold is a cornerstone of medicinal chemistry and materials science. Its derivatives are integral to a wide array of pharmaceuticals and functional materials.[1] This guide provides an in-depth exploration of the reaction between ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate and various amines, yielding versatile Schiff base and enamine products. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the burgeoning applications of the resulting compounds.
Introduction to the Reactivity of 5-Acetylpyrroles
Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a multifunctional building block. The C5-acetyl group presents a reactive electrophilic site, primed for nucleophilic attack by amines. The outcome of this reaction is largely dictated by the nature of the amine employed. Primary amines, both aliphatic and aromatic, typically undergo a condensation reaction to form Schiff bases (imines). In contrast, secondary amines, lacking a second proton on the nitrogen, react to form enamines. Both Schiff bases and enamines derived from this pyrrole core are valuable intermediates for further synthetic transformations and exhibit a range of biological and material properties.
The reaction is generally reversible and often requires acid catalysis to facilitate the dehydration step.[2][3] The pH of the reaction medium is a critical parameter; optimal rates are typically observed under mildly acidic conditions (around pH 5).[3]
Reaction Mechanisms
Schiff Base Formation with Primary Amines
The reaction with primary amines proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.
Caption: Mechanism of Schiff base formation.
Enamine Formation with Secondary Amines
With secondary amines, the reaction also begins with nucleophilic addition to form a hemiaminal. However, the subsequent dehydration step involves the removal of a proton from an adjacent carbon atom, leading to the formation of a C=C double bond.
Caption: Mechanism of enamine formation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of Schiff bases and enamines from ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.
Protocol 1: Synthesis of an Aliphatic Schiff Base with Ethylamine
This protocol details the reaction with a primary aliphatic amine.
Materials:
-
Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
-
Ethylamine (70% solution in water)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, dissolve ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq) in absolute ethanol (30 mL).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution.
-
While stirring, add ethylamine solution (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of an Aromatic Schiff Base with Aniline
This protocol outlines the synthesis using a primary aromatic amine.
Materials:
-
Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
-
Aniline
-
Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq) in methanol (40 mL) in a 100 mL round-bottom flask.
-
Add aniline (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, concentrate the solution and add cold water to induce precipitation.
-
Collect the solid by filtration, wash with a small amount of cold methanol, and dry.
Protocol 3: Synthesis of an Enamine with Diethylamine
This protocol describes the reaction with a secondary amine to form an enamine.
Materials:
-
Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
-
Diethylamine
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Dean-Stark apparatus
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Set up a reflux apparatus with a Dean-Stark trap.
-
To a 100 mL round-bottom flask, add ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq), toluene (50 mL), and a catalytic amount of p-toluenesulfonic acid.
-
Add diethylamine (1.5 eq) to the flask.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 6-8 hours).
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude enamine.
-
Purify the product by column chromatography if necessary.
Characterization of Products
The synthesized Schiff bases and enamines can be characterized using standard spectroscopic techniques.
| Compound Type | Technique | Expected Observations |
| Schiff Base | FT-IR | Appearance of a C=N stretching band around 1620-1650 cm⁻¹.[4] Disappearance of the C=O stretch of the acetyl group. |
| ¹H NMR | A characteristic singlet for the imine proton (-N=CH-) if the amine was methylamine. For other primary amines, the protons on the carbon adjacent to the imine nitrogen will show a characteristic shift. The NH proton of the pyrrole ring is also observable. | |
| ¹³C NMR | A signal for the imine carbon (C=N) in the range of 160-170 ppm. | |
| Enamine | FT-IR | Appearance of a C=C stretching band. Disappearance of the C=O stretch of the acetyl group. |
| ¹H NMR | Signals corresponding to the vinylic protons of the enamine moiety. | |
| ¹³C NMR | Signals for the sp² hybridized carbons of the C=C double bond. |
Applications of Pyrrole-Derived Schiff Bases and Enamines
The products of these reactions are not merely synthetic curiosities; they are endowed with a range of functionalities that make them valuable in several scientific domains.
Antimicrobial and Anticancer Agents
Pyrrole-containing compounds are known for their diverse biological activities.[1] The Schiff bases derived from ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate are no exception and have been investigated for their potential as antimicrobial and anticancer agents. The imine linkage is often crucial for their biological efficacy.
Metal Complexation and Catalysis
The nitrogen atom of the imine group and the pyrrole ring nitrogen can act as ligands, forming stable complexes with various metal ions. These metal complexes have shown promise as catalysts in a range of organic transformations.[5][6] For instance, they have been employed in oxidation and reduction reactions.[7]
Fluorescent Sensors
The extended conjugation in some pyrrole-based Schiff bases gives rise to interesting photophysical properties. These compounds can act as fluorescent chemosensors for the detection of specific metal ions or anions.[8][9][10] The binding of an analyte to the Schiff base can cause a detectable change in its fluorescence emission, forming the basis of a sensing mechanism.[8][9]
Workflow for Synthesis and Application
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Unlocking Synthetic Diversity: Application Notes and Protocols for Condensation Reactions of Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the pyrrole scaffold remains a cornerstone for the design of novel functional molecules.[1] Among the myriad of pyrrole-based building blocks, ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate emerges as a particularly versatile intermediate.[2] Its unique arrangement of functional groups—an accessible acetyl moiety for condensation, an ester group for further derivatization, and a substituted pyrrole core—offers a rich platform for synthetic exploration. This guide provides an in-depth exploration of the condensation reactions of this key substrate, offering detailed application notes, field-proven protocols, and the underlying mechanistic principles to empower researchers in their synthetic endeavors.
I. The Strategic Importance of Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
The strategic placement of the acetyl group at the 5-position of the pyrrole ring makes it readily available for a variety of condensation reactions. The methyl groups at positions 2 and 4, along with the ethyl carboxylate at position 3, modulate the electronic properties and steric environment of the molecule, influencing its reactivity and the stability of the resulting products. This substituted pyrrole is a valuable precursor for the synthesis of a diverse range of heterocyclic compounds, many of which are of significant interest in drug discovery due to the prevalence of the pyrrole core in biologically active molecules.[1]
II. Claisen-Schmidt Condensation: A Gateway to Pyrrole-Based Chalcones
The Claisen-Schmidt condensation is a cornerstone of carbon-carbon bond formation, enabling the synthesis of α,β-unsaturated ketones, commonly known as chalcones.[3] In the context of our target molecule, this reaction provides a direct route to a library of novel pyrrole-based chalcones, which are themselves valuable precursors for other heterocyclic systems and have shown promise as antimicrobial and anticancer agents.[4][5]
Mechanistic Insight
The base-catalyzed Claisen-Schmidt condensation proceeds through the formation of an enolate from the acetyl group of the pyrrole. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. The subsequent dehydration of the aldol adduct yields the thermodynamically stable α,β-unsaturated ketone (chalcone).
dot
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Protocol 1: Synthesis of Pyrrole-Based Chalcones via Claisen-Schmidt Condensation
This protocol outlines a general procedure for the synthesis of pyrrole-based chalcones from ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate and various aromatic aldehydes.
Materials:
-
Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Potassium hydroxide (KOH)
-
Distilled water
-
Hydrochloric acid (HCl), dilute
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Reflux condenser
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (1 equivalent) in ethanol.
-
Add the desired substituted aromatic aldehyde (1 equivalent) to the solution and stir.
-
Slowly add a solution of potassium hydroxide (a strong base) in ethanol to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the crude chalcone.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold water to remove any inorganic impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrrole-based chalcone.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[5]
| Reactant (Aromatic Aldehyde) | Base/Solvent | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | KOH/Ethanol | 24-48 h | 75-85 | [4] (adapted) |
| 4-Chlorobenzaldehyde | KOH/Ethanol | 24-48 h | 80-90 | [4] (adapted) |
| 4-Methoxybenzaldehyde | KOH/Ethanol | 24-48 h | 70-80 | [4] (adapted) |
III. Knoevenagel Condensation: Expanding the Synthetic Toolbox
The Knoevenagel condensation offers another powerful strategy for C-C bond formation, reacting the acetyl group of our pyrrole substrate with active methylene compounds.[6] This reaction opens the door to a different class of derivatives with potential applications in various fields.
Mechanistic Overview
The Knoevenagel condensation is typically catalyzed by a weak base, such as piperidine or pyridine. The base facilitates the deprotonation of the active methylene compound to form a carbanion. This carbanion then attacks the carbonyl carbon of the acetylpyrrole. Subsequent dehydration leads to the final condensed product.
dot
Sources
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Application Notes & Protocols: Strategic Functionalization of the Acetyl Group in Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
Preamble: Unlocking the Potential of a Privileged Scaffold
The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and blockbuster pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a "privileged scaffold" in drug discovery.[3][4][5] The molecule at the center of this guide, Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate[6][7], represents a particularly valuable starting material. It possesses multiple handles for chemical modification, with the C5-acetyl group serving as a prime site for diversification.
This document moves beyond simple reaction lists. It provides a strategic guide to the chemical manipulation of this acetyl moiety, explaining the underlying principles of each transformation and offering robust, field-tested protocols. The objective is to empower researchers to rationally design and synthesize novel pyrrole derivatives with tailored pharmacological profiles.
Reduction of the Acetyl Carbonyl: Accessing Novel Alcohols
The most direct functionalization of the acetyl group is its reduction to a secondary alcohol. This transformation exchanges a planar, electron-withdrawing ketone for a chiral, hydrogen-bond-donating alcohol, drastically altering the molecule's polarity, stereochemistry, and potential for biological interactions.
Scientific Rationale
The choice of reducing agent is critical. A mild hydride donor, such as sodium borohydride (NaBH₄), is ideal. Its chemoselectivity allows for the preferential reduction of the ketone over the more stable ethyl ester at the C3 position. This selectivity arises from the greater electrophilicity of the ketone carbonyl compared to the resonance-stabilized ester carbonyl. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide upon aqueous workup.
Workflow for Selective Ketone Reduction
Caption: Workflow for the selective reduction of the acetyl group.
Detailed Protocol: Synthesis of Ethyl 5-(1-hydroxyethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq) in a 1:1 mixture of methanol and tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5°C.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 10 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexane).
-
Workup: Once the reaction is complete (typically 2-3 hours), cool the mixture back to 0°C and cautiously add acetone to quench excess NaBH₄. Stir for 10 minutes, then add deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product.
| Parameter | Value/Condition | Rationale |
| Solvent | Methanol/THF | Methanol protonates the intermediate alkoxide; THF ensures solubility. |
| Temperature | 0°C to RT | Controls reaction rate and minimizes side reactions. |
| Equivalents NaBH₄ | 1.5 eq | Ensures complete conversion without being excessively wasteful. |
| Expected Yield | 85-95% | High efficiency is typical for this transformation. |
Carbon-Carbon Bond Formation: Expanding the Molecular Framework
The methyl group of the acetyl moiety is weakly acidic and can be deprotonated to form an enolate, which can then act as a nucleophile. This reactivity is the basis for several powerful C-C bond-forming reactions that extend the carbon skeleton.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a variant of the aldol reaction where an active hydrogen compound reacts with a ketone or aldehyde to form a new C=C bond.[8][9] This reaction is exceptionally useful for converting the acetyl group into a conjugated enone system, a common pharmacophore.
Causality: The reaction is typically catalyzed by a weak base, such as piperidine or L-proline.[10] The base deprotonates the active methylene compound (e.g., malononitrile), which then attacks the electrophilic carbonyl of the acetylpyrrole. A subsequent dehydration step yields the stable, conjugated product.[8]
Caption: General scheme for the Knoevenagel condensation.
Protocol: Knoevenagel Condensation with Malononitrile
-
Setup: To a solution of Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq) in absolute ethanol (0.2 M), add malononitrile (1.1 eq).
-
Catalyst Addition: Add piperidine (0.1 eq) as a catalyst.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and monitor by TLC. The reaction is often accompanied by a color change and precipitation of the product.
-
Isolation: After 4-6 hours, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. Recrystallization may be performed if necessary.
| Parameter | Value/Condition | Rationale |
| Active Methylene Cmpd. | Malononitrile, Ethyl Cyanoacetate | Provides the nucleophilic carbon for C-C bond formation. |
| Catalyst | Piperidine, L-proline | Weak base facilitates deprotonation without causing self-condensation.[8][10] |
| Solvent | Ethanol | Good solvent for reactants and allows for product precipitation upon cooling. |
| Expected Yield | 70-90% | Generally a high-yielding and clean reaction. |
Willgerodt-Kindler Reaction: Migratory Oxidation to a Thioamide
This remarkable reaction transforms an aryl alkyl ketone into a terminal thioamide, effectively migrating the carbonyl's functionality to the end of the alkyl chain.[11][12] For the acetylpyrrole, this converts the -COCH₃ group into a -CH₂C(=S)NR₂ group. This introduces a thioamide, a versatile functional group for further elaboration and a known bioisostere for amides.
Mechanism Insight: The reaction proceeds through a complex mechanism involving the formation of an enamine with the amine reagent (e.g., morpholine), followed by reaction with elemental sulfur.[13] A series of rearrangements leads to the terminal thioamide.[11][14]
Protocol: Willgerodt-Kindler Reaction with Morpholine and Sulfur
-
Setup: In a flask equipped with a reflux condenser, combine Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq), morpholine (3.0 eq), and elemental sulfur (2.5 eq). Caution: Perform in a well-ventilated fume hood due to the potential release of H₂S.
-
Reaction: Heat the mixture to 130-140°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, taking aliquots and performing a workup before spotting. The reaction can take 6-12 hours.
-
Workup: Cool the dark mixture to room temperature and pour it into a mixture of ice and concentrated HCl.
-
Extraction & Purification: Extract the product with a suitable organic solvent like dichloromethane. Wash the organic layer, dry it, and concentrate. Purify the crude product by column chromatography to isolate the target thioamide. The thioamide can be subsequently hydrolyzed to the corresponding carboxylic acid if desired.
| Parameter | Value/Condition | Rationale |
| Reagents | Morpholine, Elemental Sulfur | The classic combination for the Kindler modification.[15] |
| Temperature | 130-140°C | High temperature is required to drive the rearrangement. |
| Workup | Acidic Quench | Protonates the amine and helps in separating the product. |
| Expected Yield | 40-60% | Yields can be moderate due to the harsh conditions. |
Mannich Reaction: α-Aminomethylation
The Mannich reaction is a three-component reaction that installs an aminomethyl group on the α-carbon of an enolizable ketone.[16][17] This introduces a basic nitrogenous side chain, a feature prevalent in many centrally active drugs due to its ability to form salt bridges and improve aqueous solubility.
Mechanism Insight: The reaction first involves the formation of an electrophilic Eschenmoser-like salt (iminium ion) from formaldehyde and a secondary amine.[18][19] The acetylpyrrole, under slightly acidic conditions, forms an enol that attacks this iminium ion to yield the β-amino-ketone, or "Mannich base".[16] Care must be taken to avoid strongly acidic conditions which can cause polymerization of the pyrrole ring.[18]
Protocol: Synthesis of a Pyrrole Mannich Base
-
Setup: In a round-bottom flask, combine dimethylamine hydrochloride (1.2 eq) and paraformaldehyde (1.5 eq) in ethanol.
-
Reagent Addition: Add Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq) to the slurry.
-
Reaction: Add a few drops of concentrated HCl as a catalyst and heat the mixture to reflux for 4-8 hours.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Redissolve the residue in water and basify with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography to yield the desired Mannich base.
α-Halogenation: Creating a Versatile Electrophilic Handle
Introducing a halogen on the methyl carbon of the acetyl group transforms it into a potent electrophile, opening a gateway to a wide array of nucleophilic substitution reactions (e.g., with azides, thiols, or amines).
Scientific Rationale
N-halosuccinimides, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), are the reagents of choice for this transformation.[20] The reaction typically proceeds via a radical mechanism, often initiated by light or a radical initiator like AIBN, or via an acid-catalyzed enol pathway. The resulting α-haloketone is a highly valuable intermediate for building further molecular complexity.
Caption: Synthesis of an α-haloketone intermediate.
Protocol: α-Bromination using NBS
-
Setup: Dissolve Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq) in carbon tetrachloride (CCl₄) in a flask equipped with a reflux condenser.
-
Reagent Addition: Add N-bromosuccinimide (1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reaction: Heat the mixture to reflux (approx. 77°C). The reaction can be initiated by shining a lamp on the flask. Monitor the reaction by TLC. The solid succinimide byproduct will float to the top as the reaction proceeds.
-
Workup: Cool the mixture to room temperature and filter off the succinimide.
-
Purification: Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, then with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and use the crude α-bromoketone immediately in the next step, as it can be lachrymatory and unstable upon storage.
Conclusion and Outlook
The C5-acetyl group of Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a remarkably versatile functional handle. The protocols detailed herein—reduction, C-C bond formation, and halogenation—provide reliable pathways to diverse chemical entities. Each new derivative, whether it be an alcohol, a conjugated enone, a thioamide, a Mannich base, or an α-haloketone, serves as a starting point for the development of novel compounds with potential applications in pharmacology and materials science. By understanding the causality behind these transformations, researchers can strategically navigate the chemical space around the pyrrole scaffold to achieve their synthetic and drug discovery objectives.
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Application Notes and Protocols: Hydrolysis of Ethyl 5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
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Introduction
Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a key intermediate in the synthesis of a variety of biologically active compounds and functional materials. The hydrolysis of its ester functional group to the corresponding carboxylic acid is a critical transformation, often serving as a gateway to further molecular elaboration. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of this important reaction. We will delve into the mechanistic underpinnings of both acidic and basic hydrolysis, present detailed, validated protocols, and offer insights into reaction monitoring, troubleshooting, and optimization.
The pyrrole core, a privileged scaffold in medicinal chemistry, is often assembled via methodologies like the Knorr or Paal-Knorr syntheses.[1][2] The resulting polysubstituted pyrroles, such as the title compound, are valuable building blocks. The selective hydrolysis of the C3-ester, while preserving other functionalities like the C5-acetyl group, is paramount for subsequent synthetic manipulations, such as amide bond formation.
Mechanistic Overview: A Tale of Two Pathways
The hydrolysis of an ester can be achieved under either acidic or basic conditions, each proceeding through a distinct mechanism with its own set of advantages and disadvantages.[3][4]
Base-Catalyzed Hydrolysis (Saponification)
This is often the preferred method for ester hydrolysis due to its irreversible nature, which typically leads to higher yields.[3][4] The reaction, commonly known as saponification, is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.[5][6] This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the ethoxide as a leaving group and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated by the hydroxide or the liberated ethoxide to form a stable carboxylate salt.[5][7] This acid-base reaction drives the equilibrium towards the products, rendering the overall process irreversible.[6] An acidic workup is required in a separate step to protonate the carboxylate and isolate the desired carboxylic acid.[3]
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible process, representing the reverse of Fischer esterification.[5] The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[8] A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[9] Following a series of proton transfers, ethanol is eliminated as a leaving group, and subsequent deprotonation yields the carboxylic acid. To drive the equilibrium towards the products, a large excess of water is typically employed.[4][5]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the hydrolysis of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate under both basic and acidic conditions.
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol is generally recommended for achieving high yields of the corresponding carboxylic acid.
Materials:
-
Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M or 2 M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq) in methanol or ethanol (5-10 mL per gram of ester).
-
Addition of Base: To the stirred solution, add an aqueous solution of sodium hydroxide or potassium hydroxide (2.0-3.0 eq). The concentration of the base can range from 1 M to 4 M.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the organic solvent (methanol or ethanol) using a rotary evaporator. c. Dilute the remaining aqueous residue with deionized water and wash with ethyl acetate to remove any unreacted starting material. Discard the organic layer. d. Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow addition of 1 M or 2 M HCl. A precipitate of the carboxylic acid should form. e. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). f. Combine the organic extracts and wash with brine. g. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.[10]
Protocol 2: Acid-Catalyzed Hydrolysis
This method is an alternative to base-catalyzed hydrolysis but may require more stringent conditions to achieve complete conversion due to the reversible nature of the reaction.
Materials:
-
Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
-
Dioxane or Acetic Acid
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq) in a mixture of dioxane and water or acetic acid and water (e.g., a 1:1 to 3:1 ratio).
-
Addition of Acid: To the stirred solution, add a catalytic amount of concentrated sulfuric acid or a larger volume of concentrated hydrochloric acid.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. If a cosolvent like dioxane was used, remove it under reduced pressure. c. Carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. d. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). e. Combine the organic extracts and wash with brine. f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol 1.
Reaction Monitoring and Characterization
Consistent monitoring of the hydrolysis reaction is crucial for determining the reaction endpoint and maximizing yield.
-
Thin Layer Chromatography (TLC): A simple and effective method for monitoring the disappearance of the starting ester and the appearance of the more polar carboxylic acid product. A typical eluent system would be a mixture of ethyl acetate and hexanes. The carboxylic acid will have a lower Rf value than the ester.
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of the reaction progress. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a common setup.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the disappearance of the characteristic ethyl group signals (a quartet around 4.2 ppm and a triplet around 1.3 ppm) of the ester and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm).
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. For base-catalyzed hydrolysis, ensure at least 2 equivalents of base are used. For acid-catalyzed hydrolysis, consider using a higher concentration of acid or a different acid catalyst. |
| Low Yield | Incomplete reaction, product degradation, or inefficient extraction. | Ensure the reaction has gone to completion. For base-catalyzed hydrolysis, ensure the aqueous layer is sufficiently acidified during workup to fully protonate the carboxylate. Optimize the extraction procedure by performing multiple extractions. |
| Side Reactions (e.g., Decarboxylation) | Harsh acidic or basic conditions, especially at high temperatures. The pyrrole ring itself can be sensitive to strong acids, potentially leading to polymerization.[11] | Use milder reaction conditions (lower temperature, shorter reaction time). For acid-catalyzed hydrolysis, consider using a weaker acid. For base-catalyzed hydrolysis, avoid excessively high concentrations of base. Decarboxylation of pyrrole-2-carboxylic acids can be acid-catalyzed.[12][13] |
| Difficulty with Product Isolation | The carboxylic acid may be partially soluble in the aqueous phase. | Ensure the aqueous phase is saturated with NaCl (brine) before extraction to decrease the solubility of the organic product. Perform multiple extractions with a suitable organic solvent. |
Visualization of the Hydrolysis Mechanisms
Base-Catalyzed Hydrolysis (Saponification) Workflow
Caption: Workflow for the base-catalyzed hydrolysis of the ester.
Acid-Catalyzed Hydrolysis Mechanism
Caption: Mechanism of the acid-catalyzed hydrolysis of the ester.
Conclusion
The hydrolysis of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a fundamental transformation that provides access to a versatile carboxylic acid intermediate. The choice between base-catalyzed and acid-catalyzed hydrolysis will depend on the specific requirements of the synthetic route, including substrate compatibility and desired yield. The protocols and insights provided in this application note are intended to equip researchers with the necessary knowledge to successfully perform this reaction and to troubleshoot any challenges that may arise. Careful execution of the experimental procedure and diligent reaction monitoring are key to achieving optimal results in the synthesis of this valuable pyrrole derivative.
References
- Knorr pyrrole synthesis. (n.d.). In Grokipedia.
- Ester Hydrolysis. (2025). J&K Scientific LLC.
- Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.
-
Knorr pyrrole synthesis. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Deconstructing the Knorr pyrrole synthesis. (2012, January 20). The Heterocyclist. Retrieved January 22, 2026, from [Link]
-
Hydrolysis of esters. (n.d.). Chemguide. Retrieved January 22, 2026, from [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved January 22, 2026, from [Link]
-
Base hydrolysis of esters. (2022, March 11). Real Chemistry. Retrieved January 22, 2026, from [Link]
- Purification of crude pyrroles. (1996). Google Patents.
-
Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures. Retrieved January 22, 2026, from [Link]
-
Basic Hydrolysis of Esters – Saponification. (2022, October 27). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]
- Process for the purification of crude pyrroles. (1994). Google Patents.
-
Cipiciani, A., Linda, P., Savelli, G., & Bunton, C. A. (1983). Acid-Catalyzed Hydrolysis of Acylpyrroles and Their Derivatives. The Journal of Organic Chemistry, 48(8), 1349–1350. [Link]
-
Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014, July 9). Andrey K. Retrieved January 22, 2026, from [Link]
-
One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. (2010). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Purification, Fermentation Optimization, and Antibacterial Activity of Pyrrole-2-carboxylic Acid Produced by an Endophytic Bacterium, Bacillus cereus ZBE, Isolated from Zanthoxylum bungeanum. (2022). Industrial & Engineering Chemistry Research. [Link]
-
Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023). ResearchGate. Retrieved January 22, 2026, from [Link]
-
9.4: β-Ketoacids Decarboxylate. (2021, October 31). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
-
ester hydrolysis rate. (n.d.). Science.gov. Retrieved January 22, 2026, from [Link]
-
Recent advances in the transesterification of β-keto esters. (2021). RSC Publishing. [Link]
-
Determination of the Esters by Alkaline Hydrolysis. (n.d.). Tennessee Academy of Science. Retrieved January 22, 2026, from [Link]
-
Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. (2023). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Experiment C: Hydrolysis of a Carboxylic Acid Ester. (n.d.). University of Northern British Columbia. Retrieved January 22, 2026, from [Link]
-
Pyrrole. (n.d.). Organic Syntheses Procedure. Retrieved January 22, 2026, from [Link]
-
Acid catalyzed synthesis of pyrrole derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Saponification-Typical procedures. (2024, April 27). operachem. Retrieved January 22, 2026, from [Link]
-
Mundle, S. O., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674–11675. [Link]
-
Saponification Reaction of Esters. (2025, January 11). The Organic Chemistry Tutor. Retrieved January 22, 2026, from [Link]
-
Acid-catalyzed ester hydrolysis. (2014, March 12). Khan Academy. Retrieved January 22, 2026, from [Link]
-
Saponification. (2023, January 22). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
-
Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]
-
acid-catalyzed mechanism of ester hydrolysis. (2019, November 12). ChemHelp ASAP. Retrieved January 22, 2026, from [Link]
-
Saponification (Hydrolysis of Esters with OH-). (2021, December 10). ChemistNATE. Retrieved January 22, 2026, from [Link]
-
Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. (2020, January 16). Chemistry : The Mystery of Molecules. Retrieved January 22, 2026, from [Link]
-
Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
THE MECHANISM OF ACID-CATALYZED DECARBOXYLATION OF PYRROLE-2-CARBOXYLIC ACID: INSIGHTS FROM CLUSTER-CONTINUUM MODEL CALCULATIONS. (n.d.). Journal of Theoretical and Computational Chemistry. Retrieved January 22, 2026, from [Link]
-
Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. (2024, September 17). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. (2025, August 10). ResearchGate. Retrieved January 22, 2026, from [Link]
-
ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. jk-sci.com [jk-sci.com]
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- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
Welcome to the technical support center for the synthesis of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile pyrrole derivative. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthesis and overcome common challenges.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, a valuable intermediate in organic and medicinal chemistry.[1]
Q1: What are the most common methods for synthesizing ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate?
The most prevalent and historically significant methods are the Knorr pyrrole synthesis and the Hantzsch pyrrole synthesis.[2][3] The Knorr synthesis typically involves the condensation of an α-amino-ketone with a β-ketoester.[3] A common variation of the Knorr synthesis for this specific molecule involves the reaction of ethyl 2-oximinoacetoacetate with acetylacetone (2,4-pentanedione).[3] The Hantzsch synthesis provides an alternative route, reacting a β-ketoester with ammonia (or a primary amine) and an α-haloketone.[2]
Q2: I'm experiencing a significantly low yield. What are the most likely causes?
Low yields in pyrrole syntheses, particularly the Knorr and Paal-Knorr variations, can often be attributed to several key factors:
-
Improper Reaction Conditions: Harsh conditions, such as prolonged heating in strong acid, can lead to the degradation of starting materials or the final product.[4][5][6]
-
Suboptimal pH: The pH of the reaction is critical. Strongly acidic conditions (pH < 3) can favor the formation of furan byproducts, significantly reducing your pyrrole yield.[4][5] The reaction is best performed under neutral or weakly acidic conditions.[4][7]
-
Purity of Starting Materials: Impurities in your starting materials, such as the 1,4-dicarbonyl compound in a Paal-Knorr synthesis, can lead to undesired side reactions and lower the overall yield.[4]
-
Catalyst Choice: The selection of the acid catalyst can impact the reaction's efficiency.[5]
-
Reaction Time and Temperature: Both excessively long reaction times and high temperatures can contribute to product degradation.[4][5]
Q3: I am observing a significant amount of a byproduct. How can I identify and minimize it?
A common byproduct in Knorr-type syntheses is a furan derivative, especially under strongly acidic conditions.[4][5] To minimize furan formation, it is crucial to maintain a neutral or weakly acidic pH.[5] Monitoring the reaction by Thin Layer Chromatography (TLC) can help in identifying the formation of byproducts and optimizing the reaction time to maximize the desired product.
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving specific issues you may encounter during the synthesis.
Issue 1: Low or No Product Formation
A low or complete lack of product is a common and frustrating issue. The following workflow can help you systematically troubleshoot the problem.
Caption: Troubleshooting workflow for low product yield.
Detailed Troubleshooting Steps:
-
Verify Starting Materials:
-
Purity: Ensure the purity of your starting materials, particularly the β-ketoester and the α-amino-ketone precursor (e.g., ethyl 2-oximinoacetoacetate).[4] If necessary, purify them by distillation or recrystallization.
-
Stoichiometry: Double-check the molar ratios of your reactants. For the Knorr synthesis, ensure the correct equivalents of the β-ketoester, the nitrosating agent (like sodium nitrite), and the reducing agent (like zinc dust) are used.[3]
-
-
Evaluate Reaction Conditions:
-
pH Control: As mentioned, maintaining a neutral to weakly acidic environment is crucial to prevent furan byproduct formation.[4][5][7] The use of acetic acid as a solvent and catalyst is common and generally provides the appropriate pH.[3]
-
Temperature Management: The reaction can be exothermic, especially during the reduction of the oxime.[3] Proper cooling is necessary to prevent overheating and degradation.
-
Reaction Time: Monitor the reaction progress using TLC to determine the optimal reaction time. Prolonged reaction times do not always lead to higher yields and can promote byproduct formation.[4]
-
Issue 2: Difficulty in Product Purification
The crude product may contain unreacted starting materials, byproducts, and inorganic salts.
Purification Strategy:
| Step | Procedure | Rationale |
| 1. Initial Workup | After the reaction is complete, the mixture is often quenched in a large volume of water. | To precipitate the crude product and dissolve inorganic salts. |
| 2. Filtration | The precipitated solid is collected by filtration and washed with water. | To remove water-soluble impurities. |
| 3. Recrystallization | The crude product is then recrystallized from a suitable solvent, such as ethanol. | This is a highly effective method for purifying the final product.[8] |
| 4. Column Chromatography | If recrystallization does not yield a pure product, column chromatography on silica gel can be employed. | To separate the desired product from closely related impurities.[4] |
III. Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for the Knorr synthesis of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.
Protocol: Knorr Synthesis of Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
This protocol is adapted from established Knorr synthesis procedures.[3]
Materials:
-
Ethyl acetoacetate
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Zinc dust
-
Acetylacetone (2,4-pentanedione)
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of Ethyl 2-oximinoacetoacetate:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve ethyl acetoacetate (1 equivalent) in glacial acetic acid.
-
Cool the mixture in an ice-salt bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite (1 equivalent) in a minimal amount of water, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at low temperature.
-
-
Reduction and Condensation:
-
To the solution of ethyl 2-oximinoacetoacetate, add acetylacetone (1 equivalent).
-
In small portions, add zinc dust (approximately 2 equivalents) while vigorously stirring and maintaining the temperature below 40 °C. The reaction is exothermic.
-
After the zinc addition is complete, heat the mixture to reflux for 1 hour.[8]
-
-
Workup and Purification:
-
Pour the hot reaction mixture into a large volume of ice-water.
-
Collect the precipitated crude product by filtration and wash thoroughly with water.
-
Recrystallize the crude solid from ethanol to obtain pure ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.
-
Caption: Experimental workflow for the Knorr synthesis.
IV. References
-
Wikipedia. (2023, December 2). Hantzsch pyrrole synthesis. Retrieved from [Link]
-
Scribd. (n.d.). The Hantzsch Pyrrole Synthesis. Retrieved from [Link]
-
Kuujia. (n.d.). Cas no 6314-22-3 (Ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate). Retrieved from [Link]
-
Wikipedia. (2023, November 29). Knorr pyrrole synthesis. Retrieved from [Link]
-
MDPI. (2022). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Retrieved from [Link]
-
ResearchGate. (1970). (PDF) The Hantzsch pyrrole synthesis. Retrieved from [Link]
-
National Institutes of Health. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]
-
Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. Retrieved from
-
YouTube. (2020, October 6). Knorr Pyrrole Synthesis of Knorr's Pyrrole. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate (C11H15NO3). Retrieved from [Link]
-
YouTube. (2020, January 13). Hantzsch Pyrrole Synthesis: Three ways for Pyrrole preparation with examples and Retro-synthesis. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
The Heterocyclist. (2012, January 20). Deconstructing the Knorr pyrrole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
ResearchGate. (2021). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. Retrieved from [Link]
-
Technical Disclosure Commons. (2024, April 24). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]
-
University Chemistry. (2022). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (2008). (PDF) Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]
Sources
- 1. 6314-22-3(Ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate) | Kuujia.com [kuujia.com]
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- 3. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
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Technical Support Center: Purification of Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
Introduction: Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a highly substituted pyrrole derivative, a class of heterocyclic compounds integral to medicinal chemistry and materials science.[1][2] Its utility as a synthetic intermediate demands high purity to ensure the integrity of subsequent reaction steps and the quality of the final products. This guide provides detailed troubleshooting advice and protocols for the purification of this compound, addressing common challenges encountered by researchers in both academic and industrial laboratories.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. The advice provided is grounded in the fundamental principles of separation science.
Q1: My crude product is a dark, oily residue. What is the best initial purification strategy?
Answer: A dark, oily crude product suggests the presence of significant impurities, likely polymeric materials or colored byproducts from the synthesis, which is common in multicomponent reactions like the Hantzsch pyrrole synthesis.[3]
-
Expert Recommendation: The most robust initial strategy is flash column chromatography . This technique is superior to direct recrystallization for grossly impure samples because it actively separates the target compound from a complex mixture based on polarity.[4] Recrystallization is often ineffective in this scenario as the high concentration of impurities can inhibit crystal lattice formation, leading to "oiling out" or co-precipitation.
-
Causality: The silica gel stationary phase in column chromatography allows for the separation of compounds with different polarities.[4] Polar impurities will adhere strongly to the silica, while the moderately polar pyrrole product can be eluted with an appropriate solvent system.
Q2: I'm attempting recrystallization, but the compound "oils out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystal. This typically happens when the solution is supersaturated at a temperature above the compound's melting point or when impurities are inhibiting crystallization.
Troubleshooting Steps:
-
Increase Solvent Volume: The solution may be too concentrated. Add more hot solvent in small portions until the oil redissolves completely.
-
Reduce Cooling Rate: Allow the flask to cool slowly to room temperature before inducing further cooling with an ice bath. Slow cooling encourages the formation of well-defined crystal lattices.
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a single crystal to the cooled solution to initiate crystallization.
-
Re-evaluate Your Solvent System: The chosen solvent may be too effective, meaning the compound is still too soluble even at low temperatures. Consider a solvent system where the compound has lower solubility when cold, such as an ethanol/water or isopropanol/water mixture.
Q3: How do I select the optimal solvent system for flash column chromatography?
Answer: The ideal solvent system (mobile phase) should provide good separation between your target compound and its impurities, resulting in a target retention factor (Rf) of 0.3-0.4 on a Thin Layer Chromatography (TLC) plate.
-
Step-by-Step Selection Process:
-
Start with a Non-polar Solvent: Spot your crude mixture on a TLC plate and develop it in a non-polar solvent like hexanes or heptane.
-
Increase Polarity Gradually: If the spot remains at the baseline (Rf = 0), add a more polar solvent like ethyl acetate or dichloromethane in increasing proportions (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate).
-
Identify the Target Rf: The goal is to find a solvent mixture that moves the spot corresponding to the desired product to an Rf value between 0.3 and 0.4, while maximizing the distance from other impurity spots.
-
Confirm with Staining: Visualize the TLC plate under UV light and then with a chemical stain (like potassium permanganate) to ensure all impurities are accounted for.
-
-
Expert Insight: For this specific pyrrole, which contains both an ester and a ketone group, a mixture of hexanes and ethyl acetate is an excellent starting point. The ethyl acetate component effectively displaces the moderately polar pyrrole from the silica gel.
Q4: After purification, my product's melting point is broad, and the NMR spectrum shows a persistent unknown peak. What could this be?
Answer: A broad melting point indicates an impure sample. The persistent peak could be a structurally similar byproduct from the synthesis. In Hantzsch-type syntheses, common side products can include unreacted starting materials or intermediates from self-condensation reactions.[5][6]
-
Potential Impurity: A likely contaminant is the corresponding formyl-pyrrole derivative (ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate), which can arise from side reactions.[7] This impurity has very similar polarity, making it difficult to separate.
-
Troubleshooting Strategy:
-
Re-purify with Chromatography: Perform a second, careful flash column chromatography using a shallower solvent gradient. A slow, methodical increase in solvent polarity can resolve closely eluting compounds.
-
Consider an Alternative Purification Method: If chromatography fails, recrystallization from a different solvent system might be effective, as crystal packing forces are highly specific and may exclude the impurity.
-
Chemical Treatment: In some cases, a difficult impurity can be removed by a chemical reaction. However, this is a more advanced technique and requires careful consideration of the impurity's structure.
-
Physical & Chemical Properties
A thorough understanding of the compound's properties is essential for designing effective purification protocols.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₃ | [8] |
| Molecular Weight | 209.24 g/mol | [8] |
| Appearance | White to pale-gray solid | [9][10] |
| Melting Point | 75-76 °C (for a related compound) | [10] |
| Boiling Point | 379.6 °C at 760 mmHg | [11] |
| Solubility | Soluble in common organic solvents | [11] |
Detailed Experimental Protocols
These protocols provide a validated, step-by-step guide for the two primary purification techniques.
Protocol 1: Purification by Flash Column Chromatography
This method is ideal for purifying the crude product from a synthesis reaction.
Materials:
-
Crude ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes (or Heptane), Ethyl Acetate
-
Glass column, collection tubes, TLC plates, and chamber
Procedure:
-
Prepare the Column: Pack a glass column with silica gel as a slurry in hexanes. Ensure the silica bed is compact and level.
-
Prepare the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading"). This prevents band broadening.
-
Load the Column: Carefully add the dry-loaded sample to the top of the silica bed.
-
Elution:
-
Begin eluting with 100% hexanes to wash off highly non-polar impurities.
-
Gradually increase the polarity by adding ethyl acetate (e.g., start with 5% ethyl acetate in hexanes, then move to 10%, 15%, etc.). The exact gradient should be based on your initial TLC analysis.
-
-
Fraction Collection: Collect the eluent in small, numbered fractions (e.g., 10-20 mL each).
-
Analysis (Self-Validation): Spot every few fractions on a TLC plate. Develop the plate in the elution solvent and visualize under UV light. Combine the fractions that contain only the pure product (single spot at the correct Rf).
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid product.
Protocol 2: Purification by Recrystallization
This method is best for purifying an already partially pure product (e.g., post-chromatography) to obtain highly crystalline material.
Materials:
-
Partially purified pyrrole product
-
Solvents: Ethanol, Isopropanol, Water
-
Erlenmeyer flask, condenser, heating mantle, filtration apparatus
Procedure:
-
Solvent Selection: Place a small amount of the compound in a test tube and add a few drops of ethanol. If it dissolves readily at room temperature, ethanol is not a good choice. The ideal solvent dissolves the compound when hot but not when cold. An ethanol/water mixture is often effective.
-
Dissolution: Place the solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: If using a mixed solvent system, add hot water dropwise until the solution becomes slightly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation (Self-Validation): Collect the crystals by vacuum filtration. Wash them with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Confirm purity by taking a sharp melting point and acquiring a clean NMR spectrum.
Troubleshooting Workflow Diagram
This diagram provides a logical decision-making process for addressing common purification challenges.
Caption: A decision tree for purifying ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.
References
-
Kuujia. (n.d.). Cas no 6314-22-3 (Ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate). Retrieved from [Link]
-
PubChem. (n.d.). ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Hantzsch pyrrole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrroles by the Hantzsch synthesis [Table]. Retrieved from [Link]
-
Grokipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved from [Link]
-
YouTube. (2020, January 13). Hantzsch Pyrrole Synthesis: Three ways for Pyrrole preparation with examples and Retro-synthesis. Retrieved from [Link]
-
Hantzsch Pyrrole Synthesis. (n.d.). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
-
PubChem. (n.d.). Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
Sources
- 1. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Hantzsch Pyrrole Synthesis (Chapter 28) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C10H13NO3 | CID 137485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C11H15NO3 | CID 22769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 11. 6314-22-3(Ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate) | Kuujia.com [kuujia.com]
Technical Support Center: Synthesis of Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
Welcome to the technical support center for the synthesis of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in established chemical principles to enhance your experimental success.
Introduction: The Knorr Pyrrole Synthesis for a Key Intermediate
Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a highly substituted pyrrole derivative, a structural motif prevalent in pharmaceuticals and functional materials.[1] The most common and reliable method for its preparation is a variation of the Knorr pyrrole synthesis.[2][3] This reaction involves the condensation of an α-amino ketone with a β-ketoester.[2] A key feature of this synthesis is the in situ generation of the unstable α-amino ketone from an α-oximino ketone to prevent its rapid self-condensation.
While robust, this synthesis is not without its challenges. The formation of side products, purification difficulties, and low yields are common hurdles. This guide will address these issues directly, providing both the mechanistic rationale and practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My overall yield is significantly lower than expected. What are the most likely causes?
Answer: Low yields in the Knorr synthesis of this target molecule typically stem from one of three areas:
-
Inefficient Formation of the α-Amino Ketone: The synthesis relies on the reduction of an α-oximino intermediate, which is formed by the nitrosation of a β-dicarbonyl compound. If the nitrosation is incomplete or the subsequent reduction with a reagent like zinc dust is sluggish, the concentration of the key α-amino ketone intermediate will be low. The reduction process is highly exothermic and requires careful temperature control.[2][4]
-
Self-Condensation of the α-Amino Ketone: This is the most significant competing reaction. α-Amino ketones are notoriously unstable and will readily self-condense to form dihydropyrazines if their concentration becomes too high or if they are not trapped quickly by the second reactant (in this case, pentane-2,4-dione). This is why in situ generation is critical.
-
Sub-optimal Reaction Conditions: Incorrect stoichiometry, poor temperature management (either too cold during reduction or too hot during condensation), or insufficient reaction time can all lead to a mixture of unreacted starting materials and side products, thus lowering the yield of the desired pyrrole.
Question 2: My final product is a dark, sticky oil instead of the expected crystalline solid. What went wrong?
Answer: The appearance of a dark oil suggests the presence of significant impurities, likely polymeric materials or highly conjugated side products. Pyrroles themselves can be sensitive to air and acid, leading to coloration upon prolonged exposure.
-
Cause: This issue often arises from excessive heating during the reaction or workup. The Knorr synthesis is exothermic, and if the temperature is not controlled, especially during the zinc reduction, side reactions can accelerate, leading to tar formation.[2] Another cause can be residual acidic or metallic impurities from the workup that catalyze degradation.
-
Troubleshooting:
-
Temperature Control: Ensure the reaction temperature is strictly maintained, particularly during the addition of zinc dust. Use an ice bath to manage the exotherm.
-
Purification: The crude product should be promptly isolated after quenching the reaction in water. To purify the oil, attempt to triturate it with a cold solvent like hexane or a mixture of ether and hexane to induce crystallization. If this fails, column chromatography on silica gel is the recommended next step.
-
Question 3: My TLC plate shows multiple spots. What are the common side products I should expect?
Answer: It is common to see several spots on a TLC plate. Aside from unreacted starting materials (ethyl acetoacetate and pentane-2,4-dione), the most probable side products are:
-
N-Unsubstituted Pyrrole: If the cyclization occurs with ammonia (which can be present as a byproduct or used as a nitrogen source in related syntheses), you may form a small amount of the N-unsubstituted pyrrole.
-
Isomeric Pyrroles: Depending on the precise reactants and conditions, there is a possibility of forming regioisomers, although the Knorr synthesis is generally quite selective.
-
Dihydropyrazine: Formed from the self-condensation of two molecules of the α-amino ketone intermediate. This is often a major byproduct if the reaction is not managed correctly.
-
Furan Derivatives: Under strongly acidic conditions (typically pH < 3), 1,4-dicarbonyl intermediates can cyclize to form furans instead of pyrroles.[5][6] While the Knorr mechanism is distinct, furan formation can be a minor pathway if pH is not controlled.
The table below summarizes these potential impurities.
| Side Product/Impurity | Probable Cause | Prevention & Removal Strategy |
| Dihydropyrazine Derivatives | Self-condensation of the α-amino ketone intermediate due to slow addition of reactants or poor temperature control. | Maintain low temperature during in situ generation. Ensure the second β-dicarbonyl component is readily available to trap the aminoketone. Removed by recrystallization or chromatography. |
| Unreacted Starting Materials | Incomplete reaction; incorrect stoichiometry. | Ensure 1:1 stoichiometry between the generated aminoketone and the second dicarbonyl. Increase reaction time or temperature moderately. Removed during workup and recrystallization. |
| Oxidized/Polymeric Byproducts | Overheating; exposure to air/light, especially under acidic conditions. Pyrrole rings are susceptible to oxidation. | Maintain an inert atmosphere if possible. Avoid excessive heat and prolonged reaction times. Purify promptly. Removed by charcoal treatment and recrystallization or chromatography. |
| Hydrolyzed Carboxylic Acid | Presence of excess water and acid/base during workup or reaction. | Use anhydrous solvents where possible and perform aqueous workup under neutral or slightly basic conditions before final isolation. Can be removed by a mild basic wash during extraction. |
Question 4: I'm struggling with the purification. What is the most effective method to get a pure product?
Answer: The most robust purification method for this compound is a two-step process:
-
Initial Crystallization: After quenching the reaction mixture in a large volume of cold water, the crude product should precipitate as a solid. Collect this solid by filtration and wash it thoroughly with water to remove inorganic salts and water-soluble organics.
-
Recrystallization: The key to obtaining a high-purity crystalline product is selecting the right recrystallization solvent. Ethanol is commonly used and often effective.[4] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly. If the product remains oily, adding a small amount of water to the hot ethanol solution (to decrease solubility) can sometimes induce crystallization upon cooling. If ethanol fails, isopropanol or ethyl acetate/hexane mixtures are good alternatives. For stubborn oils, column chromatography is the definitive method.
In-Depth Guide: Reaction Mechanism and Side Product Formation
To effectively troubleshoot, it is crucial to understand the reaction pathway. The Knorr synthesis for ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate proceeds through several key stages, each presenting an opportunity for side reactions.
Caption: Knorr synthesis pathway and a major side reaction.
The critical step is the fate of the α-aminoacetoacetate intermediate. In the desired pathway, it condenses with pentane-2,4-dione. However, being both a nucleophile (amine) and an electrophile (ketone), it can react with itself, leading to the formation of a dihydropyrazine side product. The key to a high yield is to ensure the concentration of the α-amino ketone is kept low at any given moment and that it is consumed by the pentane-2,4-dione as soon as it is formed.
Optimized Experimental Protocol (Knorr Synthesis)
This protocol incorporates best practices to minimize side product formation.
Step 1: Formation of Ethyl 2-oximinoacetoacetate
-
In a flask equipped with a stirrer and thermometer, dissolve ethyl acetoacetate (1 equiv.) in glacial acetic acid.
-
Cool the flask in an ice-salt bath to maintain a temperature between 5-7 °C.[4]
-
Slowly add a solution of sodium nitrite (1 equiv.) in water dropwise, ensuring the temperature does not rise above 10 °C. The reaction is highly exothermic.[4]
-
After the addition is complete, stir the mixture in the ice bath for an additional 30 minutes.
Step 2: In Situ Reduction and Pyrrole Formation
-
To the cold solution from Step 1, add pentane-2,4-dione (1 equiv.).
-
Begin adding zinc dust (approx. 1.5-2 equiv.) portion-wise at a rate that keeps the internal temperature below 40 °C. Vigorous stirring is essential to dissipate heat and ensure proper mixing.
-
Once all the zinc has been added, allow the mixture to stir at room temperature for 1-2 hours, then heat to a gentle reflux for 1 hour to ensure the reaction goes to completion.[4]
Step 3: Isolation and Purification
-
While still hot, pour the reaction mixture into a large beaker containing 8-10 volumes of ice-cold water with vigorous stirring.[4]
-
A precipitate of the crude product should form. Allow it to stand for at least 30 minutes to complete precipitation.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the crude product in a vacuum oven at 50 °C.
-
Recrystallize the dried solid from hot ethanol to yield pure ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate as a crystalline solid.
References
-
Hantzsch Pyrrole Synthesis. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Knorr Pyrrole Synthesis. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved January 22, 2026, from [Link]
-
Corrosion College. (2020, October 6). Knorr Pyrrole Synthesis of Knorr's Pyrrole [Video]. YouTube. [Link]
-
PubChem. (n.d.). Ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Kang, S. S., Li, H. L., Zeng, H. S., & Wang, H. B. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1125. [Link]
-
Paal-Knorr Synthesis. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved January 22, 2026, from [Link]
-
Scribd. (n.d.). The Hantzsch Pyrrole Synthesis. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide.
-
ResearchGate. (2008). The Hantzsch pyrrole synthesis. Retrieved January 22, 2026, from [Link]
-
Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved January 22, 2026, from [Link]
-
MBB College. (n.d.). Paal-Knorr Synthesis. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved January 22, 2026, from [Link]
-
Molbase. (n.d.). Cas no 6314-22-3 (Ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate). Retrieved January 22, 2026, from [Link]
Sources
- 1. 6314-22-3(Ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate) | Kuujia.com [kuujia.com]
- 2. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. rgmcet.edu.in [rgmcet.edu.in]
Technical Support Center: Troubleshooting the Synthesis of Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
Welcome to the technical support center for the synthesis of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific application of the Knorr pyrrole synthesis. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My Knorr reaction to synthesize ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is resulting in a very low yield or appears to have failed completely. What are the likely causes and how can I rectify this?
Answer: Low or no yield in this Knorr synthesis is a common issue that can typically be traced back to one of three critical areas: the in situ formation of the α-amino-β-ketoester, the reaction conditions, or the stability of the reactants.
-
Inefficient Reduction of the Oxime: The synthesis of the target molecule often involves the in situ generation of an α-aminoketone from an oxime precursor, ethyl 2-oximinoacetoacetate, via reduction with zinc dust in acetic acid.[1][2] If this reduction is incomplete, the subsequent condensation and cyclization steps will be starved of a key reactant.
-
Troubleshooting:
-
Zinc Activation: Ensure your zinc dust is of high purity and has not been passivated by oxidation. You can briefly wash the zinc with dilute HCl, followed by water, ethanol, and ether, and then dry it under vacuum before use.
-
Controlled Addition: The reduction is exothermic.[1] Add the zinc dust portion-wise to the solution of the oxime in glacial acetic acid while maintaining a controlled temperature, ideally with external cooling. A sudden temperature spike can lead to side reactions.[3]
-
Sufficient Acetic Acid: Acetic acid is not just a solvent but also a reactant in the reduction step.[1] Ensure you are using a sufficient molar excess.
-
-
-
Suboptimal Reaction Temperature: The Knorr pyrrole synthesis is sensitive to temperature.
-
Troubleshooting:
-
Initial Cooling: The initial nitrosation of ethyl acetoacetate to form the oxime precursor requires cooling to prevent decomposition.[1][3]
-
Exothermic Reduction: As mentioned, the zinc reduction is exothermic. If the temperature rises too high, it can promote the self-condensation of the α-aminoketone, leading to pyrazine formation, or other side reactions.[2]
-
Controlled Reflux: After the addition of zinc, a period of gentle reflux is often required to drive the condensation and cyclization to completion.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
-
Decomposition of Reactants: The α-aminoketone intermediate is notoriously unstable and prone to self-condensation.[1][2]
-
Troubleshooting:
-
In Situ Generation: The primary reason for generating the α-aminoketone in situ is to minimize its decomposition.[1] Ensure that the second reactant, in this case, acetylacetone (2,4-pentanedione), is present in the reaction mixture to react with the α-aminoketone as it is formed.
-
-
Issue 2: Formation of a Major Impurity or Byproduct
Question: My reaction produces the desired product, but I'm observing a significant byproduct that is difficult to separate. What could this be, and how can I minimize its formation?
Answer: In the Knorr synthesis of this specific pyrrole, the most likely significant byproducts are either from the self-condensation of the starting materials or from an alternative cyclization pathway.
-
Self-Condensation of Ethyl Acetoacetate: The original Knorr synthesis used two equivalents of ethyl acetoacetate, one to form the aminoketone and one as the active methylene compound, leading to Knorr's Pyrrole (diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate).[1] While your target molecule uses acetylacetone as the second component, improper stoichiometry or reaction conditions could still favor the self-condensation pathway.
-
Troubleshooting:
-
Stoichiometry: Ensure the correct molar ratios of your starting materials: ethyl acetoacetate (for oxime formation) and acetylacetone. A slight excess of acetylacetone may be beneficial.
-
Controlled Addition: A gradual, controlled addition of the zinc and the oxime solution to the acetylacetone in acetic acid can favor the desired cross-condensation.[1]
-
-
-
Alternative Cyclization Pathways (Fischer-Fink Type): Under certain conditions, the condensation can occur in a different manner, leading to regioisomeric pyrrole byproducts.[4]
Issue 3: The Crude Product is a Dark, Tarry Material
Question: After quenching the reaction, I'm left with a dark, intractable tar instead of a solid precipitate. What causes this, and how can I prevent it?
Answer: The formation of a tarry or polymeric material is a common issue in many condensation reactions, including the Knorr synthesis. It is usually indicative of polymerization or extensive decomposition of the starting materials or the product.[7]
-
Excessive Heat: Overheating the reaction mixture is a primary cause of polymerization.
-
Troubleshooting:
-
Temperature Monitoring: Carefully monitor and control the internal temperature of the reaction, especially during the exothermic reduction step and the subsequent reflux.
-
Reaction Time: Do not reflux for an excessively long period. Monitor the reaction by TLC and stop when the starting materials are consumed or the product concentration is no longer increasing.
-
-
-
Air Oxidation: Pyrroles, especially electron-rich ones, can be sensitive to air oxidation, which can lead to the formation of colored, polymeric materials.
-
Troubleshooting:
-
Inert Atmosphere: While not always strictly necessary for this specific synthesis, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
-
-
Quenching Procedure: The way the reaction is quenched and the product is isolated can also impact the purity of the crude product.
-
Troubleshooting:
-
Controlled Quenching: Pouring the hot reaction mixture into a large volume of cold water is a standard procedure.[3] This helps to precipitate the product quickly and dilute any remaining acid, which could cause decomposition on standing. Ensure vigorous stirring during quenching.
-
-
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
This protocol is a synthesis based on the Levi and Zanetti extension of the Knorr pyrrole synthesis.[1]
Materials:
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Zinc dust
-
Acetylacetone (2,4-pentanedione)
-
Ethanol (for recrystallization)
-
Ice
Procedure:
-
Oxime Formation: In a flask equipped with a stirrer and an addition funnel, dissolve ethyl acetoacetate in glacial acetic acid. Cool the flask in an ice-salt bath to 0-5 °C. Slowly add a solution of sodium nitrite in water via the addition funnel, ensuring the temperature does not exceed 7 °C.[3] Stir for 30-60 minutes at this temperature to form ethyl 2-oximinoacetoacetate.
-
Reaction Setup: In a separate, larger flask, add acetylacetone and glacial acetic acid.
-
Reduction and Condensation: Gradually and simultaneously add the prepared oxime solution and zinc dust in small portions to the vigorously stirred acetylacetone solution. Maintain the temperature of the reaction mixture between 80-90 °C with an ice bath for cooling as needed, as this step is exothermic.[1]
-
Reaction Completion: After the addition is complete, heat the mixture to reflux for 1 hour.[3]
-
Isolation: While still hot, pour the reaction mixture into a large beaker containing ice water (approximately 10 volumes).[3]
-
Purification: The crude product will precipitate. Collect the solid by filtration, wash thoroughly with water, and allow it to air dry.[3] For further purification, recrystallize the crude solid from ethanol.
| Parameter | Recommended Value | Rationale |
| Nitrosation Temperature | 0-7 °C | Prevents decomposition of nitrous acid and the product.[3] |
| Reduction/Condensation Temp. | 80-90 °C | Balances reaction rate and minimizes side reactions. |
| Solvent/Catalyst | Glacial Acetic Acid | Serves as both solvent and acid catalyst for the reaction.[1] |
| Reducing Agent | Zinc Dust | Standard reagent for the in situ reduction of the oxime.[1] |
| Purification Solvent | Ethanol | Effective for recrystallizing the final product.[3] |
Visual Guides
Reaction Mechanism
Caption: Knorr synthesis pathway for the target molecule.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
- Knorr pyrrole synthesis. Grokipedia.
- Technical Support Center: Paal-Knorr Pyrrole Synthesis. Benchchem.
- Deconstructing the Knorr pyrrole synthesis. The Heterocyclist - WordPress.com.
- Knorr pyrrole synthesis. Wikipedia.
- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
- Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
- Knorr Pyrrole Synthesis. Thermo Fisher Scientific.
- Knorr Pyrrole Synthesis of Knorr's Pyrrole. YouTube.
Sources
- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. m.youtube.com [m.youtube.com]
- 4. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this resource offers practical, field-proven insights to optimize reaction conditions, maximize yields, and ensure the highest purity of the final product.
Introduction to the Synthesis
The synthesis of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is most commonly achieved through the Knorr pyrrole synthesis. This versatile and widely used method involves the condensation of an α-amino-ketone with a β-ketoester.[1][2] In this specific synthesis, the α-aminoketone is generated in situ from ethyl acetoacetate. One equivalent of ethyl acetoacetate is nitrosated to form an α-oximino-β-ketoester, which is then reduced by zinc dust in acetic acid to the transient α-amino-β-ketoester. This intermediate immediately condenses with a second equivalent of a β-dicarbonyl compound, in this case, acetylacetone, to yield the target pyrrole.
The Knorr synthesis is a robust reaction; however, its success is highly dependent on careful control of reaction parameters. This guide will walk you through the critical aspects of the synthesis, from reagent quality to post-reaction workup, and provide solutions to common challenges encountered in the laboratory.
Reaction Workflow and Mechanism
The overall workflow for the Knorr synthesis of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate can be visualized as a three-stage process: nitrosation, reduction, and condensation/cyclization.
Caption: Knorr Synthesis Workflow for Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.
The mechanism of the final condensation and cyclization step is a classic example of nucleophilic attack followed by dehydration to form the aromatic pyrrole ring.
Caption: Mechanism of the Condensation and Cyclization Step in the Knorr Pyrrole Synthesis.
Experimental Protocol
This protocol is a general guideline. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
Ethyl acetoacetate
-
Sodium nitrite
-
Glacial acetic acid
-
Zinc dust
-
Acetylacetone
-
Ethanol (for recrystallization)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer with stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Reflux condenser
-
Büchner funnel and filter flask
Procedure:
-
Nitrosation:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve ethyl acetoacetate (1.0 eq) in glacial acetic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.0 eq) in water dropwise, ensuring the temperature does not exceed 10 °C. The reaction is exothermic.[1]
-
Stir for 30 minutes at 0-5 °C after the addition is complete.
-
-
Reduction and Condensation:
-
To the cooled solution, add acetylacetone (1.0 eq).
-
In small portions, add zinc dust (2.0-2.5 eq) while maintaining the temperature below 40 °C. This step is also highly exothermic.[1]
-
After the zinc addition is complete, allow the reaction to stir at room temperature for 1-2 hours, then heat to 80-90 °C for 1 hour to ensure completion.
-
-
Work-up and Purification:
-
Pour the hot reaction mixture into a large beaker of ice water.
-
The crude product will precipitate. Stir for 30 minutes to allow for complete precipitation.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot ethanol to obtain pure ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.
-
Troubleshooting and FAQs
| Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Low or No Yield | 1. Incomplete Nitrosation: | - Verify Reagent Quality: Use fresh, high-purity sodium nitrite. Old or impure sodium nitrite can lead to incomplete formation of the oximino intermediate. - Temperature Control: Maintain the temperature between 0-10 °C during the addition of sodium nitrite. Higher temperatures can lead to the decomposition of nitrous acid. |
| 2. Inefficient Reduction: | - Zinc Dust Activity: Use fine, unoxidized zinc dust. Clumped or old zinc dust will have reduced surface area and activity. - Sufficient Acetic Acid: Ensure enough acetic acid is present to react with the zinc and maintain an acidic environment for the reduction. | |
| 3. Self-Condensation of Intermediate: | - Controlled Zinc Addition: Add the zinc dust portion-wise to manage the exotherm. A rapid temperature increase can favor the self-condensation of the highly reactive α-aminoketone intermediate.[1] | |
| Dark-Colored Product | 1. Aerial Oxidation: | - Minimize Air Exposure: Pyrroles can be sensitive to air and light, leading to the formation of colored impurities. Work efficiently and consider performing the final filtration and drying under a nitrogen atmosphere if high purity is critical. |
| 2. Incomplete Reaction: | - Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress. The disappearance of starting materials and the appearance of the product spot will indicate completion. - TLC Visualization: The product is UV active. Staining with p-anisaldehyde can also be effective for visualizing pyrroles.[3] | |
| Oily Product Instead of Solid | 1. Presence of Impurities: | - Thorough Washing: Ensure the crude product is washed thoroughly with cold water to remove any unreacted starting materials or water-soluble byproducts. - Recrystallization Solvent: If ethanol does not yield a solid, try a mixed solvent system like ethanol/water or hexane/ethyl acetate. The principle is to dissolve the compound in a good solvent at high temperature and then add a poor solvent to induce crystallization upon cooling. |
| Difficulty with Recrystallization | 1. Inappropriate Solvent: | - Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., methanol, isopropanol, ethyl acetate, toluene) to find a suitable recrystallization solvent. The ideal solvent should dissolve the compound when hot but not when cold. |
| 2. Supersaturation: | - Induce Crystallization: If the solution is supersaturated, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to initiate crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the role of zinc and acetic acid in this reaction?
A1: Zinc dust in the presence of acetic acid acts as a reducing agent.[4] Specifically, it reduces the oximino group (-C=N-OH) of the intermediate to an amino group (-CH-NH2), thereby generating the reactive α-aminoketone in situ. Acetic acid serves as the proton source for this reduction and also as the solvent for the reaction.
Q2: Why is it crucial to generate the α-aminoketone in situ?
A2: α-Aminoketones are generally unstable and prone to self-condensation, which would lead to undesired side products and a lower yield of the target pyrrole.[1] By generating it in situ, it is consumed by the condensation reaction with acetylacetone as soon as it is formed, minimizing the opportunity for side reactions.
Q3: Can I use a different β-dicarbonyl compound instead of acetylacetone?
A3: Yes, the Knorr pyrrole synthesis is versatile. Using a different β-dicarbonyl compound will result in a different substituent at the 5-position of the pyrrole ring. For example, using ethyl acetoacetate as the second component would lead to the formation of a different pyrrole derivative.
Q4: My reaction mixture turned dark brown/black. Is this normal?
A4: A color change to a darker shade is expected, especially during the addition of zinc dust. However, a very dark, tar-like consistency may indicate decomposition or the formation of significant amounts of polymeric byproducts, often due to poor temperature control.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of the synthesized ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate can be confirmed using several analytical techniques:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide definitive structural confirmation.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H, C=O (ester and ketone), and C-N bonds.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests high purity.
References
-
Knorr pyrrole synthesis. In Wikipedia. Retrieved from [Link]
-
Knorr Pyrrole Synthesis. (2022, January 28). Organic Chemistry [Video]. YouTube. [Link]
- Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology.
-
What happens when pyrrole is treated with zinc in the presence of an acetic acid? (2017, August 3). Quora. Retrieved from [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Retrieved from [Link]
- Knorr Pyrrole Synthesis. Cambridge University Press.
-
Knorr Pyrrole Synthesis. (2019, April 21). Lecturer Muhammad Asfandyar [Video]. YouTube. [Link]
- CHB-401: Heterocyclic Compounds (Section B) Pyrrole. SlideShare.
-
Paal–Knorr synthesis. In Wikipedia. Retrieved from [Link]
- (PDF) Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.
- Paal-Knorr Synthesis. Alfa Chemistry.
- key reactions in heterocycle synthesis. (2018, December 28).
- SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). (2017, December 20). Diana Tzankova, Stanislava Vladimirova, Lily Peikova, Maya Georgieva.
- TLC Visualiz
- Pyrrole chemistry. VI. Syntheses and electrophilic substitution reactions of some 3-substituted pyrroles. Canadian Science Publishing.
- Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. The Royal Society of Chemistry.
- An efficient and recyclable nanocatalyst for the green and rapid synthesis of biologically active polysubstituted pyrroles and 1,2,4,5-tetrasubstituted imidazole derivatives. (2019, May 21).
- Substituted Pyrroles. MDPI.
- Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester.
- 2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts.
Sources
Technical Support Center: Scaling Up the Synthesis of Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
Welcome to the technical support center for the synthesis of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond bench-scale synthesis to larger, pilot-scale production. We will delve into the common challenges encountered during scale-up, providing field-proven insights, troubleshooting guides, and detailed protocols to ensure a successful, efficient, and reproducible synthesis.
The target molecule, ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, is a highly substituted pyrrole derivative. Such scaffolds are crucial building blocks in medicinal chemistry, valued for their role in the development of various therapeutic agents.[1][2][3] While several methods exist for pyrrole synthesis, the Knorr pyrrole synthesis and its variations are most commonly employed for this class of compounds due to the ready availability of the starting materials.[4][5]
However, scaling this synthesis from grams to kilograms introduces significant challenges, including managing exothermic reactions, ensuring reactant purity, minimizing side-product formation, and achieving efficient product isolation. This guide provides a structured approach to navigate these complexities.
Synthesis Overview: The Knorr Pyrrole Synthesis
The most reliable and scalable route to ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a modification of the Knorr pyrrole synthesis.[4][5] This method involves the condensation of an α-amino-ketone with a β-ketoester. For this specific target, the synthesis is typically performed in a one-pot procedure using ethyl acetoacetate and acetylacetone (2,4-pentanedione) as the primary starting materials.
The key steps are:
-
Nitrosation: One equivalent of ethyl acetoacetate is converted to its α-oximino derivative using sodium nitrite in acetic acid.
-
Reduction and Condensation: The α-oximinoacetoacetate is reduced in situ with zinc dust to the corresponding α-aminoacetoacetate. This highly reactive intermediate immediately condenses with a second carbonyl compound, in this case, acetylacetone, to form the pyrrole ring.[4][6]
Workflow for Knorr Pyrrole Synthesis
Caption: General workflow for the Knorr synthesis of the target pyrrole.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate? The Knorr pyrrole synthesis, specifically the variation using ethyl acetoacetate, acetylacetone, sodium nitrite, and zinc dust in acetic acid, is the most widely reported and scalable method.[4][5] It is a robust, one-pot procedure that avoids the isolation of unstable intermediates.
Q2: What are the critical reaction parameters to monitor during scale-up? Temperature control is paramount. The initial nitrosation step and the subsequent addition of zinc dust are highly exothermic.[6] Failure to maintain the recommended temperature ranges can lead to a significant decrease in yield and an increase in side-product formation. Vigorous stirring is also critical to ensure homogeneity, especially during the addition of zinc dust.
Q3: What are the primary safety concerns for this reaction at scale? The reaction generates significant heat, so a robust cooling system for the reactor is essential. Hydrogen gas may be evolved during the zinc reduction step, requiring adequate ventilation and an inert atmosphere (e.g., nitrogen) to prevent the creation of an explosive mixture. Acetic acid is corrosive, and appropriate personal protective equipment (PPE) must be worn.
Q4: What are typical yields for this synthesis? Yields can vary based on scale and adherence to the protocol. Lab-scale syntheses often report yields in the 55-65% range after recrystallization.[5] On a larger scale, maintaining this yield requires careful control over the reaction conditions. Lower yields are often traced back to issues with temperature, reactant purity, or inefficient workup.
Q5: How can I confirm the identity and purity of my final product? Standard analytical techniques should be used. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and melting point determination. The structure can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy.[7][8]
Troubleshooting Guide: Scaling Up Your Synthesis
This section addresses specific issues that frequently arise during the scale-up process in a direct question-and-answer format.
Issue 1: Consistently Low Product Yield
Q: My yield has dropped significantly after moving from a 10g to a 100g scale. What are the likely causes?
Low yield is the most common problem in scaling up the Knorr synthesis. The cause can usually be attributed to one of four key areas: reactant quality, temperature control, side reactions, or inefficient workup.
A. Cause: Purity of Starting Materials
-
Insight: Commercial grades of ethyl acetoacetate and acetylacetone can contain acidic impurities or water, which can interfere with the reaction. The purity of the zinc dust is also critical for an efficient reduction.[5][9]
-
Solution:
-
Purify Reactants: If purity is questionable, consider distilling ethyl acetoacetate and acetylacetone under reduced pressure before use.
-
Verify Zinc Quality: Use high-purity, fine zinc dust (at least 80% pure) to ensure a sufficient surface area for the reaction.[5] Activating the zinc with dilute HCl, followed by washing with water, ethanol, and ether, can sometimes improve its reactivity, though this is often not necessary with high-quality commercial zinc.
-
B. Cause: Inadequate Temperature Control
-
Insight: Both the nitrosation and the zinc reduction are highly exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. If the temperature rises above 12°C during nitrosation or above 60°C during zinc addition, side reactions will proliferate.[5][6]
-
Solution:
-
Reactor Cooling: Use a reactor with a cooling jacket and a powerful chilling unit.
-
Controlled Addition: Add the sodium nitrite solution and the zinc dust portion-wise or via a syringe pump at a slow, controlled rate. Monitor the internal temperature continuously and adjust the addition rate to maintain the target temperature.
-
Agitation: Ensure the stirrer is powerful enough to maintain a vortex and prevent localized heating at the point of addition.
-
C. Cause: Competing Side Reactions (Furan Formation)
-
Insight: The Paal-Knorr synthesis is sensitive to pH. Under strongly acidic conditions (pH < 3), the intermediate 1,4-dicarbonyl compound can preferentially cyclize to form furan derivatives instead of reacting with the amine.[9][10] While acetic acid is the standard solvent and catalyst, its concentration and the reaction conditions must be managed to favor pyrrole formation.
-
Solution:
-
Maintain Weakly Acidic Conditions: The use of glacial acetic acid as the solvent provides the necessary acidic environment. Avoid the addition of stronger acids.[9]
-
Temperature Management: As mentioned, elevated temperatures can also favor byproduct formation.[9][10] Sticking to the proven temperature profile is the best way to minimize furan synthesis.
-
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Issue 2: Difficulty with Product Isolation and Purification
Q: The crude product is difficult to filter and appears oily. Recrystallization gives a poor recovery. How can I improve this?
A. Cause: Incomplete Precipitation or Oiling Out
-
Insight: The product is precipitated by quenching the hot reaction mixture in a large volume of ice water.[5] If the volume of water is insufficient or if the quenching is done too slowly, the product can "oil out" instead of forming a filterable solid.
-
Solution:
-
Sufficient Quench Volume: Use a significantly large volume of vigorously stirred ice water for the quench (a common ratio is ~10:1 water to acetic acid volume).
-
Rapid Addition: Pour the hot reaction mixture into the ice water in a steady stream. This rapid temperature drop promotes the formation of a solid precipitate.
-
Stirring Time: Allow the quenched mixture to stir for an extended period (1-2 hours) in the cold to ensure complete precipitation before filtration.
-
B. Cause: Ineffective Recrystallization
-
Insight: Ethanol is the most common solvent for recrystallization.[5] However, using too much solvent will result in low recovery, while using too little will lead to co-precipitation of impurities.
-
Solution:
-
Determine Optimal Volume: Dissolve the crude product in a minimal amount of boiling ethanol. A good starting point is approximately 4-5 mL of ethanol per gram of crude product.
-
Slow Cooling: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath to maximize the formation of pure crystals. Rapid cooling can trap impurities.
-
Washing: Wash the filtered crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
C. Cause: Contamination with Zinc Salts
-
Insight: The crude product is often contaminated with zinc acetate and unreacted zinc. These must be removed before recrystallization.
-
Solution:
-
Thorough Washing: After filtering the initial precipitate, wash the filter cake thoroughly with copious amounts of cold water. This will dissolve and remove the majority of the zinc salts.
-
Acid Wash (Optional): A very dilute acid wash (e.g., 1% HCl) can be used to remove residual zinc, but care must be taken as it can also hydrolyze the ester group if the conditions are too harsh or prolonged. A thorough water wash is usually sufficient.
-
Protocols and Data
Data Presentation: Product Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₃ | [3][7] |
| Molecular Weight | 209.24 g/mol | [7] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 143-144 °C | [5] |
| Boiling Point | 379.6 °C at 760 mmHg | [3] |
| Solubility | Soluble in common organic solvents (Ethanol, Ethyl Acetate, DCM). Insoluble in water. | [3] |
Experimental Protocol: Scaled-Up Synthesis (Example: ~100g Scale)
This protocol is adapted from established literature procedures with modifications for a larger scale.[5]
Materials:
-
Ethyl acetoacetate: 100.5 g (0.77 mol)
-
Glacial Acetic Acid: 300 mL
-
Sodium Nitrite (NaNO₂): 61.5 g (0.89 mol)
-
Water: 100 mL
-
Acetylacetone: 87 g (0.87 mol)
-
Zinc Dust (<10 micron, >85% purity): 112.5 g
-
Ethanol (95%) for recrystallization
-
Ice
Procedure:
-
Setup: Equip a 1 L three-necked round-bottom flask (or an appropriately sized reactor) with a mechanical stirrer, a thermometer, and an addition funnel. Place the flask in a large ice-salt bath capable of maintaining a temperature below 10°C.
-
Nitrosation:
-
Charge the flask with ethyl acetoacetate (100.5 g) and glacial acetic acid (300 mL).
-
Begin stirring and cool the mixture to 5°C.
-
Dissolve sodium nitrite (61.5 g) in water (100 mL) and place this solution in the addition funnel.
-
Add the sodium nitrite solution dropwise to the reaction mixture over 1.5-2 hours, ensuring the internal temperature does not rise above 10°C. Vigorous stirring is essential.
-
After the addition is complete, stir the mixture in the ice bath for an additional 2 hours.
-
-
Condensation and Reduction:
-
Remove the ice bath and allow the mixture to warm to room temperature. Let it stand for 10-12 hours (overnight is convenient).
-
Add acetylacetone (87 g) to the mixture all at once and stir for 15 minutes.
-
Re-immerse the flask in a cooling bath (ice-water).
-
Begin adding zinc dust (112.5 g) in small portions (~5 g at a time). The reaction is highly exothermic. Control the addition rate to keep the temperature between 40-60°C. This step may take 1-2 hours.
-
-
Reflux:
-
Once all the zinc has been added and the initial exotherm has subsided, heat the mixture to reflux (~110-115°C).
-
Maintain the reflux for 2-3 hours. The unreacted zinc dust should agglomerate into small balls.
-
-
Work-up and Isolation:
-
Prepare a large container with ~7.5 L of ice and water, and stir it vigorously.
-
While still hot, carefully pour the reaction mixture in a steady stream into the ice water.
-
Rinse the reaction flask with a small amount of acetic acid and add this to the quench container.
-
Continue stirring the slurry for 1-2 hours to ensure complete precipitation.
-
Collect the crude product by vacuum filtration. Wash the filter cake extensively with cold water until the washings are neutral.
-
-
Purification:
-
Press the crude product as dry as possible on the filter.
-
Transfer the solid to a large flask and add 95% ethanol (~400-500 mL). Heat the mixture to reflux until all the solid dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 2 hours.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum at 50°C.
-
Expected Yield: 90-100 g (55-60%).
-
References
-
Wikipedia. Knorr pyrrole synthesis. Available from: [Link]
-
Wikipedia. Hantzsch pyrrole synthesis. Available from: [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]
-
Kuujia.com. Cas no 6314-22-3 (Ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate). Available from: [Link]
-
PubChem. ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Available from: [Link]
-
YouTube. Knorr Pyrrole Synthesis of Knorr's Pyrrole. Available from: [Link]
-
Radboud Repository. Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. Available from: [Link]
-
RSC Publishing. Photo- and electro-chemical synthesis of substituted pyrroles. Available from: [Link]
-
Scribd. The Hantzsch Pyrrole Synthesis | PDF | Chemistry. Available from: [Link]
-
Organic Syntheses. Pyrrole, 2,4-dimethyl-3-ethyl. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 6314-22-3(Ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate) | Kuujia.com [kuujia.com]
- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. youtube.com [youtube.com]
- 7. ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C11H15NO3 | CID 22769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
preventing degradation of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate during storage
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on preventing the degradation of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate during storage. Pyrrole derivatives are foundational scaffolds in medicinal chemistry and material science, and maintaining their integrity is paramount for reproducible and reliable experimental outcomes.[1][2] This document provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My freshly synthesized batch of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is showing a color change from off-white to a yellowish or brownish hue after a short period of storage. What is causing this and how can I prevent it?
A1: Color change in pyrrole derivatives is a common indicator of degradation, often due to oxidation and polymerization. The pyrrole ring is electron-rich, making it susceptible to attack by atmospheric oxygen, especially in the presence of light and trace impurities.[2][3]
Root Cause Analysis:
-
Oxidation: The pyrrole ring can be oxidized, leading to the formation of colored oligomers and polymers. This process can be accelerated by exposure to air and light.
-
Acid-Catalyzed Polymerization: Pyrroles are notoriously unstable in acidic conditions.[4] Trace acidic impurities in your sample or storage container can catalyze polymerization, resulting in discoloration and reduced purity.[4] Protonation of the pyrrole ring makes it highly reactive towards other unprotonated pyrrole molecules.[4]
Troubleshooting & Prevention Workflow:
Caption: Troubleshooting workflow for discolored pyrrole compound.
Recommended Actions:
-
Ensure Purity: Before long-term storage, ensure the compound is of the highest possible purity. Residual catalysts or acidic impurities from the synthesis (e.g., Hantzsch pyrrole synthesis often involves acidic conditions or reagents that can leave acidic traces) can initiate degradation.[5][6][7] Recrystallization or column chromatography are recommended purification methods.
-
Thorough Drying: Remove all residual solvents, especially water and protic solvents, as they can participate in hydrolytic side reactions or facilitate proton transfer. Drying under high vacuum is essential.
-
Inert Atmosphere: Store the solid compound under an inert atmosphere such as argon or nitrogen. This displaces oxygen and minimizes oxidative degradation. Use vials with tight-fitting septa or heat-sealed ampoules for long-term storage.
-
Controlled Temperature: Store the compound at low temperatures to slow down the rate of any potential degradation reactions.
| Storage Duration | Recommended Temperature |
| Short-term (1-2 weeks) | -4°C[1] |
| Long-term (1-2 years) | -20°C or lower[1] |
-
Light Protection: Store vials in the dark, for example, by wrapping them in aluminum foil or using amber-colored vials. Pyrrole derivatives can be photolabile, and light exposure can provide the energy to initiate degradation pathways.[8]
Q2: I'm observing a decrease in the purity of my compound over time, as determined by HPLC analysis. What are the likely degradation products and how can I monitor stability more effectively?
A2: A decline in purity indicates chemical degradation. For a compound like ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, the primary degradation pathways are likely hydrolysis of the ester group and oxidation of the pyrrole ring.
Plausible Degradation Pathways:
-
Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially in the presence of moisture and acidic or basic catalysts, yielding the corresponding carboxylic acid (5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid).[9]
-
Oxidation: The pyrrole ring can undergo oxidation, leading to ring-opening or the formation of more complex structures.[8] This is often a complex process resulting in multiple degradation products.
Stability Monitoring Protocol:
A robust stability-indicating HPLC method is crucial for accurately assessing the purity of your compound and detecting any degradation products. A forced degradation study is the definitive way to develop such a method.[10][11]
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solutions: Dissolve the pyrrole compound in a suitable solvent (e.g., acetonitrile/water) to create several stock solutions.
-
Apply Stress Conditions: Expose the solutions to various stress conditions as outlined in the table below. Include a control sample stored under optimal conditions.
-
Neutralization: After the specified stress period, neutralize the acidic and basic samples before analysis.
-
HPLC Analysis: Analyze all samples using a reverse-phase HPLC method with a UV detector. A gradient elution method is often necessary to separate the parent compound from its degradation products.[9]
-
Method Validation: The HPLC method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent compound peak.
| Stress Condition | Typical Reagents and Conditions | Primary Degradation Pathway Targeted |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 8 hours | Ester Hydrolysis, Ring Polymerization[4][9] |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 4 hours | Ester Hydrolysis[8][9] |
| Oxidation | 3% H₂O₂, Room Temp, 24 hours | Ring Oxidation[8] |
| Thermal | Solid sample, 80°C, 48 hours | General Thermal Decomposition |
| Photolytic | Solution exposed to UV light (e.g., 254 nm) | Photodegradation[8] |
graph TD { subgraph "Forced Degradation Workflow" A[Prepare Stock Solution] --> B{Apply Stress Conditions}; B -->|Acid| C[0.1M HCl]; B -->|Base| D[0.1M NaOH]; B -->|Oxidative| E[3% H2O2]; B -->|Thermal| F[80°C]; B -->|Photolytic| G[UV Light]; C --> H[Neutralize & Analyze]; D --> H; E --> H; F --> H; G --> H; H[HPLC Analysis] --> I{Evaluate Peak Resolution}; I -->|Resolved| J[Method Validated]; I -->|Not Resolved| K[Optimize HPLC Method]; K --> H; endstyle J fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF; style K fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF;
}
Sources
- 1. 6314-22-3(Ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate) | Kuujia.com [kuujia.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. ajrconline.org [ajrconline.org]
characterization of unexpected byproducts in ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate reactions
Technical Support Center
Product: Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
Document ID: TSPYR-AC-24-01
Welcome to the technical support guide for ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS 6314-22-3). This document is intended for researchers, chemists, and drug development professionals utilizing this versatile pyrrole derivative as a synthetic intermediate.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding unexpected byproducts and side reactions.
Troubleshooting Guide: Diagnosis and Mitigation of Unexpected Byproducts
This section addresses specific experimental issues, providing probable causes and actionable solutions to guide your research.
Issue 1: My reaction mixture darkens significantly, and I observe the formation of insoluble tar-like material.
Question: Upon addition of an acid catalyst or upon heating, my reaction mixture turned dark brown/black, and a precipitate formed. What is the likely cause and how can I prevent it?
Answer:
Probable Cause: You are likely observing acid-catalyzed polymerization of the pyrrole ring. Pyrroles are electron-rich aromatic compounds that are susceptible to protonation under acidic conditions.[4][5] This protonation disrupts the ring's aromaticity, making the protonated pyrrole an electrophile. It can then be attacked by a neutral, electron-rich pyrrole molecule, initiating a rapid chain reaction that results in insoluble, colored polymers.[4][6]
Recommended Solutions:
-
Protect the Pyrrole Nitrogen: The most effective strategy is to install an electron-withdrawing protecting group (e.g., tosyl (Ts) or Boc) on the pyrrole nitrogen before proceeding with acid-mediated reactions. This modification decreases the electron density of the pyrrole ring, rendering it less susceptible to protonation and subsequent polymerization.[4]
-
Optimize Reaction Conditions: If N-protection is not feasible:
-
Lower the Temperature: Perform the reaction at a significantly lower temperature (e.g., -78 °C to 0 °C) before and during the addition of the acid.
-
Slow Addition & Dilution: Add the acid catalyst slowly to a well-stirred, diluted solution of the pyrrole. This helps to avoid high localized concentrations of acid that can initiate polymerization.[4]
-
-
Select a Milder Acid: If the reaction chemistry allows, switch from a strong Brønsted acid (like HCl or H₂SO₄) to a milder Lewis acid or a weaker organic acid that can catalyze the desired transformation without causing extensive polymerization.[7][8]
Issue 2: Characterization shows the loss of the C5-acetyl group from my product.
Question: My ¹H NMR spectrum is missing the characteristic acetyl methyl singlet (typically around δ 2.4-2.5 ppm), and the mass spectrum corresponds to the molecule without the acetyl group. Why is this happening?
Answer:
Probable Cause: You are observing deacetylation, the cleavage of the acetyl group. This side reaction can be promoted under either strongly basic or acidic conditions, though it is more common under basic conditions used for saponification or other transformations.
Recommended Solutions:
-
Avoid Harsh Basic Conditions: If the goal is to modify the ethyl ester via hydrolysis, standard saponification with strong bases like NaOH or KOH at elevated temperatures can lead to competitive deacetylation. Consider using milder, enzyme-catalyzed hydrolysis or alternative ester cleavage methods that do not require strong bases.
-
Control Acidity and Temperature: While less common, strong acids combined with heat and nucleophilic solvents (like water or methanol) can also facilitate cleavage of the acetyl group.[9] Ensure that acidic reactions are run at the lowest effective temperature and for the minimum time necessary.
-
Use Non-Nucleophilic Bases: For reactions requiring a base where deacetylation is a concern (e.g., deprotonation for an aldol-type reaction at the acetyl methyl group), use a non-nucleophilic base like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures.
Issue 3: I've isolated a product with the correct mass, but its spectroscopic data suggests a reaction occurred at the pyrrole nitrogen instead of the intended site.
Question: I am attempting to perform an alkylation/acylation reaction, but the product appears to be the N-substituted isomer instead of the expected C-substituted product. How can I control the regioselectivity?
Answer:
Probable Cause: The pyrrole nitrogen is nucleophilic and its proton is acidic (pKa ≈ 17), making it susceptible to deprotonation and subsequent reaction with electrophiles.[10] In many cases, N-alkylation or N-acylation is kinetically favored over C-alkylation/acylation.[11][12] The choice of base, counter-ion, and solvent system plays a critical role in determining the site of reaction.[13]
Recommended Solutions:
-
Optimize Base and Solvent:
-
To favor N-alkylation , use a base like K₂CO₃ or NaH in a polar aprotic solvent such as DMF or acetonitrile.[12] These conditions generate the pyrrolide anion, which readily attacks electrophiles at the nitrogen atom.
-
To favor C-alkylation , more specialized conditions are often required. For instance, reactions involving the acetyl group (e.g., forming an enolate) necessitate strong, non-nucleophilic bases at low temperatures as described in Issue 2.
-
-
Employ a Protection-Deprotection Strategy: Forcing C-acylation (e.g., Friedel-Crafts type) can be challenging. A more reliable route is to first protect the nitrogen with a group like tosyl (Ts), perform the desired C-acylation, and then remove the protecting group.
-
Consider the Electrophile: Hard electrophiles tend to react at the nitrogen, while softer electrophiles might show some preference for carbon, though this is not a universally reliable method for control.
Data Summary: Common Byproducts and Diagnostic Signals
The following table summarizes the key byproducts and their expected analytical signatures to aid in rapid identification.
| Byproduct Type | Description | Key ¹H NMR Signals (Typical) | Mass Spec. Change (from starting material) |
| Polymerization | Insoluble, dark solid | Broad, unresolved signals; loss of sharp aromatic/pyrrole peaks | N/A (insoluble) |
| Deacetylation | Loss of the C5 acetyl group | Absence of acetyl methyl singlet (~δ 2.4-2.5 ppm) | Δm/z = -42.01 Da |
| N-Alkylation | Alkyl group attached to N-1 | Disappearance of N-H proton signal (~δ 8.5-9.5 ppm) | Δm/z = + mass of alkyl group |
| Ester Hydrolysis | Ethyl ester converted to carboxylic acid | Disappearance of ethyl signals (quartet ~δ 4.3, triplet ~δ 1.3 ppm) | Δm/z = -28.03 Da |
Experimental Workflow & Visualization
Workflow Diagram: Troubleshooting Reaction Selectivity (N- vs. C-Alkylation)
This diagram outlines the decision-making process when faced with incorrect regioselectivity in alkylation reactions.
Caption: Decision workflow for controlling N- vs C-alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this pyrrole derivative? A1: The main degradation pathways are oxidation and acid-catalyzed polymerization.[5] The electron-rich pyrrole ring is susceptible to oxidation, especially when exposed to air and light over long periods. Polymerization is a significant risk under strongly acidic conditions, leading to insoluble materials.[4][5] Functional group hydrolysis (of the ester or acetyl group) can also occur under specific acidic or basic conditions.[5]
Q2: How should I purify this compound if I suspect degradation on silica gel? A2: Standard silica gel is slightly acidic and can sometimes cause degradation of sensitive pyrroles. If you observe streaking on TLC or low recovery from column chromatography, consider the following:
-
Neutralize the Silica: Pre-treat the silica gel by slurrying it with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v), before packing the column.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or switch to a reverse-phase (C18) silica column if your product has appropriate solubility.[5]
-
Minimize Contact Time: Run the column as quickly as possible to reduce the time the compound spends on the stationary phase.
Q3: Can the ethyl ester group be hydrolyzed without affecting the rest of the molecule? A3: Yes, selective hydrolysis is possible with careful condition selection. Standard strong base saponification (e.g., NaOH in refluxing ethanol) risks competing deacetylation. A milder approach using potassium carbonate (K₂CO₃) in a solvent like methanol or ethanol at room temperature or slightly elevated temperatures can often achieve hydrolysis with minimal side reactions.[14] Monitoring the reaction closely by TLC or LC-MS is crucial.
References
-
Title: Pyrrole synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Paal-Knorr Pyrrole Synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Knorr pyrrole synthesis Source: Wikipedia URL: [Link]
-
Title: Knorr pyrrole synthesis Source: Grokipedia URL: [Link]
-
Title: Paal–Knorr synthesis of pyrroles Source: RGM College Of Engineering and Technology URL: [Link]
-
Title: Alkylation of alkali metal salts of pyrrole with allyl and propyl tosylate Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Brønsted acid-promoted synthesis of polysubstituted pyrroles from enamines/imines and diazopyruvates: A metal-free cascade approach Source: ResearchGate URL: [Link]
-
Title: Scheme 2. N-Alkylation of Pyrrole Source: ResearchGate URL: [Link]
-
Title: A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole Source: Journal of Materials Chemistry (RSC Publishing) URL: [Link]
-
Title: Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes Source: Organic Chemistry Frontiers URL: [Link]
-
Title: The Chemistry of Innovation: Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate Source: Medium URL: [Link]
-
Title: ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate Source: PubChem URL: [Link]
-
Title: Synthesis of substituted N-heterocycles by N-alkylation Source: Organic Chemistry Portal URL: [Link]
-
Title: Why is the reaction of pyrrole difficult with acid? Source: Quora URL: [Link]
-
Title: Mild and General Protocol for Selective Deacetylation of Acetyl/Benzoyl-Protected Carbohydrates Source: PubMed URL: [Link]
-
Title: Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates Source: PMC - NIH URL: [Link]
Sources
- 1. 6314-22-3(Ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate) | Kuujia.com [kuujia.com]
- 2. nbinno.com [nbinno.com]
- 3. ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C11H15NO3 | CID 22769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. rgmcet.edu.in [rgmcet.edu.in]
- 9. Mild and General Protocol for Selective Deacetylation of Acetyl/Benzoyl-Protected Carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
monitoring the progress of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate reactions by TLC
Welcome to the technical support center for monitoring the synthesis of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Paal-Knorr reaction and require robust, real-time analysis of its progress using Thin-Layer Chromatography (TLC). Here, we synthesize established protocols with field-proven insights to help you navigate common challenges and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is TLC the preferred method for monitoring this specific Paal-Knorr reaction?
A: Thin-Layer Chromatography is a rapid, cost-effective, and highly effective technique for monitoring the progress of many organic reactions, including the Paal-Knorr synthesis.[1][2] For the synthesis of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, there is a significant polarity difference between the starting materials (e.g., a 1,4-dicarbonyl compound and an amine source) and the final pyrrole product. This difference allows for clear separation on a TLC plate, making it easy to visually track the consumption of reactants and the formation of the product in near real-time.[2]
Q2: What is a "cospot," and why is it critical in this analysis?
A: A cospot is a lane on the TLC plate where the reaction mixture is spotted directly on top of a spot of the starting material.[3] Its importance cannot be overstated, especially if the starting material and product have similar Retention Factor (Rf) values. The cospot helps to definitively identify the starting material spot in the reaction lane, preventing misinterpretation of the reaction's progress. If the starting material is still present, the cospot will appear as a single, potentially elongated spot; if it's consumed, you will see two distinct spots in that lane (the product from the reaction mixture and the pure starting material).[3][4]
Q3: What is a good starting solvent system (mobile phase) for this analysis?
A: For pyrrole derivatives, a good starting point is a binary mixture of a non-polar solvent and a moderately polar solvent.[5] We recommend beginning with a 3:1 or 4:1 mixture of Hexanes:Ethyl Acetate . This system typically provides good separation, with the more polar starting materials remaining closer to the baseline and the less polar pyrrole product moving further up the plate. You can then adjust the ratio to achieve an optimal Rf value for the product, ideally between 0.3 and 0.5.[5][6]
Q4: My pyrrole product is streaking on the TLC plate. What causes this and how can I fix it?
A: Streaking is a common issue when analyzing nitrogen-containing heterocycles like pyrroles on standard silica gel plates.[5] The primary cause is the interaction between the slightly basic pyrrole and the acidic silanol groups on the silica surface. This leads to poor spot shape and inaccurate Rf values.
Solution: To mitigate this, add a small amount (0.1-1%) of a basic modifier, such as triethylamine (Et₃N) , to your mobile phase.[5] The triethylamine neutralizes the acidic sites on the silica gel, preventing strong interactions and resulting in sharp, well-defined spots.
Q5: The reaction mixture is a dark, tarry color. Will this interfere with the TLC analysis?
A: Dark, polymeric byproducts can form, particularly if the reaction is overheated or run for an extended period.[1][7] While these materials can streak from the baseline, they typically do not interfere with the analysis of the key components. The starting materials and the desired product are small molecules that will still chromatograph effectively. If the baseline becomes too obscured, dilute your sample significantly with a solvent like ethyl acetate or dichloromethane before spotting it on the TLC plate.
Detailed Experimental Protocol: TLC Monitoring
This protocol provides a self-validating system for monitoring your reaction.
Materials:
-
Silica gel TLC plates with fluorescent indicator (e.g., Silica Gel 60 F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Mobile Phase (e.g., 4:1 Hexanes:Ethyl Acetate with 0.5% Triethylamine)
-
Visualization tools: UV lamp (254 nm), iodine chamber, and/or chemical stain (e.g., potassium permanganate).
Step-by-Step Methodology:
-
Chamber Preparation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover the chamber and let it equilibrate for at least 5-10 minutes.
-
Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Be careful not to scrape the silica. Mark three evenly spaced lanes on the origin: "S" (Starting Material), "C" (Cospot), and "R" (Reaction).[3]
-
Spotting the Plate:
-
Lane S: Using a capillary tube, spot a dilute solution of your key starting material (the 1,4-dicarbonyl compound).
-
Lane R: Use a fresh capillary tube to take a small aliquot from your reaction mixture. Spot it carefully in this lane.
-
Lane C (Cospot): First, spot the starting material as in Lane S. Then, without changing capillaries, spot the reaction mixture directly on top of the starting material spot.[3]
-
Expert Tip: Ensure spots are small and concentrated by applying them quickly and allowing the solvent to evaporate completely between applications. Overloading the plate is a common cause of streaking and poor separation.[8]
-
-
Developing the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the level of the solvent.[8] Cover the chamber and allow the solvent front to ascend the plate undisturbed.
-
Completion: Once the solvent front has moved to about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[3] Allow the plate to air dry completely.
-
Visualization and Interpretation:
-
UV Light: View the plate under a 254 nm UV lamp. Most pyrroles and conjugated starting materials will appear as dark spots.[9][10] Circle them with a pencil.
-
Iodine Chamber: Place the dried plate in a chamber containing a few crystals of iodine. Aromatic and unsaturated compounds will develop yellow-brown spots.[10][11] This is a good general-purpose visualization method.
-
Permanganate Stain: If needed, dip the plate into a potassium permanganate (KMnO₄) stain and gently heat with a heat gun. Oxidizable compounds will appear as yellow/brown spots against a purple background.[10]
-
Analysis: Compare the lanes. As the reaction proceeds, the spot corresponding to the starting material in lane "R" should diminish, while a new spot, corresponding to the pyrrole product, should appear. The completion is indicated by the complete disappearance of the starting material spot in the "R" lane.
-
Data Presentation: Solvent Systems & Expected Results
| Mobile Phase Composition (v/v) | Suitability & Rationale | Expected Rf (Product) | Expected Rf (Reactants) |
| 4:1 Hexanes:Ethyl Acetate | Recommended Starting System. Good balance of polarity for initial screening. Provides good separation of the less polar product from polar reactants. | ~0.4 - 0.6 | ~0.1 - 0.3 |
| 9:1 Hexanes:Ethyl Acetate | Use if the product Rf is too high (>0.7) in the 4:1 system. Decreases eluent polarity, lowering the Rf of all components.[6] | ~0.2 - 0.4 | < 0.1 |
| 1:1 Hexanes:Ethyl Acetate | Use if the product is not moving far enough from the baseline (Rf < 0.2). Increases eluent polarity.[5] | ~0.6 - 0.8 | ~0.3 - 0.5 |
| 4:1 Hexanes:EtOAc + 0.5% Et₃N | Troubleshooting System. Add triethylamine if spots are streaking. It neutralizes acidic silica, improving spot shape for basic compounds like pyrroles.[5] | ~0.4 - 0.6 | ~0.1 - 0.3 |
| 95:5 Dichloromethane:Methanol | For very polar impurities or baseline material. This is a highly polar system for compounds that do not move in standard systems.[12] | > 0.8 | Variable |
Note: Rf values are approximate and can vary based on exact conditions such as temperature, chamber saturation, and plate manufacturer.
Troubleshooting Guide
Problem: My spots are all at the bottom of the plate (Rf values are too low).
-
Causality: The mobile phase is not polar enough to move the compounds up the polar silica gel plate. Your compounds have a stronger affinity for the stationary phase than the mobile phase.
-
Solution: Increase the polarity of your mobile phase. For a hexanes/ethyl acetate system, this means increasing the proportion of ethyl acetate (e.g., move from 4:1 to 2:1 Hex:EtOAc).[4]
Problem: My spots are all at the top of the plate (Rf values are too high).
-
Causality: The mobile phase is too polar. It is carrying your compounds up the plate too quickly, resulting in poor separation from the solvent front.
-
Solution: Decrease the polarity of your mobile phase. Increase the proportion of the non-polar component (e.g., move from 4:1 to 9:1 Hex:EtOAc).[6]
Problem: I don't see any spots on my plate after development.
-
Causality & Solutions:
-
Insufficient Concentration: The sample taken from the reaction mixture may be too dilute. Try re-spotting, applying the sample 2-3 times in the same location (allowing it to dry in between).[8]
-
Improper Visualization: Your compounds may not be UV-active. After checking with the UV lamp, always use a secondary, destructive method like an iodine chamber or a chemical stain (e.g., permanganate or p-anisaldehyde) to visualize non-UV active compounds.[8][9][13]
-
Reaction Failure: It is possible no reaction has occurred, or the product/reactants are not soluble in the spotting solvent.
-
Problem: The spot for my starting material appears to have a different Rf in the reaction lane ("R") compared to the standard lane ("S").
-
Causality: The overall composition of the reaction mixture (solvents, catalysts, byproducts) can slightly alter the local environment on the TLC plate, affecting how a compound chromatographs. This is a classic scenario that highlights the necessity of the cospot.
-
Solution: Trust the cospot lane ("C"). It provides the most accurate comparison by running the starting material in the exact same environment as the reaction mixture.[3]
Mandatory Visualizations
Here we provide logical diagrams to guide your experimental workflow and troubleshooting efforts.
Caption: Standard workflow for monitoring the reaction.
Caption: Troubleshooting workflow for common TLC issues.
References
-
Paal–Knorr synthesis - Wikipedia. Available at: [Link]
-
Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway - RSC Publishing. Available at: [Link]
-
Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. Available at: [Link]
-
Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Available at: [Link]
-
Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]
-
Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual. Available at: [Link]
-
2.4: TLC -ANALYSIS - Chemistry LibreTexts. Available at: [Link]
-
An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Available at: [Link]
-
Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis - The Royal Society of Chemistry. Available at: [Link]
-
Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - NIH. Available at: [Link]
-
TLC Visualization Methods. Available at: [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio. Available at: [Link]
-
How To: Monitor by TLC - Department of Chemistry : University of Rochester. Available at: [Link]
-
Cas no 6314-22-3 (Ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate). Available at: [Link]
-
5.7: Visualizing TLC Plates - Chemistry LibreTexts. Available at: [Link]
-
Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem. Available at: [Link]
-
7.8: TLC Visualization Methods - Chemistry LibreTexts. Available at: [Link]
-
Chromatography: Solvent Systems for TLC - Department of Chemistry : University of Rochester. Available at: [Link]
-
A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. - ResearchGate. Available at: [Link]
-
2.3F: Visualizing TLC Plates - Chemistry LibreTexts. Available at: [Link]
-
TLC Visualization Techniques | PDF | Thin Layer Chromatography | Carotenoid - Scribd. Available at: [Link]
-
ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C11H15NO3 | CID 22769 - PubChem. Available at: [Link]
-
Synthesis of some new pyrrole derivatives and their antimicrobial activity - Der Pharma Chemica. Available at: [Link]
-
Thin Layer Chromatography (TLC). Available at: [Link]
-
Ethyl acetoacetate - Wikipedia. Available at: [Link]
-
Ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate (C11H15NO3) - PubChemLite. Available at: [Link]
-
The Rf value of the ethyl acetate fraction detected on the Thin Layer... - ResearchGate. Available at: [Link]
-
How to Calculate Rf Values for TLC - Pediaa.Com. Available at: [Link]
-
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Validation & Comparative
A Senior Application Scientist's Guide to Alternative Reagents in Pyrrole Synthesis: A Comparative Analysis for Drug Development Professionals
For researchers, scientists, and professionals in drug development, the synthesis of substituted pyrroles is a cornerstone of medicinal chemistry. The pyrrole scaffold is a privileged structure, appearing in a vast array of pharmaceuticals and natural products. The choice of starting materials for constructing this vital heterocycle can significantly impact reaction efficiency, yield, and the potential for structural diversification. This guide provides an in-depth technical comparison of alternative reagents to the commonly employed ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, with a focus on the well-established Knorr pyrrole synthesis and its variations. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.
The Benchmark: Knorr Pyrrole Synthesis with Ethyl Acetoacetate
The Knorr pyrrole synthesis is a robust and widely used method for the preparation of substituted pyrroles.[1][2] The classic approach involves the condensation of an α-amino-ketone with a β-dicarbonyl compound that possesses an electron-withdrawing group alpha to a carbonyl.[1] The archetypal example, first reported by Ludwig Knorr in 1884, utilizes two equivalents of ethyl acetoacetate. One equivalent is converted in situ to ethyl 2-oximinoacetoacetate, which is then reduced to the unstable α-aminoacetoacetate. This intermediate subsequently condenses with a second equivalent of ethyl acetoacetate to yield diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, famously known as "Knorr's Pyrrole".[1]
The enduring utility of this method lies in its use of readily available starting materials and generally good yields. However, the reliance on a single β-ketoester can limit the structural diversity of the resulting pyrroles. This has prompted the exploration of alternative reagents that can offer different substitution patterns and potentially improved reaction outcomes.
Alternative Reagents: Expanding the Synthetic Toolbox
The core of the Knorr synthesis lies in the reactivity of the β-dicarbonyl component. By substituting ethyl acetoacetate with other β-ketoesters or β-diketones, a diverse range of polysubstituted pyrroles can be accessed. This section will explore the most viable alternatives, providing a comparative analysis of their performance.
Alternative β-Ketoesters: Modulating Ester Functionality
A straightforward approach to introduce variability is to replace ethyl acetoacetate with other β-ketoesters. This allows for the incorporation of different ester groups, which can be advantageous for subsequent synthetic manipulations or for tuning the physicochemical properties of the final molecule.
-
tert-Butyl Acetoacetate: This bulky ester offers the significant advantage of being readily cleavable under acidic conditions (e.g., with trifluoroacetic acid) to the corresponding carboxylic acid, a transformation that is often challenging with the more robust ethyl ester. Reports in the literature suggest that the use of tert-butyl acetoacetate in Knorr-type syntheses can lead to very high yields, in some cases approaching 80%.[1] This is attributed to the steric bulk of the tert-butyl group, which can influence the reaction pathway and minimize side reactions.
-
Benzyl Acetoacetate: The benzyl ester provides another valuable orthogonal protecting group strategy. The benzyl group can be selectively removed by hydrogenolysis (e.g., using H₂ over a palladium catalyst), leaving other functional groups intact.[1] This allows for sequential deprotection and functionalization of the pyrrole ring, a crucial aspect in the synthesis of complex molecules.
Table 1: Comparison of β-Ketoesters in Knorr-Type Pyrrole Synthesis
| β-Ketoester | Key Advantage | Typical Yields | Reference |
| Ethyl Acetoacetate | Readily available, cost-effective | 50-70% | [1] |
| tert-Butyl Acetoacetate | Acid-labile ester for easy deprotection | Up to 80% | [1] |
| Benzyl Acetoacetate | Removable by hydrogenolysis | Good to high | [1] |
β-Diketones: Introducing Ketonic Functionality
A significant expansion of the Knorr synthesis was demonstrated by Levi and Zanetti through the use of a β-diketone, acetylacetone (2,4-pentanedione), in place of a second equivalent of a β-ketoester.[1] This modification leads to the formation of an acetyl group on the pyrrole ring, providing a handle for further chemical transformations such as conversion to an ethyl group via Wolff-Kishner reduction.[1]
-
Acetylacetone (2,4-Pentanedione): The reaction of an α-amino-β-ketoester (derived from a β-ketoester like ethyl acetoacetate) with acetylacetone yields a pyrrole with an acetyl substituent. This opens up a different avenue for functionalization compared to the ester groups obtained from traditional Knorr synthesis.
Table 2: Comparison of Ethyl Acetoacetate and Acetylacetone as the Second Carbonyl Component
| Second Carbonyl Component | Resulting Pyrrole Substituent | Potential for Further Modification | Reference |
| Ethyl Acetoacetate | Ester (e.g., -COOEt) | Hydrolysis, reduction, amidation | [1] |
| Acetylacetone | Acetyl (e.g., -COCH₃) | Reduction, oxidation, condensation | [1] |
Broader Alternatives: The Paal-Knorr and Hantzsch Syntheses
Beyond direct analogues in the Knorr synthesis, other classical methods for pyrrole synthesis offer fundamentally different approaches and are worth considering for specific applications.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is arguably the most direct method for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[2][3] Its primary advantage is the simplicity of the transformation and often high yields. However, the main limitation lies in the accessibility of the requisite 1,4-dicarbonyl starting materials, which may require their own multi-step synthesis.[4]
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a three-component reaction that brings together an α-haloketone, a β-ketoester, and ammonia or a primary amine.[2][5] This multicomponent approach allows for the rapid assembly of complex pyrroles from simple starting materials. A key difference from the Knorr synthesis is the use of an α-haloketone instead of generating an α-amino ketone in situ.
Table 3: High-Level Comparison of Major Pyrrole Syntheses
| Synthesis | Key Starting Materials | Key Advantages | Key Limitations |
| Knorr | α-Amino-ketone (often in situ), β-Dicarbonyl compound | Good yields, readily available starting materials | Potential for self-condensation of α-amino-ketone |
| Paal-Knorr | 1,4-Dicarbonyl compound, Amine/Ammonia | Direct, often high yields | Availability of 1,4-dicarbonyls can be a challenge |
| Hantzsch | α-Haloketone, β-Ketoester, Amine/Ammonia | Multicomponent, rapid assembly of complex pyrroles | Use of lachrymatory α-haloketones |
Experimental Protocols
To provide a practical framework for the application of these methods, detailed experimental protocols for the synthesis of representative pyrroles are outlined below.
Protocol 1: Knorr Synthesis of Diethyl 3,5-Dimethylpyrrole-2,4-dicarboxylate
This protocol is a classic example of the Knorr synthesis using ethyl acetoacetate.
Materials:
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Sodium nitrite
-
Zinc dust
-
Ethanol (95%) for recrystallization
Procedure:
-
Dissolve ethyl acetoacetate (2 equivalents) in glacial acetic acid in a flask equipped with a stirrer and a cooling bath.
-
Cool the solution to 10-15°C.
-
Slowly add a solution of sodium nitrite (1 equivalent) in water, maintaining the temperature below 20°C.
-
After the addition is complete, allow the mixture to stand at room temperature for several hours.
-
To the cooled solution, add zinc dust (2 equivalents) in portions with vigorous stirring, keeping the temperature below 40°C.
-
After the addition of zinc, heat the mixture to reflux for 1 hour.
-
Pour the hot mixture into water and allow it to cool.
-
Collect the crude product by vacuum filtration and wash with water.
-
Recrystallize the crude product from 95% ethanol to obtain pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.
Protocol 2: Paal-Knorr Synthesis of 1,2,5-Trimethylpyrrole
This protocol illustrates the straightforward nature of the Paal-Knorr synthesis.
Materials:
-
2,5-Hexanedione
-
Methylamine (40% in water)
-
Water
Procedure:
-
In a round-bottom flask, combine 2,5-hexanedione (1 equivalent) and an excess of aqueous methylamine.
-
Stir the mixture at room temperature. The reaction is typically exothermic.
-
After the initial reaction subsides, continue stirring for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 1,2,5-trimethylpyrrole.
Mechanistic Insights and Experimental Causality
The choice of reagents in pyrrole synthesis is intrinsically linked to the underlying reaction mechanisms. Understanding these mechanisms allows for rational optimization and troubleshooting of synthetic protocols.
Knorr Synthesis Mechanism
The Knorr synthesis proceeds through a series of well-defined steps:
-
Formation of the α-amino-ketone: The β-ketoester is first nitrosated at the α-position, followed by reduction of the nitroso group to an amine. This α-amino-ketone is highly reactive and prone to self-condensation, which is why it is generated in situ.
-
Condensation: The α-amino-ketone condenses with the second equivalent of the β-dicarbonyl compound. The initial step is the formation of an enamine from the β-dicarbonyl and a subsequent attack on the carbonyl of the α-amino-ketone.
-
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration to form the aromatic pyrrole ring.
The choice of a β-dicarbonyl with strong electron-withdrawing groups facilitates the initial enamine formation and also activates the methylene group for the condensation reaction.
Paal-Knorr Synthesis Mechanism
The Paal-Knorr synthesis is mechanistically simpler. It involves the initial formation of a hemiaminal by the attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an intramolecular attack of the nitrogen on the second carbonyl group, leading to a five-membered ring intermediate which then dehydrates to form the pyrrole. The reaction is typically acid-catalyzed to facilitate the dehydration steps.
Visualizing the Synthetic Pathways
To further clarify the relationships between the starting materials and the final pyrrole products in these key syntheses, the following diagrams illustrate the reaction workflows.
Caption: Workflow for the Knorr Synthesis of Knorr's Pyrrole.
Caption: Workflow for the Paal-Knorr Synthesis.
Conclusion and Future Outlook
While ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate and its precursor, ethyl acetoacetate, remain valuable workhorses in pyrrole synthesis, a wealth of alternative reagents are available to the modern medicinal chemist. The choice of a specific β-dicarbonyl compound in a Knorr-type synthesis, or the selection of a different synthetic route altogether, such as the Paal-Knorr or Hantzsch syntheses, should be guided by the desired substitution pattern, the availability of starting materials, and the need for orthogonal protecting group strategies. By understanding the mechanistic underpinnings and the practical considerations of each approach, researchers can more effectively design and execute the synthesis of novel pyrrole-containing molecules with therapeutic potential. The continued development of greener and more efficient catalytic systems for these classical reactions will undoubtedly further expand the synthetic chemist's toolkit for accessing this important class of heterocycles.
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Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(1), 1635–1642. [Link]
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Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767. [Link]
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Hantzsch, A. (1890). Condensationen von Aldehydammoniak und Ketonen. Berichte der deutschen chemischen Gesellschaft, 23(1), 1474–1476. [Link]
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Wikipedia. (2023). Knorr pyrrole synthesis. [Link]
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Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
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Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Link]
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Balakrishna, A., Poornachandra, Y., & Kumar, C. G. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews, 60(4), 513-551. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
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Wikipedia. (2023). Hantzsch pyrrole synthesis. [Link]
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A Comparative Guide to the Synthesis of Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate for Researchers and Drug Development Professionals
The polysubstituted pyrrole core is a cornerstone in medicinal chemistry and materials science, valued for its presence in a wide array of biologically active compounds. Among these, ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate stands out as a versatile intermediate for the synthesis of more complex heterocyclic systems. This guide provides an in-depth, objective comparison of key synthetic methodologies for this target molecule, offering field-proven insights and supporting experimental data to inform your selection of the most appropriate route for your research and development needs.
Introduction to the Target Molecule
Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a highly functionalized pyrrole derivative. Its strategic placement of acetyl, ethyl carboxylate, and methyl groups on the pyrrole ring makes it a valuable building block in the synthesis of various therapeutic agents and functional materials. The selection of a synthetic route to this molecule is a critical decision, impacting not only the yield and purity of the final product but also the overall efficiency, cost, and environmental footprint of the process. This guide will compare and contrast three distinct and representative synthetic strategies: a variation of the classical Knorr Pyrrole Synthesis, the venerable Hantzsch Pyrrole Synthesis, and a modern, catalytic multicomponent approach.
Method 1: Modified Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis, a classic name reaction dating back to the late 19th century, remains a widely used and reliable method for the preparation of substituted pyrroles.[1][2] The archetypal reaction involves the condensation of an α-amino-ketone with a β-ketoester.[1] A notable variation, reported by Levi and Zanetti in 1894, utilizes acetylacetone (pentane-2,4-dione) to produce acetylated pyrroles, providing a direct precedent for the synthesis of our target molecule.[3]
Underlying Principles and Mechanistic Rationale
The Knorr synthesis hinges on the in situ formation of an α-amino ketone, which is often unstable and prone to self-condensation.[1][4] This is typically achieved by the reduction of an α-oximino ketone using a reducing agent like zinc dust in acetic acid.[1] The newly formed α-amino ketone then undergoes condensation with a β-dicarbonyl compound. The reaction proceeds through the formation of an enamine intermediate, which then cyclizes and dehydrates to yield the aromatic pyrrole ring.
To synthesize ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, a logical modification of the Levi and Zanetti approach involves the reaction of ethyl 2-amino-3-oxobutanoate with pentane-2,4-dione. The α-amino ketone, ethyl 2-amino-3-oxobutanoate, can be generated in situ from its corresponding oxime, ethyl 2-(hydroxyimino)-3-oxobutanoate.
Reaction Scheme:
Diagram of the Knorr Synthesis Workflow
Caption: Workflow for the modified Knorr synthesis.
Experimental Protocol
-
Preparation of Ethyl 2-(hydroxyimino)-3-oxobutanoate: Dissolve ethyl acetoacetate in glacial acetic acid. Cool the solution in an ice-salt bath to 0-5 °C. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C. Stir for 1-2 hours at this temperature.
-
Knorr Condensation: In a separate flask, add pentane-2,4-dione and glacial acetic acid. To this solution, add the previously prepared solution of ethyl 2-(hydroxyimino)-3-oxobutanoate and zinc dust portion-wise, while vigorously stirring. The reaction is exothermic and the temperature should be controlled with an ice bath to maintain it around 40-50 °C.
-
Work-up and Purification: After the addition is complete, stir the mixture at room temperature for several hours or until the reaction is complete (monitored by TLC). Pour the reaction mixture into a large volume of ice-water. The crude product will precipitate. Collect the solid by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the pure ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.
Method 2: Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis is another powerful and versatile method for the construction of substituted pyrroles, first reported in 1890.[5] This multicomponent reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[5][6] Its ability to assemble highly substituted pyrroles in a single step makes it an attractive option.
Underlying Principles and Mechanistic Rationale
The Hantzsch synthesis initiates with the formation of an enamine from the reaction of the β-ketoester and ammonia. This enamine then acts as a nucleophile, attacking the α-haloketone. The subsequent cyclization and dehydration lead to the final pyrrole product. An alternative mechanism involves the initial alkylation of the β-ketoester by the α-haloketone, followed by condensation with ammonia.
For the synthesis of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, the required starting materials are ethyl acetoacetate, 3-chloro-2,4-pentanedione (an α-haloketone), and ammonia.
Reaction Scheme:
Diagram of the Hantzsch Synthesis Mechanism
Caption: Key steps in the Hantzsch pyrrole synthesis.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve ethyl acetoacetate and 3-chloro-2,4-pentanedione in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Ammonia: To this solution, add a source of ammonia, such as an aqueous solution of ammonium hydroxide or ammonium acetate.
-
Reaction and Monitoring: Heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product may precipitate or can be extracted with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.
Method 3: Modern Catalytic Multicomponent Synthesis
Modern organic synthesis has seen a paradigm shift towards more efficient and environmentally benign methodologies. Catalytic multicomponent reactions (MCRs) are at the forefront of this movement, offering high atom economy, operational simplicity, and the ability to generate molecular complexity in a single step. Several catalytic systems have been developed for the synthesis of polysubstituted pyrroles.[7][8] A representative example is the copper-hydride (CuH)-catalyzed coupling of enynes and nitriles.[1] While a direct application to our target molecule might not be documented, this approach highlights the principles of modern catalytic pyrrole synthesis. A more direct, albeit still requiring adaptation, modern approach could involve a palladium-catalyzed oxidative C-H bond arylation and amination.[8]
For the purpose of this guide, we will outline a conceptual modern approach based on a three-component reaction that could be optimized for the synthesis of our target molecule. This hypothetical method leverages the principles of transition-metal catalysis to achieve a convergent synthesis.
Underlying Principles and Mechanistic Rationale
This conceptual method involves the reaction of three readily available components: an enamine (derived from ethyl 3-aminobut-2-enoate), an α,β-unsaturated ketone (such as 3-penten-2-one), and an oxidant, catalyzed by a transition metal like copper or palladium. The proposed mechanism would involve the initial Michael addition of the enamine to the unsaturated ketone, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic pyrrole ring. The catalyst's role is to facilitate the key bond-forming and oxidation steps under mild conditions.
Reaction Scheme (Conceptual):
Diagram of a Conceptual Catalytic Workflow
Caption: A conceptual workflow for a modern catalytic synthesis.
Experimental Protocol (Conceptual)
-
Reaction Setup: To a reaction vessel, add the transition metal catalyst (e.g., a copper or palladium salt), a suitable ligand (if required), and the oxidant.
-
Addition of Reactants: Add the solvent, followed by ethyl 3-aminobut-2-enoate and 3-penten-2-one.
-
Reaction Conditions: Heat the mixture to the optimized temperature (likely in the range of 60-100 °C) and stir for the required time, monitoring the reaction by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture and filter off the catalyst. Concentrate the filtrate and purify the residue by column chromatography to isolate the desired product.
Comparative Analysis
To provide a clear and objective comparison, the following table summarizes the key performance indicators and practical considerations for each synthetic method.
| Feature | Modified Knorr Synthesis | Hantzsch Synthesis | Modern Catalytic Synthesis (Conceptual) |
| Starting Materials | β-ketoester, α-oximino ketone, zinc | β-ketoester, α-haloketone, ammonia | Enamine, α,β-unsaturated ketone |
| Number of Steps | One-pot, two-step (in situ amine formation) | One-pot, one-step | One-pot, one-step |
| Typical Yield | Moderate to good | Moderate to good | Potentially high (with optimization) |
| Reaction Conditions | Mild to moderate temperatures, acidic | Reflux temperatures | Mild to moderate temperatures |
| Reagents & Catalysts | Zinc, acetic acid | Ammonia | Transition metal catalyst, oxidant |
| Advantages | Well-established, reliable, uses common reagents | Multicomponent, convergent | High atom economy, potentially milder conditions, catalytic |
| Disadvantages | Use of stoichiometric zinc (waste) | Use of α-haloketones (lachrymatory) | Catalyst cost and sensitivity, requires optimization |
| Scalability | Good | Good | Potentially challenging to scale up |
| Environmental Impact | Moderate (metal waste) | Moderate (halogenated starting material) | Potentially lower (catalytic) |
Conclusion and Recommendations
The choice of synthetic route for ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is contingent upon the specific requirements of the project.
-
The Modified Knorr Synthesis is a robust and reliable choice for laboratory-scale synthesis, particularly when starting materials are readily available. Its well-documented procedures and predictable outcomes make it a dependable workhorse.
-
The Hantzsch Synthesis offers the elegance of a one-pot multicomponent reaction, which can be advantageous in terms of operational simplicity. However, the use of potentially hazardous α-haloketones necessitates careful handling and consideration of safety protocols.
-
Modern Catalytic Methods , while presented here conceptually, represent the future of efficient and sustainable chemical synthesis. For research groups with expertise in catalysis and a focus on green chemistry, developing a catalytic route could offer significant long-term benefits in terms of waste reduction and process efficiency. This path, however, requires a greater initial investment in methods development and optimization.
Ultimately, the optimal synthesis will balance factors of yield, cost, safety, and environmental impact. This guide provides the foundational knowledge and comparative data to empower researchers and drug development professionals to make an informed decision tailored to their specific synthetic goals.
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Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. [Link]
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An efficient one-pot three-component reaction of pyrrole with aryl glyoxal derivatives and Meldrum's acid... Organic Chemistry Research. [Link]
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A Comparative Analysis of the Biological Activity of Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate Derivatives and Other Key Heterocycles
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical properties and biological activities. Among these, the pyrrole nucleus stands out as a "privileged scaffold," a core structure that is recurrent in a multitude of bioactive molecules.[1][2][3] This guide provides an in-depth comparative analysis of the biological activities of derivatives of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, a versatile synthetic intermediate, against other prominent heterocyclic families: pyrazoles, imidazoles, and triazoles.[4] Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their relative strengths and potential therapeutic applications, supported by experimental data and detailed protocols.
The Significance of the Pyrrole Scaffold
The pyrrole ring, a five-membered aromatic heterocycle with one nitrogen atom, is a fundamental structural motif in a plethora of natural products, including heme, chlorophyll, and vitamin B12.[5] Its synthetic derivatives have garnered significant attention for their broad spectrum of pharmacological activities, encompassing anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][6][7] The versatility of the pyrrole ring allows for extensive functionalization, enabling the fine-tuning of its biological profile. Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate serves as a key building block in this context, with its acetyl and carboxylate groups offering reactive sites for the synthesis of a diverse library of derivatives.[4][8]
Biological Activities of Pyrrole Derivatives
Derivatives of the pyrrole core have demonstrated significant potential across various therapeutic areas.
Anticancer Activity
Functionalized pyrroles are recognized for their potent antiproliferative effects.[6][7] They can exert their anticancer activity through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[7][9][10] For instance, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor containing a pyrrole ring, is a first-line treatment for advanced renal cell carcinoma.[6]
Anti-inflammatory Activity
Several pyrrole derivatives exhibit significant anti-inflammatory properties, often by targeting cyclooxygenase (COX) enzymes.[11][12] Non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac feature a pyrrole core and function by inhibiting prostaglandin synthesis.[12] Fused pyrrole compounds have also shown promising in vivo anti-inflammatory activity.[13]
Antimicrobial Activity
The pyrrole scaffold is a constituent of various natural and synthetic antimicrobial agents.[5][14][15] Pyrrolnitrin, a naturally occurring antifungal antibiotic, showcases the antimicrobial potential of this heterocyclic system.[5] Synthetic derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[15][16][17]
Antioxidant Activity
Certain pyrrole derivatives have been identified as potent antioxidant agents.[18] They can scavenge free radicals and protect against oxidative stress-induced cellular damage. The antioxidant potential of pyrrole hydrazones, for example, has been demonstrated in various in vitro cellular models.
A Comparative Look at Other Heterocycles
To contextualize the biological potential of pyrrole derivatives, it is essential to compare them with other key five-membered nitrogen-containing heterocycles.
Pyrazole Derivatives
Pyrazoles, containing two adjacent nitrogen atoms, are another class of heterocycles with a wide array of biological activities.[19][20] They are well-known for their analgesic, anti-inflammatory, and antipyretic properties, as exemplified by drugs like celecoxib (a selective COX-2 inhibitor) and antipyrine.[21] Pyrazole derivatives also exhibit significant anticancer, antimicrobial, and anticonvulsant activities.[19][20][22]
Imidazole Derivatives
Imidazoles, with two non-adjacent nitrogen atoms, are integral to many biological processes and are found in the amino acid histidine.[23][24] This class of compounds displays a broad pharmacological spectrum, including antifungal (e.g., ketoconazole), antibacterial, anticancer, and anti-inflammatory activities.[23][24][25][26][27] The versatility of the imidazole ring allows it to interact with various biological targets.[25]
Triazole Derivatives
Triazoles, containing three nitrogen atoms in the ring, are highly valued in medicinal chemistry.[28][29][30] They are particularly renowned for their potent antifungal activity, with drugs like fluconazole and itraconazole being mainstays in the treatment of fungal infections.[31] Triazole derivatives also possess a wide range of other biological properties, including anticancer, antiviral, and anti-inflammatory effects.[28][29] Their ability to bind to various enzymes and receptors contributes to their diverse pharmacological profile.[28][29]
Comparative Data Summary
The following table provides a comparative summary of the biological activities of these heterocyclic classes.
| Heterocyclic Core | Predominant Biological Activities | Key Examples (where applicable) |
| Pyrrole | Anticancer, Anti-inflammatory, Antimicrobial, Antioxidant | Sunitinib, Tolmetin, Pyrrolnitrin |
| Pyrazole | Anti-inflammatory, Analgesic, Anticancer, Antimicrobial | Celecoxib, Antipyrine |
| Imidazole | Antifungal, Antibacterial, Anticancer, Anti-inflammatory | Ketoconazole, Metronidazole |
| Triazole | Antifungal, Anticancer, Antiviral, Anti-inflammatory | Fluconazole, Itraconazole |
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key biological assays are provided below.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
This assay evaluates the in vivo anti-inflammatory potential of test compounds in rodents.
-
Animal Acclimatization: Acclimate rats or mice for at least one week before the experiment.
-
Compound Administration: Administer the test compound or a reference drug (e.g., indomethacin) orally or intraperitoneally to the animals.
-
Induction of Edema: After a specified time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Visualizing the Landscape of Heterocyclic Drug Discovery
The following diagrams illustrate key conceptual frameworks in the evaluation of these bioactive compounds.
Caption: Structural relationships between the compared five-membered nitrogen-containing heterocycles.
Conclusion
The ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate scaffold holds significant promise as a template for the design and synthesis of novel therapeutic agents. While its derivatives are yet to be as extensively explored as some of the more established heterocyclic families, the broad and potent biological activities of the pyrrole class in general suggest a fertile ground for future research. A comparative understanding of the pharmacological profiles of pyrroles, pyrazoles, imidazoles, and triazoles is crucial for guiding the rational design of next-generation drugs. The experimental protocols and conceptual frameworks presented in this guide are intended to empower researchers in this critical endeavor, ultimately contributing to the advancement of therapeutic innovation.
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A Comparative Guide to the Strategic Advantages of Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate in Polysubstituted Pyrrole Synthesis
For researchers and drug development professionals, the pyrrole scaffold is a cornerstone of medicinal chemistry, appearing in numerous natural products and blockbuster pharmaceuticals.[1][2][3] The ability to precisely control substitution patterns on this five-membered heterocycle is paramount for tuning pharmacological activity, selectivity, and pharmacokinetic properties.[4][5] Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS: 6314-22-3) is a highly functionalized and versatile building block that offers significant advantages in specific synthetic routes.[6][7]
This guide provides an in-depth comparison of the synthetic strategies that best leverage this compound's unique structure, primarily focusing on the Knorr and Hantzsch pyrrole syntheses. We will explore the causality behind choosing these routes over alternatives like the Paal-Knorr synthesis and modern metal-catalyzed methods, supported by comparative data and detailed experimental protocols.
The Strategic Importance of Polysubstitution
The arrangement of substituents on a pyrrole ring dictates its electronic properties and three-dimensional shape, which in turn governs its interaction with biological targets.[1] Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is an exemplary scaffold, featuring:
-
An Ester Group (C3): A versatile handle for hydrolysis to a carboxylic acid, amidation, or reduction.[8]
-
An Acetyl Group (C5): Enables further condensation reactions, oxidation, or reduction to introduce diverse functionalities.[9]
-
Two Methyl Groups (C2, C4): Provide steric bulk and lipophilicity, influencing solubility and binding pocket interactions.
The controlled, one-pot synthesis of such a densely functionalized core is a primary challenge that classical synthetic methods are uniquely equipped to solve.
Core Synthetic Routes: A Comparative Analysis
The choice of synthetic method is a critical decision dictated by factors such as desired substitution pattern, starting material availability, scalability, and reaction conditions.[10][11] While numerous methods exist for pyrrole synthesis, the Knorr and Hantzsch syntheses are particularly well-suited for producing tetrasubstituted pyrroles like our target compound.
The Knorr Pyrrole Synthesis: Precision and Control
The Knorr synthesis is a powerful and widely used method that involves the condensation of an α-amino-ketone with a β-dicarbonyl compound.[12][13] Because α-amino-ketones are prone to self-condensation, they are typically generated in situ from an α-oximino-ketone via reduction, often with zinc dust in acetic acid.[12][14]
Causality of Advantage: The primary advantage of the Knorr synthesis is its ability to construct highly substituted, unsymmetrical pyrroles with excellent regiochemical control. The reaction proceeds through a predictable pathway where the components are stitched together to form the final product, making it a cornerstone for accessing complex pyrroles like ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.
Caption: Mechanism of the Knorr Pyrrole Synthesis.
This protocol illustrates the synthesis of a closely related and foundational compound, demonstrating the core principles of the Knorr reaction.[15]
-
Materials: Ethyl acetoacetate (2 equiv.), glacial acetic acid, sodium nitrite (1 equiv.), zinc dust (2 equiv.).
-
Step 1: Preparation of the Oximino Intermediate: Dissolve ethyl acetoacetate (1 equiv.) in glacial acetic acid in a flask placed in an ice-salt bath to maintain a temperature between 5-7 °C.[15]
-
Step 2: Nitrosation: Slowly add a saturated aqueous solution of sodium nitrite (1 equiv.) dropwise, ensuring the temperature does not exceed 7 °C. This exothermic reaction forms ethyl 2-oximinoacetoacetate.[15]
-
Step 3: Reduction and Condensation: To a separate, well-stirred solution of the remaining ethyl acetoacetate (1 equiv.) in glacial acetic acid, gradually and simultaneously add the oximino solution from Step 2 and zinc dust. The reaction is highly exothermic and may require external cooling to control.
-
Step 4: Cyclization and Workup: After the addition is complete, reflux the mixture for 1 hour.[15] Pour the hot mixture into a large volume of cold water to precipitate the crude product.
-
Step 5: Purification: Filter the crude solid, wash thoroughly with water, and recrystallize from ethanol to yield pure diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.[15]
The Hantzsch Pyrrole Synthesis: A Convergent Approach
The Hantzsch synthesis is a multicomponent reaction involving the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[16][17]
Causality of Advantage: The key advantage here is convergence . Three distinct components are combined in a single pot to rapidly build molecular complexity.[17] This method is highly efficient and provides access to substitution patterns that can be complementary to those from the Knorr synthesis. For generating large libraries of analogues, the Hantzsch approach is often more time-efficient.[16]
Caption: Mechanism of the Hantzsch Pyrrole Synthesis.
This protocol is a direct application of the Hantzsch synthesis to prepare a compound structurally similar to our target molecule.[11]
-
Materials: Ethyl acetoacetate, chloroacetone, aqueous ammonia.
-
Step 1: Enamine Formation: In a round-bottom flask, mix ethyl acetoacetate and an excess of aqueous ammonia. Stir vigorously.
-
Step 2: Alkylation and Cyclization: Slowly add chloroacetone to the mixture. The reaction is often exothermic and may require cooling. Let the mixture stir at room temperature or with gentle warming until the reaction is complete (monitored by TLC).
-
Step 3: Isolation: The product often separates from the reaction mixture. It can be isolated by filtration or extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Step 4: Purification: Wash the crude product or organic extracts with water and brine. Dry the organic layer, concentrate under reduced pressure, and purify the residue by recrystallization or column chromatography.
Comparison with Alternative Synthetic Routes
| Synthesis Method | Starting Materials | Key Advantages | Key Limitations | Relevance to Target Compound |
| Knorr Synthesis | α-Amino-ketone (or oxime precursor), β-Dicarbonyl compound | Excellent regiochemical control; high degree of substitution; versatile.[11][12] | Requires in situ generation of unstable intermediates; can be lengthy.[12] | High. Ideal for constructing the specific, highly substituted pattern. |
| Hantzsch Synthesis | β-Ketoester, α-Haloketone, Amine/Ammonia | Convergent (multicomponent); rapid complexity generation; good yields.[16][17] | Yields can be moderate; potential for side reactions (e.g., furan synthesis).[17] | High. A powerful alternative providing rapid access to the core structure. |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Amine/Ammonia | Simple procedure; often high-yielding; mild conditions possible.[2] | Limited by the commercial availability of the required 1,4-dicarbonyl precursors.[18] | Low. The specific 1,4-dicarbonyl needed would itself require a multi-step synthesis. |
| Metal-Catalyzed | Varies (e.g., alkynes, enones, azirines) | Access to novel substitution patterns; high efficiency for specific transformations.[19][20] | Requires expensive/toxic catalysts; sensitive to air/moisture; less scalable.[21] | Low. Less practical and cost-effective for this specific target compared to classical methods. |
Application in Synthetic Workflows
Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is not just a synthetic target but a valuable starting point for creating diverse molecular libraries. Its functional groups serve as orthogonal handles for subsequent modifications.
Caption: Synthetic utility of the target compound.
Conclusion
For the synthesis of polysubstituted pyrroles exemplified by ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, classical methods like the Knorr and Hantzsch syntheses offer unparalleled advantages in terms of strategic control, efficiency, and scalability.
-
The Knorr synthesis is the superior choice when precise regiochemical control is the primary driver for constructing a complex, predetermined substitution pattern.
-
The Hantzsch synthesis provides a more convergent and rapid route, making it ideal for library synthesis and rapid lead generation where throughput is essential.
While alternatives like the Paal-Knorr and modern metal-catalyzed reactions have their place, they are often hampered by the limited availability of precursors or the high cost and sensitivity of reagents for this specific class of compounds. Therefore, a thorough understanding of the Knorr and Hantzsch reactions provides the synthetic chemist with a robust and versatile toolkit for the development of novel pyrrole-based therapeutics and materials.
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comparative reactivity of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate with similar pyrroles
Introduction
Pyrrole, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science. Its derivatives are integral to a vast array of natural products, pharmaceuticals, and functional materials. The reactivity of the pyrrole ring is highly tunable through substitution, allowing for precise control over its chemical behavior. This guide provides an in-depth comparative analysis of the reactivity of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, a polysubstituted pyrrole, with structurally similar analogs. We will explore how the interplay of electron-donating and electron-withdrawing substituents modulates the molecule's susceptibility to electrophilic and nucleophilic attack, as well as its behavior in oxidation and reduction reactions. This analysis is grounded in the fundamental principles of heterocyclic chemistry and supported by experimental data from the scientific literature.
The Architecture of Reactivity: Electronic Effects of Substituents
The reactivity of a pyrrole is fundamentally governed by the electron density of the aromatic ring. Pyrrole itself is considered an electron-rich aromatic system, making it highly reactive towards electrophiles, significantly more so than benzene.[1][2] The nitrogen atom's lone pair of electrons is delocalized into the π-system, increasing the electron density at the carbon atoms.[3] This increased nucleophilicity, however, can be significantly altered by the presence of substituents.
In our target molecule, ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate , we have a fascinating interplay of electronic effects:
-
Electron-Donating Groups (EDGs): The two methyl groups at positions 2 and 4 are alkyl groups, which are weak electron-donating groups through an inductive effect. They increase the electron density of the pyrrole ring, thereby activating it towards electrophilic substitution.
-
Electron-Withdrawing Groups (EWGs): The acetyl group at position 5 and the ethyl carboxylate group at position 3 are both electron-withdrawing groups through resonance and inductive effects. These groups decrease the electron density of the pyrrole ring, deactivating it towards electrophilic substitution.
This combination of activating and deactivating groups on the same pyrrole ring leads to a nuanced reactivity profile that we will explore in comparison to simpler pyrroles.
Comparative Reactivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is the hallmark reaction of pyrroles. The attack of an electrophile typically occurs at the α-position (C2 or C5) because the resulting carbocation intermediate is better stabilized by resonance (three resonance structures) compared to attack at the β-position (C3 or C4), which yields an intermediate with only two resonance structures.[4][5]
Qualitative Reactivity Comparison
Based on the electronic effects of the substituents, we can predict a general order of reactivity towards electrophiles:
2,4-dimethyl-1H-pyrrole > Pyrrole > Ethyl 1H-pyrrole-3-carboxylate > Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
This predicted order is based on the following rationale:
-
2,4-dimethyl-1H-pyrrole: Possesses two electron-donating methyl groups, making it the most electron-rich and thus the most reactive among the compared pyrroles.
-
Pyrrole: The baseline for reactivity.
-
Ethyl 1H-pyrrole-3-carboxylate: Contains one electron-withdrawing group, which deactivates the ring compared to pyrrole.
-
Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: Although it has two activating methyl groups, the presence of two strong electron-withdrawing groups (acetyl and ethyl carboxylate) is expected to render it the most deactivated and least reactive towards electrophiles in this series.
Quantitative Comparison of Electrophilic Substitution Reactions
| Reaction | Pyrrole | 2,4-dimethyl-1H-pyrrole | Ethyl 1H-pyrrole-3-carboxylate | Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate |
| Nitration | Polymerizes with strong acids; 2-nitropyrrole (and 3-nitro) with acetyl nitrate.[6][7] | Expected to be highly reactive, likely leading to polysubstitution or polymerization under harsh conditions. | Nitration would be directed to the vacant α-position (C5), but the ring is deactivated. | The two EWGs significantly deactivate the ring, making nitration challenging. Reaction would likely require forcing conditions. |
| Halogenation | Readily undergoes polyhalogenation. Monohalogenation requires mild conditions.[8] | Very reactive, prone to polyhalogenation. | Halogenation would occur at the vacant α-position (C5). | The deactivated ring would be less susceptible to polyhalogenation. Selective monohalogenation might be possible. |
| Acylation | Friedel-Crafts acylation is often problematic due to polymerization with Lewis acids. Vilsmeier-Haack formylation is effective.[8] | Highly reactive, acylation would likely occur at the available α-position (C5). | Acylation would occur at the C5 position. | The ring is already acylated and significantly deactivated, making further acylation difficult. |
Causality behind Experimental Choices: The choice of reagents for electrophilic substitution on pyrroles is critical. For highly reactive pyrroles like 2,4-dimethylpyrrole, mild reagents and low temperatures are necessary to prevent polymerization and polysubstitution. Conversely, for deactivated pyrroles like our target molecule, more forcing conditions may be required to achieve a reaction, though this also increases the risk of side reactions. The use of acetyl nitrate for nitration, for instance, is a standard protocol for pyrroles to avoid the strongly acidic conditions of mixed acid (HNO₃/H₂SO₄) which cause polymerization.[6][7]
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of a Substituted Pyrrole
This protocol is a general method for introducing a formyl group onto an electron-rich pyrrole ring.
-
Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the DMF with vigorous stirring.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Reaction: Dissolve the pyrrole substrate (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the pyrrole solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-3 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on the pyrrole ring itself are rare due to its electron-rich nature. However, the substituents on ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate provide sites for nucleophilic attack.
-
At the Acetyl Group: The carbonyl carbon of the acetyl group is electrophilic and can be attacked by nucleophiles. This can lead to addition reactions or, if a suitable leaving group is present, nucleophilic acyl substitution.[9]
-
At the Ester Group: The carbonyl carbon of the ethyl carboxylate group is also susceptible to nucleophilic attack, for example, in saponification (hydrolysis of the ester) or amidation reactions.
Comparative Reactivity: The reactivity of these carbonyl groups is influenced by the electronic nature of the pyrrole ring. The electron-donating methyl groups would slightly decrease the electrophilicity of the carbonyl carbons, while the overall electron-withdrawing nature of the substituents would have a more complex effect. Compared to a simple alkyl ketone or ester, the reactivity would be modulated by the aromatic system.
Oxidation and Reduction Reactions
Oxidation
The oxidation of pyrroles can be complex, often leading to polymerization or decomposition.[10] However, under controlled conditions, specific transformations are possible.
-
Ring Oxidation: The electron-rich pyrrole ring is susceptible to oxidation. The presence of multiple alkyl groups on 2,4-dimethylpyrrole would make it particularly sensitive to oxidation. In contrast, the electron-withdrawing groups on ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate would render the ring more resistant to oxidation.
-
Side-Chain Oxidation: The acetyl group on our target molecule could potentially undergo Baeyer-Villiger oxidation to form an acetate group, though this would require specific reagents.
Reduction
-
Ring Reduction: The aromatic pyrrole ring can be reduced to pyrrolidine or dihydropyrrole derivatives, though this often requires harsh conditions (e.g., catalytic hydrogenation at high pressure and temperature or Birch reduction).[11] The electron-withdrawing groups on our target molecule would facilitate reduction compared to pyrrole itself.
-
Side-Chain Reduction: The carbonyl groups of the acetyl and ester functions are readily reduced. For example, sodium borohydride (NaBH₄) would likely reduce the acetyl ketone to a secondary alcohol, while a stronger reducing agent like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester to alcohols.
Visualizing Reaction Pathways
Electrophilic Aromatic Substitution on Pyrrole
Caption: General mechanism of electrophilic substitution on pyrrole.
Workflow for Comparative Reactivity Analysis
Caption: Logical workflow for the comparative analysis of pyrrole reactivity.
Conclusion
The reactivity of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a product of the complex interplay between its electron-donating methyl groups and electron-withdrawing acetyl and ethyl carboxylate groups. Compared to simpler pyrroles, it is significantly deactivated towards electrophilic aromatic substitution. However, the functional groups it possesses open up avenues for nucleophilic reactions at the side chains. This guide has provided a framework for understanding and predicting the reactivity of this and similar polysubstituted pyrroles, which is essential for their strategic use in the synthesis of complex molecular architectures for pharmaceutical and materials science applications. Further experimental studies involving direct, side-by-side comparisons would be invaluable in quantifying these reactivity differences.
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Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Link]
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Pearson Education. (2024). Reactions of Pyrrole, Furan, and Thiophene. In Organic Chemistry. [Link]
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Troshina, E. A., & Trofimov, B. A. (2023). Substituted pyrroles based on ketones: prospects of application and advances in synthesis. Russian Chemical Reviews, 92(9), RCR5074. [Link]
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Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. [Link]
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Ahmad, S., & Al-Azmi, A. (2012). 3- and 3,4-Substituted Pyrroles and Thiophenes and Their Corresponding Polymers - A Review. Molecules, 17(10), 11989–12035. [Link]
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Howard, J. K., Rihak, K. J., Bissember, A. C., & Smith, J. A. (2016). The Oxidation of Pyrrole. Chemistry – An Asian Journal, 11(2), 155-167. [Link]
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Chudoba, A., & Roszak, S. (2016). Oxidation properties of β-substituted pyrroles. Structural Chemistry, 27, 185-189. [Link]
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Online Organic Chemistry Tutor. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). [Link]
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Amarnath, V., Valentine, W. M., Amarnath, K., Eng, M. A., & Graham, D. G. (1994). The mechanism of nucleophilic substitution of alkylpyrroles in the presence of oxygen. Chemical Research in Toxicology, 7(1), 56-61. [Link]
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Mayr, H., & Ofial, A. R. (2008). Nucleophilic Reactivities of Pyrroles. European Journal of Organic Chemistry, 2008(17), 2845-2854. [Link]
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Morgan, K. J., & Morrey, D. P. (1970). Nitropyrroles—II : The nitration of pyrrole. Tetrahedron, 26(21), 5101–5111. [Link]
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Chemistry Stack Exchange. (2015). Nitration of pyrrole with sulfuric and nitric acids. [Link]
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Donohoe, T. J., & Wheelhouse, K. M. P. (2016). Partial and Complete Reduction of Pyrroles, Furans, Thiophenes, and their Benzo Analogs. In Comprehensive Organic Synthesis II (pp. 536-569). Elsevier. [Link]
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Química Orgánica. (n.d.). Halogenation and sulfonation of pyrrole. [Link]
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A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
In the realm of synthetic organic chemistry and drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful research. For a versatile heterocyclic intermediate like ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS: 6314-22-3), a key building block in medicinal chemistry, ensuring its purity is paramount.[1] Impurities can lead to ambiguous biological data, unpredictable reaction kinetics, and compromised final product integrity.
This guide provides a comparative analysis of common analytical techniques used to assess the purity of this pyrrole derivative. We will move beyond procedural lists to explain the causality behind methodological choices, ensuring each protocol is a self-validating system. Our objective is to equip researchers with the expertise to select the most appropriate method for their specific needs, from rapid in-process checks to rigorous final product validation.
Thin-Layer Chromatography (TLC): The First Line of Assessment
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective qualitative technique used to monitor reaction progress and perform an initial purity check.[2][3][4] Its principle lies in the differential partitioning of components between a stationary phase (typically silica gel on a plate) and a liquid mobile phase that moves up the plate via capillary action.[3]
Expertise & Causality: The choice of the mobile phase (eluent) is critical. For a moderately polar compound like our target pyrrole, a binary mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is effective.[5] The ratio is adjusted to achieve a retention factor (Rf) of approximately 0.3-0.5 for the main spot, which provides optimal separation from both highly polar and non-polar impurities. A pure compound should ideally yield a single, well-defined spot.[3][6]
Experimental Protocol: TLC Analysis
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[4]
-
Sample Preparation: Dissolve a small amount (<1 mg) of your synthesized product in a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline. It is best practice to also spot a reference standard of the pure compound (if available) and a "co-spot" containing both your sample and the standard.[6]
-
Development: Place the plate in a TLC chamber containing the chosen eluent (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Cover the chamber to maintain a saturated atmosphere.[5]
-
Visualization: Once the solvent front nears the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots. Since pyrrole derivatives are often UV-active, a UV lamp (254 nm) is the primary method, where compounds appear as dark spots.[2] Staining with iodine can also be used.[7]
-
Interpretation: A pure sample will show a single spot with an Rf value identical to the standard. Impurities will appear as additional spots at different Rf values.[6]
Workflow for TLC Analysis
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A Comparative Guide to Catalyst Efficacy in the Synthesis of Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, found in life-essential molecules like heme and chlorophyll, as well as blockbuster drugs such as atorvastatin.[1][2] The title compound, ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, is a highly functionalized and valuable intermediate for the construction of more complex heterocyclic systems.[3][4] Its efficient synthesis is therefore a topic of considerable interest to researchers in drug development and organic synthesis.
This guide provides an in-depth comparison of various catalytic systems for the synthesis of this target pyrrole. We move beyond simple protocols to explore the causality behind catalyst choice, offering field-proven insights to guide your synthetic strategy. The primary synthetic routes for such polysubstituted pyrroles are variations of classical named reactions, including the Hantzsch, Knorr, and Paal-Knorr syntheses.[5][6][7][8] The efficacy of these transformations is profoundly dependent on the catalyst employed, which governs reaction rates, yields, and overall process efficiency.
Comparative Analysis of Catalytic Systems
The selection of a catalyst is the most critical parameter in optimizing the synthesis of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. The ideal catalyst should not only provide a high yield but also operate under mild conditions, minimize side-product formation, and, in the context of green chemistry, be reusable. Below is a comparative summary of catalyst families commonly employed for pyrrole synthesis, with performance data extrapolated from syntheses of structurally related pyrroles.
| Catalyst Type | Example(s) | Typical Route | Reaction Conditions | Yield (%) | Key Advantages & Disadvantages |
| Brønsted Acids | Acetic Acid, p-TsOH | Paal-Knorr, Hantzsch | Reflux in organic solvent (e.g., EtOH, Acetic Acid) | 30-70 | Advantages: Inexpensive, readily available. Disadvantages: Often requires harsh conditions, long reaction times, moderate yields, difficult to separate from product.[9] |
| Homogeneous Lewis Acids | Yb(OTf)₃, Bi(OTf)₃, FeCl₃ | Hantzsch, Paal-Knorr | Organic solvent (Toluene, CH₃CN), rt to 80°C | 80-95 | Advantages: High efficiency and selectivity, mild reaction conditions.[1][10][11] Disadvantages: Catalyst can be expensive, often requires anhydrous conditions, difficult to recover and reuse. |
| Heterogeneous Solid Acids | CATAPAL 200 (Alumina), Montmorillonite KSF | Paal-Knorr | Solvent-free or minimal solvent, 60-100°C | 68-97 | Advantages: High yields, operational simplicity, catalyst is easily recovered by filtration and reusable, environmentally benign.[9] Disadvantages: May require higher temperatures than homogeneous counterparts. |
| Supported Lewis Acids | BiCl₃/SiO₂, PS/AlCl₃ | Paal-Knorr | Hexane or CH₃CN, rt to reflux | 83-97 | Advantages: Combines the high activity of Lewis acids with the reusability of heterogeneous systems.[9] Disadvantages: Catalyst preparation can be multi-step; potential for metal leaching. |
| Organocatalysts | DABCO, L-Proline | Hantzsch | Water or other green solvents, rt to 60°C | 75-90 | Advantages: Metal-free, environmentally friendly, often works in aqueous media.[1][12] Disadvantages: Catalyst loading can be higher than metal-based systems. |
Mechanistic Insights and Rationale for Catalyst Selection
Understanding the reaction mechanism is paramount to troubleshooting and optimizing a synthesis. The catalyst's role is typically to activate one or more of the reactants, thereby lowering the activation energy of the rate-determining step.
1. Lewis Acid Catalysis in Hantzsch Pyrrole Synthesis
The Hantzsch synthesis involves the condensation of a β-ketoester (ethyl acetoacetate), an α-haloketone (chloroacetone), and an amine source (ammonium acetate). Lewis acids, such as Ytterbium triflate (Yb(OTf)₃), are exceptionally effective.
-
Causality: The Lewis acid coordinates to the carbonyl oxygen of the β-ketoester. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and acidity of the α-protons. This facilitates two key steps:
-
The initial formation of an enamine intermediate via reaction with ammonia.
-
The subsequent C-alkylation of the enamine by the α-haloketone.
-
-
Self-Validation: The reaction's success, marked by high yield and selectivity, validates the hypothesis of Lewis acid activation. Competing side reactions, like the Feist-Bénary furan synthesis, are often suppressed due to the directed nature of this catalysis.[2]
Caption: Lewis Acid-catalyzed Hantzsch pyrrole synthesis workflow.
2. Heterogeneous Catalysis via the Paal-Knorr Reaction
The Paal-Knorr synthesis provides a more convergent approach, condensing a 1,4-dicarbonyl compound with an amine. For our target molecule, the required 1,4-dicarbonyl is 3-acetyl-2,5-hexanedione. Heterogeneous catalysts like CATAPAL 200, a form of boehmite alumina, excel here.
-
Causality: CATAPAL 200 possesses both Brønsted and Lewis acid sites on its surface.[9] The reaction proceeds via:
-
Activation of a carbonyl group by a surface acid site.
-
Nucleophilic attack by the amine to form a hemiaminal intermediate.
-
A second intramolecular nucleophilic attack by the newly formed amine onto the second carbonyl group, forming a five-membered ring.
-
Surface-catalyzed dehydration to yield the aromatic pyrrole.
-
-
Trustworthiness: The catalyst's reusability for up to five cycles with minimal loss in activity provides a self-validating system, confirming the stability and robustness of the catalytic sites under the reaction conditions.[9]
Caption: Paal-Knorr synthesis using a heterogeneous acid catalyst.
Experimental Protocols
The following protocols describe the synthesis of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate using two distinct and highly effective catalytic methods.
Protocol 1: Yb(OTf)₃-Catalyzed Hantzsch Synthesis
This method leverages a homogeneous Lewis acid catalyst for a high-yield, one-pot synthesis under mild conditions.[1]
Materials:
-
Ethyl acetoacetate
-
Chloroacetone
-
Ammonium acetate
-
Ytterbium (III) triflate (Yb(OTf)₃) (5 mol%)
-
Ethanol (anhydrous)
Procedure:
-
To a stirred solution of ethyl acetoacetate (1.0 eq) and ammonium acetate (1.2 eq) in anhydrous ethanol (5 mL per mmol of ethyl acetoacetate) in a round-bottom flask, add Yb(OTf)₃ (0.05 eq).
-
Stir the mixture at room temperature for 10 minutes to allow for initial enamine formation.
-
Add chloroacetone (1.0 eq) dropwise to the mixture. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to 60°C and monitor by Thin Layer Chromatography (TLC) until consumption of the limiting reagents is observed (typically 2-4 hours).
-
Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the organic phase in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure title compound.
Protocol 2: CATAPAL 200-Catalyzed Solvent-Free Paal-Knorr Synthesis
This protocol represents a green chemistry approach, utilizing a reusable heterogeneous catalyst under solvent-free conditions.[9]
Materials:
-
Ethyl 3-acetyl-2,5-hexanedione-3-carboxylate (1.0 eq)
-
Ammonium acetate (1.5 eq)
-
CATAPAL 200 (10 mol%)
Procedure:
-
In a 25 mL round-bottom flask, thoroughly mix ethyl 3-acetyl-2,5-hexanedione-3-carboxylate (1.0 eq), ammonium acetate (1.5 eq), and CATAPAL 200 catalyst (0.10 eq).
-
Heat the solid mixture in an oil bath at 80°C with magnetic stirring. The mixture will become a melt as the reaction proceeds.
-
Monitor the reaction progress by taking small aliquots, dissolving in dichloromethane, and analyzing by TLC (typically 45-90 minutes).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate (15 mL) to the flask and stir for 5 minutes to dissolve the product.
-
Filter the mixture to recover the CATAPAL 200 catalyst. The catalyst can be washed with ethyl acetate, dried in an oven, and stored for reuse.
-
Wash the combined organic filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to yield the product, which is often of high purity. If necessary, recrystallization from an ethanol/water mixture can be performed.
References
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Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline.
-
The Hantzsch pyrrole synthesis. ResearchGate.
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Hantzsch Pyrrole Synthesis – Knowledge and References. Taylor & Francis.
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The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Thieme Chemistry.
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Comparison of the present synthesis of pyrrole with previous works in literature. ResearchGate.
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Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI.
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Hantzsch pyrrole synthesis. Grokipedia.
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Pyrrole synthesis. Organic Chemistry Portal.
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Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. CONICET Digital.
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Recent Advancements in Pyrrole Synthesis. National Center for Biotechnology Information (PMC).
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Cas no 6314-22-3 (Ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate). Kuujia.com.
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Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information (PMC).
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Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis. ChemicalBook.
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Knorr pyrrole synthesis. Wikipedia.
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ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate (C11H15NO3). PubChemLite.
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Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. MDPI.
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Synthesis of Some Novel (E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate Derivatives as Antimicrobial Agents. ResearchGate.
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ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. PubChem.
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Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
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Paal-Knorr Synthesis. Alfa Chemistry.
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cost-benefit analysis of different synthetic pathways for ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a highly substituted pyrrole derivative of significant interest in medicinal chemistry and drug development. Pyrrole scaffolds are core components of numerous natural products and pharmaceuticals, including notable drugs like atorvastatin and sunitinib.[1] The specific substitution pattern of this target molecule makes it a valuable intermediate for the synthesis of more complex bioactive compounds. This guide provides a comprehensive cost-benefit analysis of the primary synthetic pathways to this pyrrole, offering insights into the practical considerations for its preparation in a laboratory setting.
Synthetic Pathways: A Head-to-Head Comparison
The synthesis of polysubstituted pyrroles can be approached through several named reactions. For ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, the Hantzsch and Knorr pyrrole syntheses, along with their variations, are the most relevant methods.
The Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis is a classical multicomponent reaction involving the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[2] This method is a versatile route to highly substituted pyrroles.[1]
Reaction Scheme:
The synthesis of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate via the Hantzsch pathway typically involves the reaction of ethyl acetoacetate (a β-ketoester), 3-chloro-2,4-pentanedione (an α-haloketone), and ammonia.
Experimental Protocol (Conceptual):
-
Enamine Formation: Ethyl acetoacetate is reacted with aqueous ammonia to form the corresponding enamine intermediate.
-
C-Alkylation and Cyclization: The enamine then reacts with 3-chloro-2,4-pentanedione. The reaction proceeds through C-alkylation followed by an intramolecular cyclocondensation.
-
Dehydration and Aromatization: The cyclic intermediate undergoes dehydration to yield the final aromatic pyrrole product.
Causality Behind Experimental Choices:
-
Ethyl Acetoacetate: This readily available and relatively inexpensive β-ketoester provides the carbethoxy group at the 3-position and the methyl group at the 2-position of the pyrrole ring.[3][4]
-
3-Chloro-2,4-pentanedione: This α-haloketone is the source of the acetyl group at the 5-position and the methyl group at the 4-position. The halogen provides a good leaving group for the initial alkylation step.
-
Ammonia: Serves as the nitrogen source for the pyrrole ring.
Advantages:
-
Convergent Synthesis: As a multicomponent reaction, it allows for the rapid assembly of a complex molecule from simple starting materials.
-
Versatility: The Hantzsch synthesis is known for its ability to produce a wide variety of substituted pyrroles.[1]
Disadvantages:
-
Moderate Yields: Conventional Hantzsch syntheses often provide moderate yields, rarely exceeding 60%, due to competing side reactions.[5]
-
Potential for Furan Formation: A common side reaction is the Feist-Bénary furan synthesis, which can occur under acidic conditions.[1][6]
-
Availability of α-Haloketone: The synthesis and handling of α-haloketones can be challenging due to their lachrymatory and reactive nature.
The Knorr Pyrrole Synthesis and Related Methods
The Knorr pyrrole synthesis involves the reaction of an α-amino-ketone with a β-ketoester.[7] A significant challenge with this method is the inherent instability of α-amino-ketones, which tend to self-condense.[7] Therefore, they are often generated in situ.
A more practical approach for the synthesis of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate involves a modification of the Knorr synthesis, starting from more stable precursors. One documented method involves the decarboxylation of a polysubstituted pyrrole precursor.[8]
Reaction Scheme (via Decarboxylation):
A common precursor, 2-tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, can be synthesized and then selectively decarboxylated to yield the target molecule.
Experimental Protocol (Decarboxylation):
-
Synthesis of the Precursor: The precursor can be synthesized via a Knorr-type condensation.
-
Decarboxylation: The precursor is treated with a strong acid, such as concentrated hydrochloric acid in ethanol, and heated.[9] This selectively removes the tert-butyl ester group, which then decarboxylates.
Causality Behind Experimental Choices:
-
Precursor Design: The use of a tert-butyl ester at the 2-position allows for selective removal under acidic conditions due to the stability of the tert-butyl cation.
-
Acid-Catalyzed Decarboxylation: The strong acid protonates the ester, facilitating its cleavage and subsequent decarboxylation to introduce the hydrogen at the 5-position, which is then acylated.
Advantages:
-
High Purity: This route can often lead to a cleaner product with fewer side reactions compared to the one-pot Hantzsch synthesis.
-
More Stable Starting Materials: Avoids the direct use of potentially unstable α-amino-ketones.
Disadvantages:
-
Longer Synthetic Route: This is a multi-step synthesis, which can be more time-consuming and may result in a lower overall yield.
-
Cost of Precursors: The starting materials for the precursor synthesis may be more expensive than those for the Hantzsch synthesis.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is another fundamental method for preparing pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[10][11] While not a direct one-step synthesis for the target molecule due to its specific substitution pattern, it's a crucial reaction in pyrrole chemistry. The synthesis of the required 1,4-dicarbonyl precursor can be a limiting factor.[11]
Cost-Benefit Analysis: Quantitative Comparison
To provide a practical comparison, the following table summarizes the key metrics for the Hantzsch and the Knorr (via decarboxylation) pathways. The cost analysis is based on estimated prices of starting materials from common chemical suppliers and may vary.
| Metric | Hantzsch Synthesis | Knorr Synthesis (via Decarboxylation) |
| Starting Materials | Ethyl acetoacetate, 3-chloro-2,4-pentanedione, Ammonia | 2-tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, HCl, Ethanol |
| Typical Yield | Moderate (often < 60%)[5] | High (for the decarboxylation step) |
| Reaction Time | Relatively short (one-pot) | Longer (multi-step) |
| Estimated Cost | Lower | Higher |
| Scalability | Moderate | Good |
| Key Advantages | Convergent, one-pot reaction | High purity, avoids unstable intermediates |
| Key Disadvantages | Moderate yields, potential side reactions | Longer route, higher precursor cost |
Visualization of Synthetic Workflows
To further clarify the synthetic pathways, the following diagrams illustrate the workflows for the Hantzsch and Knorr (via decarboxylation) syntheses.
Caption: Workflow for the Hantzsch Synthesis.
Caption: Workflow for the Knorr Synthesis (via Decarboxylation).
Conclusion and Recommendations
The choice between the Hantzsch and Knorr synthetic pathways for ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate depends on the specific priorities of the researcher or organization.
-
For rapid, cost-effective synthesis on a smaller scale, the Hantzsch synthesis is a viable option. Its one-pot nature is attractive, but researchers should be prepared for potentially lower yields and the need for careful purification to remove byproducts.
-
For larger-scale synthesis where purity is paramount, the multi-step Knorr synthesis (via decarboxylation) is the more robust choice. Although it requires a greater initial investment in time and potentially costlier starting materials, it offers a more controlled reaction with a higher likelihood of obtaining a pure product.
Modern variations of these classical syntheses, such as those employing microwave assistance or green solvents, may offer improvements in yields and reaction times and are worthy of consideration for process optimization.[5][12]
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Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
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Grokipedia. Hantzsch pyrrole synthesis. [Link]
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Organic Chemistry Portal. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. [Link]
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A Senior Application Scientist's Guide to Ethyl 5-Acetyl-2,4-Dimethyl-1H-Pyrrole-3-Carboxylate: A Comparative Review of its Synthetic Applications
Introduction: The Pyrrole Scaffold as a Cornerstone in Medicinal Chemistry
The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a privileged scaffold in medicinal chemistry and natural products.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial component in a vast array of biologically active compounds, including antibiotics, anti-inflammatory drugs, and potent antitumor agents.[1] Within this important class of molecules, Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate stands out as a particularly versatile and valuable synthetic intermediate.[2] Its polysubstituted structure, featuring reactive acetyl and ester functional groups, provides multiple handles for chemical modification, enabling its use as a foundational building block in the synthesis of complex molecular architectures.[2][3]
This guide provides a comprehensive review of the primary applications of Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, with a focus on its role in the development of targeted therapeutics. We will objectively compare its utility in the synthesis of established drugs with its application in creating novel bioactive candidates, supported by experimental data and detailed protocols to provide researchers with actionable insights.
Physicochemical Profile and Strategic Importance
A thorough understanding of a starting material's properties is fundamental to its effective use in synthesis. The physical and chemical characteristics of Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate dictate its handling, reactivity, and solubility, which are critical parameters for reaction optimization.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₃ | [4] |
| Molecular Weight | 209.24 g/mol | [4][5] |
| Appearance | Beige crystalline powder | [6] |
| Melting Point | 283°C (for the corresponding carboxylic acid) | [6] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol, ethyl acetate); slightly soluble in water. | [3][6] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
The presence of both hydrogen bond donors (the pyrrole N-H) and acceptors (the carbonyls of the acetyl and ester groups) contributes to its solubility in polar organic solvents, making it compatible with a wide range of reaction conditions.[3] The true synthetic power of this molecule, however, lies in the strategic placement of its functional groups, which allows for selective and sequential chemical transformations.
Core Application: A Key Intermediate for Receptor Tyrosine Kinase (RTK) Inhibitors
The most prominent application of this pyrrole derivative is as a critical building block in the synthesis of Sunitinib (SU11248), a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[6][7]
The Sunitinib Synthetic Strategy
Sunitinib's mechanism of action relies on its specific binding to the ATP-binding pocket of RTKs like VEGF-R2 and PDGF-Rβ, inhibiting tumor angiogenesis and cell proliferation.[7] The 2,4-dimethyl-1H-pyrrole core of the title compound provides the necessary scaffold to correctly orient the other pharmacophoric elements for optimal receptor engagement. The synthesis involves a key condensation reaction between a formylated derivative of the pyrrole and an oxindole moiety.
The following workflow illustrates the pivotal role of the pyrrole core in constructing the final drug substance.
Caption: Synthetic workflow from the pyrrole intermediate to Sunitinib.
Experimental Protocol: Knoevenagel Condensation for Sunitinib Core Synthesis
This protocol describes the crucial condensation step that links the pyrrole and oxindole moieties. The causality for this choice rests on the Knoevenagel condensation's high efficiency in forming C=C bonds by reacting an active methylene compound (the oxindole) with a carbonyl compound (the pyrrole aldehyde).
Materials:
-
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (1 equivalent)[8]
-
5-Fluoro-1,3-dihydro-2H-indol-2-one (1 equivalent)
-
Ethanol
-
Piperidine (catalytic amount)
Procedure:
-
Reaction Setup: To a solution of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate in ethanol, add 5-fluoro-1,3-dihydro-2H-indol-2-one.
-
Catalyst Addition: Add a catalytic amount of piperidine to the mixture. Piperidine acts as a base to deprotonate the oxindole, forming the nucleophilic enolate required for the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The elevated temperature provides the necessary activation energy for the condensation and subsequent dehydration.
-
Isolation: Upon completion, cool the mixture to room temperature. The product, 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester, will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials and catalyst, and dry under vacuum. The purity can be confirmed by HPLC and the structure verified by ¹H NMR spectroscopy.[7]
Comparative Analysis: A Scaffold for Novel Anticancer and Antimicrobial Agents
While its role in Sunitinib is well-established, the synthetic versatility of the ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate scaffold extends to the development of novel therapeutic candidates. Researchers have modified the core structure to explore new biological activities, providing a basis for comparison against established drugs.
Alternative Anticancer Derivatives
By replacing the oxindole moiety of Sunitinib with other aromatic groups and modifying the side chain, novel compounds with potent antiproliferative activities have been developed. These efforts aim to optimize the structure-activity relationship (SAR) to potentially improve efficacy or target different cancer types.[9][10]
A study by Kumar et al. (2020) involved synthesizing a series of chalcone-like derivatives and evaluating their anticancer activity.[10] The results demonstrate that specific substitutions on the phenyl ring attached to the pyrrole core can yield compounds with potency comparable to or even exceeding that of Sunitinib against certain cell lines.
Table 1: Comparative Anticancer Activity (GI₅₀ in µg/mL)
| Compound ID | Target Cancer Cell Line | GI₅₀ (µg/mL) | Reference Compound | GI₅₀ (µg/mL) |
| 9g | PC-3 (Prostate) | 5.15 | Sunitinib | 6.50 |
| 9g | MDA-MB-231 (Breast) | 5.51 | Sunitinib | N/A |
Data sourced from Kumar et al. (2020)[10]
The lead compound 9g (2,2,2-trifluoroethyl 5-((E)-3-(3-fluoro-4-(trifluoromethyl)phenyl)-3-oxoprop-1-enyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate) showed superior activity against the PC-3 prostate cancer cell line compared to Sunitinib, highlighting the potential for developing new leads from this scaffold.[10]
Application in Antimicrobial Drug Discovery
The pyrrole nucleus is also a known pharmacophore in antimicrobial agents. The same chalcone-like derivatives synthesized for anticancer screening were also tested for antibacterial activity.[10][11] This dual-purpose investigation showcases the efficiency of using a common synthetic intermediate to explore multiple therapeutic areas.
The following workflow illustrates the divergent synthetic utility of the core pyrrole scaffold.
Caption: Divergent applications of the core pyrrole intermediate.
Table 2: Comparative Antibacterial Activity (IC₅₀ in µg/mL)
| Compound ID | Bacillus subtilis (Gram-positive) | Staphylococcus aureus (Gram-positive) |
| 9g | 1.44 | 1.54 |
Data sourced from Kumar et al. (2020)[10]
Compound 9g also exhibited the most potent antibacterial activity, particularly against Gram-positive bacteria.[10] This demonstrates that modifications to the pyrrole scaffold can tune its biological activity, making it a valuable starting point for developing agents against both cancer and infectious diseases.
Conclusion
Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is far more than a simple chemical reagent; it is a strategically designed building block with proven value in pharmaceutical development. Its primary and most commercially significant application is in the synthesis of the anticancer drug Sunitinib, where it forms the core scaffold of the molecule. However, comparative studies demonstrate its immense potential for generating novel bioactive compounds. By serving as the starting point for derivatives with potent anticancer and antimicrobial activities, this compound provides a robust and versatile platform for drug discovery. The experimental data clearly indicates that thoughtful modification of its structure can lead to new chemical entities with biological profiles that can rival, and in some cases exceed, those of established therapeutics. For researchers in drug development, Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate represents a validated and highly adaptable starting point for innovation.
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Cas no 6314-22-3 (Ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate). (n.d.). Kuujia.com. Retrieved January 22, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. PubChem. Retrieved January 22, 2026, from [Link]
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PubChemLite. (n.d.). Ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate (C11H15NO3). Retrieved January 22, 2026, from [Link]
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Solubility of Things. (n.d.). Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved January 22, 2026, from [Link]
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Sun, W., He, G., & Zhao, Y. (2006). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(7), o2863–o2864. [Link]
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Patel, H., Sharma, T., et al. (2021). Synthesis of Some Novel (E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate Derivatives as Antimicrobial Agents. ResearchGate. Retrieved January 22, 2026, from [Link]
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Zhang, Y., Li, J., et al. (2018). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 23(10), 2469. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid: A Comprehensive Overview. Retrieved January 22, 2026, from [Link]
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Sun, L., Liang, C., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116–1119. [Link]
-
Kumar, A., Sharma, S., et al. (2020). Novel 2,4-Dimethyl-5-((E)-3-phenyl-3-oxoprop-1-enyl)-1 H -pyrrole-3-carboxylic Acid Derivatives: New Leads in Cancer and Bacterial Chemotherapy. ChemistrySelect, 5(4), 1435-1441. [Link]
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National Center for Biotechnology Information. (n.d.). ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. PubChem. Retrieved January 22, 2026, from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of Ethyl 5-Acetyl-2,4-Dimethyl-1H-Pyrrole-3-Carboxylate
As laboratory professionals, our responsibility extends beyond discovery and innovation to ensuring that every stage of the research lifecycle, including waste disposal, is conducted with the highest standards of safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS No. 6314-22-3), a common intermediate in organic synthesis. Adherence to these procedures is critical not only for regulatory compliance but for the protection of ourselves, our colleagues, and our shared environment.
The fundamental principle governing chemical waste is that it must be managed in a way that is both safe and environmentally sound, complying with all applicable federal, state, and local regulations.[1] In the United States, the Environmental Protection Agency (EPA) oversees this through the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" framework for hazardous waste management.[2][3]
Hazard Profile: Understanding the "Why"
Before handling any chemical for disposal, it is imperative to understand its inherent hazards. This knowledge forms the basis for all safety and handling procedures. Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is classified under the Globally Harmonized System (GHS) with several key hazard warnings.[4]
| Hazard Class | GHS Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Warning |
Source: PubChem CID 22769[4]
This profile indicates that the compound is not benign and must be treated as hazardous waste.[5] Its potential to cause significant irritation to the skin, eyes, and respiratory system, coupled with its oral toxicity, strictly prohibits disposal via standard laboratory drains or in regular trash.[6]
Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)
Given the identified hazards, stringent adherence to PPE standards is the first line of defense. All handling and disposal activities must be conducted within a well-ventilated laboratory or, preferably, inside a certified chemical fume hood.
-
Eye and Face Protection: Wear chemical safety goggles that comply with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[7]
-
Skin Protection: Wear a flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[7]
-
Respiratory Protection: While working in a fume hood should provide adequate ventilation, if vapors or aerosols are generated outside of one, respiratory protection may be required.
Spill Management Protocol
Accidents can happen, and a clear, pre-defined spill response plan is essential.
Minor Spills (less than 1 ounce, cleanup within 15 minutes):
-
Alert personnel in the immediate area.
-
Wearing the full PPE detailed above, contain the spill using a chemical absorbent material (e.g., vermiculite or sand).
-
Carefully collect the absorbent material using non-sparking tools.
-
Place all contaminated cleanup materials into a designated hazardous waste container.[6]
-
Clean the spill area with soap and water.
Major Spills:
If a spill is large, involves other hazardous materials, or if you are uncertain how to proceed, prioritize safety:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[6]
Step-by-Step Disposal Procedure
The proper disposal of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate follows the universal guidelines for laboratory chemical waste.
Step 1: Waste Identification and Classification
As the generator, you are the first and most critical link in the waste management system.[3] You must classify this compound as a hazardous chemical waste due to its irritant and toxic properties.
Step 2: Container Selection and Labeling
-
Container Selection: Use only appropriate and compatible containers for waste storage, with plastic being preferred to avoid breakage.[1] The container must be in good condition, free of leaks or cracks, and have a secure, tightly sealing lid.[5][6]
-
Labeling: This is a critical regulatory requirement. As soon as the first drop of waste is added, the container must be labeled with a fully completed hazardous waste tag.[6][8] The label must include:
-
The full, unambiguous chemical name: "Waste Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate".
-
The concentration and solvent if it is in a solution.
-
The appropriate hazard pictograms (e.g., exclamation mark for irritant/acute toxicity).[9]
-
Contact details of the waste generator (your name, lab, and date).[9]
-
Step 3: Waste Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[1][8] Waste should not be moved between different rooms for storage.
-
Segregation: Ensure the container is segregated from incompatible wastes.[8] As a general rule, keep organic compounds like this one separate from strong acids, bases, and oxidizers.[9]
-
Secondary Containment: The container must be kept in a clean, compatible secondary containment bin or tray to contain any potential leaks.[6][8]
-
Keep Closed: The waste container must remain tightly closed except when you are actively adding waste to it.[1][6] Evaporation is not an acceptable method of disposal.[8]
Step 4: Arranging for Final Disposal
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[1][8]
-
Requesting Pickup: Once the container is full or you have no further use for it, submit a chemical waste collection request to your institution's EH&S department.[1][8] They will arrange for pickup by a licensed hazardous waste disposal vendor who will manage the final treatment and disposal in compliance with all regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.
Caption: Decision workflow for compliant chemical waste disposal.
Proactive Waste Minimization
A core principle of modern laboratory management is to reduce the generation of chemical waste at its source.[1]
-
Source Reduction: Order only the quantity of chemical required for your experiments.
-
Inventory Management: Maintain a current inventory of your chemicals to avoid purchasing duplicates.
-
Surplus Sharing: Before ordering, check if surplus chemical is available from other labs within your institution.
-
Scale Reduction: Where possible, reduce the scale of experiments to minimize the volume of waste produced.[1]
By integrating these disposal protocols and waste minimization strategies into your daily laboratory operations, you contribute to a culture of safety, responsibility, and scientific excellence.
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A Senior Application Scientist's Guide to the Safe Handling of Ethyl 5-Acetyl-2,4-Dimethyl-1H-Pyrrole-3-Carboxylate
In the dynamic landscape of pharmaceutical research and organic synthesis, the meticulous handling of chemical intermediates is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling and disposal of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, a key building block in the development of novel therapeutics. As your partner in the laboratory, we are committed to providing value beyond the product itself, ensuring you are equipped with the knowledge to work safely and effectively.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any laboratory work commences, a thorough understanding of the potential hazards associated with a chemical is crucial. Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this compound is "Warning" , and it is associated with the GHS pictogram GHS07, representing an exclamation mark for acute toxicity, skin and eye irritation, and respiratory tract irritation.
This classification dictates the necessary precautions. The potential for skin and eye irritation necessitates the use of appropriate personal protective equipment (PPE) to prevent direct contact. The risk of respiratory irritation underscores the importance of handling this compound in a well-ventilated area, preferably a chemical fume hood. Finally, its acute oral toxicity highlights the need for stringent hygiene practices to prevent accidental ingestion.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical control measure. The following table summarizes the recommended PPE for handling ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.
| Body Part | Personal Protective Equipment | Rationale |
| Eyes/Face | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant splash hazard. | Protects against splashes that can cause serious eye irritation[1]. |
| Hands | Chemically resistant, impervious gloves. Nitrile gloves are a suitable choice for handling many organic chemicals[2][3]. Always inspect gloves for tears or punctures before use. | Prevents skin contact, which can lead to irritation[2]. |
| Body | A laboratory coat should be worn to protect street clothing and skin from contamination. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. | Provides a barrier against accidental spills and splashes. |
| Respiratory | For most laboratory-scale operations, handling in a certified chemical fume hood will provide adequate respiratory protection. If a fume hood is not available or if there is a risk of generating significant dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Prevents inhalation of the compound, which may cause respiratory irritation. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the specified chemical.
Operational Plan: Step-by-Step Guidance
Handling and Storage
Adherence to proper handling and storage protocols is essential for maintaining the chemical's integrity and ensuring a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
PPE Donning: Put on all required PPE as outlined in the table above.
-
Weighing: If weighing the solid, do so within the fume hood to minimize the risk of inhalation. Use a disposable weighing boat.
-
Transfer: When transferring the chemical, do so carefully to avoid creating dust or splashing.
-
Post-Handling: After handling, decontaminate the work surface and any equipment used. Remove gloves using the proper technique to avoid skin contact and dispose of them in the appropriate waste container. Wash hands thoroughly with soap and water.
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place[4].
-
Recommended storage is at -4°C for short periods (1-2 weeks) and -20°C for longer durations (1-2 years) to maintain stability[5].
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
First-Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[4][6]. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water[4]. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[4].
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. As ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a non-halogenated organic compound, it should be disposed of accordingly.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect waste containing this chemical in a designated, properly labeled "Non-Halogenated Organic Waste" container[5][7][8]. Do not mix with halogenated waste.
-
Container Management: Keep the waste container securely closed when not in use. Ensure the container is compatible with the chemical.
-
Labeling: Clearly label the waste container with its contents. Do not use abbreviations[5].
-
Spill Cleanup: In case of a small spill, absorb the material with an inert absorbent such as sand, diatomite, or universal binders. Place the contaminated absorbent into a sealed container for disposal as hazardous waste[5]. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
-
Final Disposal: Arrange for the disposal of the waste container through your institution's environmental health and safety office or a licensed chemical waste disposal company. Never dispose of this chemical down the drain[7][9].
References
-
Braun Research Group. Non-halogenated Organic Solvents - Standard Operating Procedure. Available at: [Link]
-
Mayo Clinic. Chemical splash in the eye: First aid. Available at: [Link]
-
HSC Chemistry. Safe Handling & Disposal of Organic Substances. Available at: [Link]
-
University of British Columbia. Organic Solvent Waste Disposal. Safety & Risk Services. Available at: [Link]
-
Hazardous waste segregation. Available at: [Link]
-
WellBefore. Nitrile Gloves Chemical Resitance: What You Need to Know. Available at: [Link]
-
Kuujia. Cas no 6314-22-3 (Ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate). Available at: [Link]
-
PubChem. ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. National Institutes of Health. Available at: [Link]
Sources
- 1. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 2. hscprep.com.au [hscprep.com.au]
- 3. wellbefore.com [wellbefore.com]
- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. bucknell.edu [bucknell.edu]
- 9. scienceready.com.au [scienceready.com.au]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
